molecular formula C7H16O2 B13757543 3,4-Heptanediol CAS No. 62593-33-3

3,4-Heptanediol

Cat. No.: B13757543
CAS No.: 62593-33-3
M. Wt: 132.20 g/mol
InChI Key: ZNZZFXONMYVVGZ-UHFFFAOYSA-N
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Description

3,4-Heptanediol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62593-33-3

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-3,4-diol

InChI

InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3

InChI Key

ZNZZFXONMYVVGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)O)O

Origin of Product

United States

Foundational & Exploratory

3,4-Heptanediol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Heptanediol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on structured data, experimental context, and logical workflows.

Chemical Identity and Structure

This compound is a vicinal diol, a chemical compound containing two hydroxyl groups (-OH) on adjacent carbon atoms within a seven-carbon chain. Its structure allows for stereoisomerism, with undefined stereocenters at the C3 and C4 positions.

IdentifierValueReference
IUPAC Name heptane-3,4-diol[1][2]
CAS Number 62593-33-3[1][3][4]
Molecular Formula C₇H₁₆O₂[1][3][4]
Canonical SMILES CCCC(C(CC)O)O[3][5]
InChI Key ZNZZFXONMYVVGZ-UHFFFAOYSA-N[1][3]
EC Number 263-620-2[2][5]
Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in various experimental settings.

PropertyValueUnitReference
Molecular Weight 132.20 g/mol [1][2][4]
Boiling Point 214.2°C at 760 mmHg[4][5]
Density 0.945g/cm³[4][5]
Flash Point 107.5°C[4][5]
Refractive Index 1.448-[4]
Chemical and Computational Properties

These properties provide insight into the molecule's behavior in chemical reactions and biological systems.

PropertyValueReference
XLogP3-AA 1.1[2]
Hydrogen Bond Donor Count 2[2][3][5]
Hydrogen Bond Acceptor Count 2[2][3][5]
Rotatable Bond Count 4[2][3]
Topological Polar Surface Area 40.5 Ų[2][3]
Complexity 63.9[2][3]
Exact Mass 132.115029749Da

Experimental Protocols & Methodologies

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of similar diols are applicable.

Synthesis Protocol: Grignard Reaction

A common method for synthesizing vicinal diols like this compound involves the coupling of aldehydes or ketones using a Grignard reagent, followed by hydrolysis. A plausible synthesis could involve the reaction of propanal with a propylmagnesium halide.

Methodology:

  • Grignard Reagent Preparation: Prepare propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

  • Coupling Reaction: Slowly add a solution of propanal in anhydrous ether to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure completion.

  • Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., HCl) to hydrolyze the resulting magnesium alkoxide complex.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After solvent removal via rotary evaporation, the crude this compound can be purified by fractional distillation under reduced pressure.

G Workflow: Synthesis of this compound cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification PropylBromide Propyl Bromide Grignard Formation of Propylmagnesium Bromide PropylBromide->Grignard Step 1 Mg Magnesium Mg->Grignard Step 1 Ether Anhydrous Ether Ether->Grignard Step 1 Coupling Grignard Coupling Grignard->Coupling Step 2 Propanal Propanal Propanal->Coupling Step 2 Hydrolysis Acidic Hydrolysis Coupling->Hydrolysis Step 3 Extraction Solvent Extraction Hydrolysis->Extraction Step 4 Drying Drying Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Fig 1. General workflow for the synthesis and purification of this compound.
Structural Characterization Protocol

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts, integration, and splitting patterns will confirm the structure.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry.

  • Infrared (IR) Spectroscopy: Place a thin film of the liquid sample on a salt plate (e.g., NaCl) or use an ATR accessory. The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-H stretching bands around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via GC-MS or direct infusion). The resulting mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of this compound.

G Workflow: Structural Analysis of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Splitting, Integration NMR->NMR_Data IR_Data Functional Group Absorptions (O-H, C-H) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Fig 2. Logical workflow for the structural characterization of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its vicinal diol functionality.

  • Oxidation: Mild oxidation with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would cleave the C3-C4 bond to yield propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely oxidize the secondary alcohol groups to ketones, potentially forming 3,4-heptanedione (B89301) before further cleavage or oxidation occurs.

  • Esterification: The two hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding mono- or di-esters.

  • Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis, which involves deprotonation with a strong base followed by reaction with an alkyl halide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[7][8]

References

An In-depth Technical Guide to the Synthesis of Heptane-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to heptane-3,4-diol, a vicinal diol with applications in various fields of chemical research and development. The guide details both stereoselective and non-stereoselective methodologies, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Executive Summary

The synthesis of heptane-3,4-diol can be achieved through several distinct pathways, each offering specific advantages in terms of stereocontrol and efficiency. Stereoselective routes primarily rely on the dihydroxylation of (E)- and (Z)-hept-3-ene to afford the corresponding syn- and anti-diastereomers with high enantiopurity. Non-stereoselective methods offer simpler, high-yield alternatives for applications where stereochemistry is not critical, including direct hydrolysis and the reduction of ketonic precursors. This guide will explore the following key synthetic strategies:

  • Stereoselective Synthesis:

    • Sharpless Asymmetric Dihydroxylation for the synthesis of enantiopure syn- and anti-heptane-3,4-diol.

  • Non-Stereoselective Synthesis:

    • Upjohn Dihydroxylation for the preparation of racemic syn-heptane-3,4-diol.

    • Epoxidation of hept-3-ene followed by hydrolysis to yield both syn- and anti-diols.

    • Reduction of 4-hydroxy-3-heptanone and 3,4-heptanedione.

    • High-temperature hydrolysis for high-yield production.

Data Presentation

The following tables summarize the quantitative data associated with the various synthetic methods for producing heptane-3,4-diol.

Table 1: Stereoselective Synthesis of Heptane-3,4-diol via Sharpless Asymmetric Dihydroxylation

Starting MaterialReagentsProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(Z)-Hept-3-eneAD-mix-α, methanesulfonamide (B31651), t-BuOH/H₂O(3R,4S)-Heptane-3,4-diol (syn)High>90>20:1
(E)-Hept-3-eneAD-mix-β, methanesulfonamide, t-BuOH/H₂O(3R,4R)-Heptane-3,4-diol (anti)High>95>20:1
(Z)-Hept-3-eneAD-mix-β, methanesulfonamide, t-BuOH/H₂O(3S,4R)-Heptane-3,4-diol (syn)High>90>20:1
(E)-Hept-3-eneAD-mix-α, methanesulfonamide, t-BuOH/H₂O(3S,4S)-Heptane-3,4-diol (anti)High>95>20:1

Table 2: Non-Stereoselective Synthesis of Heptane-3,4-diol

MethodStarting MaterialReagentsProductYield (%)Diastereomeric Ratio (syn:anti)
Upjohn Dihydroxylation(Z)-Hept-3-eneOsO₄ (cat.), NMO, acetone (B3395972)/H₂O(±)-syn-Heptane-3,4-diol~90>20:1
Upjohn Dihydroxylation(E)-Hept-3-eneOsO₄ (cat.), NMO, acetone/H₂O(±)-anti-Heptane-3,4-diol~90>20:1
Epoxide Hydrolysiscis-3,4-EpoxyheptaneH₂SO₄, H₂O/THF(±)-syn-Heptane-3,4-diol>95>99:1
Epoxide Hydrolysistrans-3,4-EpoxyheptaneH₂SO₄, H₂O/THF(±)-anti-Heptane-3,4-diol>95>99:1
Ketone Reduction4-Hydroxy-3-heptanoneNaBH₄, MeOHHeptane-3,4-diolHighMixture of diastereomers
Ketone Reduction3,4-HeptanedioneNaBH₄, MeOHHeptane-3,4-diolHighMixture of diastereomers
High-Temperature HydrolysisNot SpecifiedH₂O, 125 °C, 16501.7 TorrHeptane-3,4-diol90.1Not Specified

Experimental Protocols

Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation

This method provides access to all four stereoisomers of heptane-3,4-diol in high enantiomeric purity. The choice of the AD-mix reagent dictates the facial selectivity of the dihydroxylation.

a) Synthesis of (3R,4S)-Heptane-3,4-diol (syn isomer)

  • Starting Material: (Z)-Hept-3-ene

  • Reagents: AD-mix-α, methanesulfonamide (CH₃SO₂NH₂), tert-butanol (B103910), water.

  • Procedure:

    • To a stirred solution of AD-mix-α (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix) at room temperature is added (Z)-hept-3-ene (1 eq).

    • The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Sodium sulfite (B76179) (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.

    • The mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).

    • The combined organic layers are washed with 2 M NaOH, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure (3R,4S)-heptane-3,4-diol.

b) Synthesis of (3R,4R)-Heptane-3,4-diol (anti isomer)

  • Starting Material: (E)-Hept-3-ene

  • Reagents: AD-mix-β, methanesulfonamide (CH₃SO₂NH₂), tert-butanol, water.

  • Procedure: The procedure is identical to the synthesis of the syn isomer, substituting AD-mix-α with AD-mix-β and (Z)-hept-3-ene with (E)-hept-3-ene.

Non-Stereoselective Synthesis

a) Upjohn Dihydroxylation for Racemic syn-Heptane-3,4-diol

  • Starting Material: (Z)-Hept-3-ene

  • Reagents: Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), acetone, water.

  • Procedure:

    • To a solution of (Z)-hept-3-ene (1 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (1.5 eq).

    • A catalytic amount of osmium tetroxide (2 mol%) is added to the stirred solution.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • A saturated aqueous solution of sodium bisulfite is added to quench the reaction.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by flash chromatography yields (±)-syn-heptane-3,4-diol.

b) Epoxidation and Hydrolysis

This two-step process provides either the syn- or anti-diol depending on the geometry of the starting alkene.

  • Step 1: Epoxidation of Hept-3-ene

    • Reagents: meta-Chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).

    • Procedure: To a solution of (Z)- or (E)-hept-3-ene (1 eq) in DCM at 0 °C is added m-CPBA (1.1 eq) portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude epoxide.

  • Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

    • Reagents: Sulfuric acid (H₂SO₄), water, tetrahydrofuran (B95107) (THF).

    • Procedure: The crude epoxide is dissolved in a 1:1 mixture of THF and water containing a catalytic amount of sulfuric acid. The mixture is heated to reflux until the epoxide is consumed. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the corresponding heptane-3,4-diol. Hydrolysis of cis-3,4-epoxyheptane yields the syn-diol, while hydrolysis of trans-3,4-epoxyheptane yields the anti-diol.

c) Reduction of 4-Hydroxy-3-heptanone

  • Starting Material: 4-Hydroxy-3-heptanone (Butyroin)

  • Reagents: Sodium borohydride (B1222165) (NaBH₄), methanol (B129727).

  • Procedure:

    • 4-Hydroxy-3-heptanone (1 eq) is dissolved in methanol at 0 °C.

    • Sodium borohydride (1.5 eq) is added portion-wise.

    • The reaction is stirred at room temperature until completion.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is dried and concentrated to give a mixture of diastereomers of heptane-3,4-diol.

Signaling Pathways and Experimental Workflows

Sharpless_Asymmetric_Dihydroxylation cluster_start Starting Materials cluster_reagents Reagents cluster_products Products Z_Heptene (Z)-Hept-3-ene AD_mix_alpha AD-mix-α AD_mix_beta AD-mix-β syn_diol syn-Heptane-3,4-diol Z_Heptene->syn_diol syn-dihydroxylation Z_Heptene->syn_diol syn-dihydroxylation E_Heptene (E)-Hept-3-ene anti_diol anti-Heptane-3,4-diol E_Heptene->anti_diol anti-dihydroxylation E_Heptene->anti_diol anti-dihydroxylation

Caption: Sharpless Asymmetric Dihydroxylation Pathways.

Non_Stereoselective_Synthesis cluster_dihydroxylation Dihydroxylation Routes cluster_reduction Reduction Routes Heptene Hept-3-ene ((E) or (Z)) Upjohn Upjohn Dihydroxylation (OsO4, NMO) Heptene->Upjohn Epoxidation Epoxidation (m-CPBA) Heptene->Epoxidation Diol Heptane-3,4-diol Upjohn->Diol Epoxide 3,4-Epoxyheptane Epoxidation->Epoxide Butyraldehyde Butyraldehyde Acyloin Acyloin Condensation Butyraldehyde->Acyloin Hydroxyketone 4-Hydroxy-3-heptanone Acyloin->Hydroxyketone Diketone 3,4-Heptanedione Hydroxyketone->Diketone Oxidation Reduction Reduction (e.g., NaBH4) Hydroxyketone->Reduction Diketone->Reduction Reduction->Diol Hydrolysis Hydrolysis (H3O+) Epoxide->Hydrolysis Hydrolysis->Diol

Caption: Overview of Non-Stereoselective Synthesis Routes.

Characterization of 3,4-Heptanediol Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Heptanediol, a vicinal diol with two stereocenters at positions C3 and C4, exists as a set of stereoisomers: a pair of enantiomers ((3R,4R)- and (3S,4S)-3,4-heptanediol) and a meso compound ((3R,4S)-3,4-heptanediol). The distinct spatial arrangement of the hydroxyl groups in these stereoisomers can lead to significant differences in their chemical reactivity and biological activity. Therefore, the stereoselective synthesis, separation, and rigorous characterization of each stereoisomer are crucial for applications in asymmetric synthesis and drug development. This guide provides a comprehensive overview of the methodologies for the synthesis and characterization of this compound stereoisomers, including detailed experimental protocols and data presentation formats. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the established analytical techniques for obtaining such data, drawing parallels from similar aliphatic diols.

Stereoisomeric Forms of this compound

The presence of two chiral centers in this compound gives rise to three stereoisomers. The relationship between these stereoisomers is depicted below.

G Stereoisomeric Relationship of this compound cluster_enantiomers Enantiomers cluster_meso Meso Compound 3R,4R (3R,4R)-3,4-Heptanediol 3S,4S (3S,4S)-3,4-Heptanediol 3R,4R->3S,4S Mirror Images Meso (3R,4S)-3,4-Heptanediol (achiral) 3R,4R->Meso Diastereomers 3S,4S->Meso Diastereomers G Synthesis of meso-3,4-Heptanediol cis-3-Heptene cis-3-Heptene meso-Diol meso-3,4-Heptanediol cis-3-Heptene->meso-Diol syn-Dihydroxylation (e.g., OsO4, cold KMnO4) G Synthesis of Racemic this compound cis-3-Heptene cis-3-Heptene rac-Diol Racemic (±)-3,4-Heptanediol cis-3-Heptene->rac-Diol anti-Dihydroxylation (e.g., peroxy acid, H2O) G Chiral HPLC Workflow Start Start Prepare Racemic Sample Prepare Racemic This compound Sample Start->Prepare Racemic Sample Screen CSPs Screen Chiral Stationary Phases (CSPs) Prepare Racemic Sample->Screen CSPs Screen Mobile Phases Screen Mobile Phases (Normal, Polar, Reversed) Screen CSPs->Screen Mobile Phases Optimize Separation Optimize Separation (Solvent Ratio, Flow Rate, Temp.) Screen Mobile Phases->Optimize Separation Quantify Enantiomers Quantify Enantiomers Optimize Separation->Quantify Enantiomers End End Quantify Enantiomers->End G Potential Biological Role of Vicinal Diols Epoxy_Fatty_Acid Epoxy Fatty Acid Soluble_Epoxide_Hydrolase Soluble Epoxide Hydrolase (sEH) Epoxy_Fatty_Acid->Soluble_Epoxide_Hydrolase Vicinal_Diol Vicinal Diol (e.g., this compound) Soluble_Epoxide_Hydrolase->Vicinal_Diol Biological_Effects Modulation of Inflammation & Signaling Vicinal_Diol->Biological_Effects

An In-depth Technical Guide to Heptane-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-3,4-diol, a vicinal diol, is a member of a class of organic compounds characterized by the presence of hydroxyl groups on adjacent carbon atoms. These molecules are of significant interest in various scientific disciplines due to their unique chemical properties and their roles as intermediates and signaling molecules in numerous biochemical pathways. In the context of drug development and biomedical research, vicinal diols, such as heptane-3,4-diol, are implicated in the metabolism of bioactive lipids, including the epoxy fatty acids, which are involved in the regulation of inflammation, pain, and blood pressure. This technical guide provides a comprehensive overview of heptane-3,4-diol, including its chemical properties, synthesis, and its role in relevant biological pathways.

Chemical and Physical Properties

Heptane-3,4-diol, with the IUPAC name heptane-3,4-diol, is a seven-carbon diol with the chemical formula C₇H₁₆O₂.[1][2] It possesses two stereocenters at positions 3 and 4 of the heptane (B126788) chain, leading to the existence of different stereoisomers. The physical and chemical properties of heptane-3,4-diol are summarized in the table below.

PropertyValueReference
IUPAC Nameheptane-3,4-diol[1]
Molecular FormulaC₇H₁₆O₂[1]
Molecular Weight132.20 g/mol [1]
CAS Number62593-33-3[1]
Boiling Point214.2 °C at 760 mmHg[3]
Density0.945 g/cm³[3]
Flash Point107.5 °C[3]
XLogP3-AA1.1[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count4[1]
Topological Polar Surface Area40.5 Ų[1]

Experimental Protocols

Synthesis of heptane-3,4-diol

A common and effective method for the synthesis of vicinal diols from alkenes is through dihydroxylation. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidant like N-methylmorpholine N-oxide (NMO), is a widely used procedure for the syn-dihydroxylation of alkenes.[4] For the enantioselective synthesis of 1,2-diols from prochiral olefins, the Sharpless Asymmetric Dihydroxylation is the method of choice, employing a chiral ligand to direct the stereochemical outcome.[5]

Below is a detailed experimental protocol for the diastereoselective syn-dihydroxylation of (E)-3-heptene to yield (3R,4R)- and (3S,4S)-heptane-3,4-diol, adapted from the principles of the Sharpless Asymmetric Dihydroxylation.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Addition of Alkene: To the stirred, cooled mixture, add (E)-3-heptene (1 mmol).

  • Reaction: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction (typically after 6-24 hours), add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature. Continue stirring for an additional hour.

  • Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 2N HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the desired heptane-3,4-diol.[6][7][8]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C1, C7)~0.9Triplet6H
CH₂ (C2, C6)~1.4-1.6Multiplet4H
CH (C3, C4)~3.4-3.6Multiplet2H
OHVariableBroad Singlet2H

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C1, C7~14
C2, C6~23-28
C5~30-35
C3, C4~75-80

Expected FTIR (neat) Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600-3200Strong, Broad
C-H stretch (alkane)2960-2850Strong
C-O stretch (alcohol)1100-1000Strong

Expected Mass Spectrum Fragmentation:

The mass spectrum of heptane-3,4-diol is expected to show a molecular ion peak (M⁺) at m/z 132. Common fragmentation patterns for vicinal diols include the cleavage of the C-C bond between the two hydroxyl-bearing carbons, as well as loss of water.[9][10][11][12][13][14]

Signaling Pathways and Logical Relationships

Heptane-3,4-diol, as a vicinal diol, is relevant to the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid (PUFA) metabolism. In this pathway, CYP enzymes metabolize PUFAs, such as arachidonic acid, to form epoxy fatty acids (EpFAs). These EpFAs are potent signaling molecules with generally anti-inflammatory and vasodilatory effects. The biological activity of EpFAs is terminated by their hydrolysis to the corresponding vicinal diols, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH) . The resulting diols are often less biologically active or may even have pro-inflammatory effects.[11][12]

The up- or down-regulation of sEH has been implicated in a variety of diseases, including cardiovascular diseases and inflammation.[9][10][15][16] Therefore, the balance between EpFA and diol levels is crucial for maintaining physiological homeostasis.

Experimental Workflow for Synthesis and Purification

The synthesis of heptane-3,4-diol from 3-heptene (B165601) involves a dihydroxylation reaction followed by purification. A typical workflow is depicted below.

experimental_workflow start Start: 3-Heptene reaction Dihydroxylation (e.g., Sharpless or Upjohn) start->reaction quench Reaction Quenching reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure Heptane-3,4-diol characterization->product

Synthesis and Purification Workflow
Cytochrome P450 Epoxygenase Signaling Pathway

The following diagram illustrates the metabolic conversion of an epoxy fatty acid to a vicinal diol by soluble epoxide hydrolase.

cyp_pathway pufa Polyunsaturated Fatty Acid (PUFA) (e.g., Arachidonic Acid) cyp Cytochrome P450 Epoxygenase pufa->cyp epfa Epoxy Fatty Acid (EpFA) (Anti-inflammatory, Vasodilatory) cyp->epfa Epoxidation seh Soluble Epoxide Hydrolase (sEH) epfa->seh diol Vicinal Diol (e.g., Heptane-3,4-diol derivative) (Less Active / Pro-inflammatory) seh->diol Hydrolysis

Epoxy Fatty Acid Metabolism

References

CAS Number for 3,4-Heptanediol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, ensuring clarity and precision in research and documentation. This guide provides the CAS numbers associated with 3,4-Heptanediol and its stereoisomers.

Overview of this compound

This compound is a vicinal diol with the molecular formula C7H16O2.[1][2] Its structure consists of a seven-carbon chain with hydroxyl groups on the third and fourth carbon atoms. The presence of two chiral centers at these positions means that this compound can exist as multiple stereoisomers.

CAS Number Identification

The CAS number for the general, unspecified mixture of this compound isomers is 62593-33-3 .[1][2][3][4] However, for specific stereoisomers, distinct CAS numbers are used to differentiate their unique spatial arrangements.

Data Presentation: CAS Numbers for this compound Stereoisomers

StereoisomerCAS NumberAdditional Information
This compound (unspecified isomers) 62593-33-3 This number is used when the specific stereochemistry is not defined.[1][2][4]
(3R,4R)-3,4-Heptanediol 130272-06-9 A specific enantiomer with the R configuration at both chiral centers.[5]
(3S,4S)-3,4-Heptanediol 121862-06-4 The enantiomer with the S configuration at both chiral centers.[6]
(3S,4R)-heptane-3,4-diol Not explicitly found, but PubChem CID 641007 exists for this structure.[7]This corresponds to one of the meso forms of the compound.

It is important to note that while the general CAS number is widely cited, stereospecific research and applications require the use of the precise CAS number for the isomer .

Experimental Protocols: Synthesis of this compound

The synthesis of specific stereoisomers of diols like this compound often involves stereoselective reactions. A common method for preparing chiral diols is the Sharpless Asymmetric Dihydroxylation.

Protocol: Stereoselective Synthesis of (3R,4R)-3,4-Hexanediol via Sharpless Asymmetric Dihydroxylation

This protocol for a similar compound, 3,4-hexanediol, illustrates the general approach.

Materials:

Procedure:

  • A solution of AD-mix-β is prepared in a 1:1 mixture of tert-butanol and water.

  • Methanesulfonamide is added to the stirred solution at room temperature.

  • The mixture is cooled to 0 °C in an ice bath.

  • (E)-3-Hexene is added to the cooled mixture.

  • The reaction is stirred vigorously at 0 °C for 24 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is quenched by adding sodium sulfite and stirring for 1 hour at room temperature.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • The crude diol is purified by silica gel column chromatography to yield pure (3R,4R)-3,4-Hexanediol.

Expected Outcome: This protocol typically yields the chiral diol with a high enantiomeric excess (ee >95%) and a yield in the range of 70-90%.

Logical Relationships in Synthesis

The synthesis of specific stereoisomers of this compound is dictated by the stereochemistry of the starting materials and the choice of reagents. The following diagram illustrates the logical relationship in the synthesis of vicinal diols from alkenes.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product Alkene Alkene Vicinal_Diol Vicinal Diol Alkene->Vicinal_Diol Stereospecific Reaction Dihydroxylation_Reagent Dihydroxylation Reagent Dihydroxylation_Reagent->Vicinal_Diol

Synthetic pathway from alkene to vicinal diol.

This guide provides the essential CAS number information for this compound, crucial for accurate scientific communication and procurement. The provided synthetic protocol and logical diagram offer a foundational understanding for researchers engaged in the synthesis and application of such chiral molecules.

References

molecular weight of heptane-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Heptane-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of heptane-3,4-diol. It includes a comprehensive summary of its quantitative data, a detailed experimental protocol for molecular weight determination via mass spectrometry, and logical workflows for compound characterization and preliminary biological screening. This document serves as a foundational resource for researchers utilizing this compound in chemical synthesis, material science, and early-stage drug development.

Physicochemical Properties of Heptane-3,4-diol

Heptane-3,4-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Its chemical structure and properties are fundamental to its application in various research contexts. The precise determination of its molecular weight is critical for stoichiometric calculations, analytical characterization, and ensuring compound purity.

Data Presentation

The essential quantitative data for heptane-3,4-diol are summarized in the table below for clear reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[1][2][3][4][5][6]
Molecular Weight 132.20 g/mol [1][2][6]
Monoisotopic Mass 132.115029749 Da[1][6]
CAS Number 62593-33-3[1][2][4]
Density 0.945 g/cm³[5][7]
Boiling Point 214.2 °C at 760 mmHg[5][7]
Flash Point 107.5 °C[5][7]

Experimental Determination of Molecular Weight

The molecular weight of a small organic molecule such as heptane-3,4-diol is most accurately and commonly determined using mass spectrometry (MS).[8][9] This technique provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, from which the molecular weight can be precisely determined. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for confirming the identity and purity of a compound.[9][10]

Experimental Protocol: Molecular Weight Determination by LC-MS

This protocol outlines a general procedure for the characterization of heptane-3,4-diol using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source, which is well-suited for polar molecules like diols.

Objective: To confirm the molecular weight of a heptane-3,4-diol sample.

Materials:

  • Heptane-3,4-diol sample

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid (v/v)

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid (v/v)

  • 2 mL autosampler vials with septa

  • Micropipettes and tips

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with ESI source (e.g., single quadrupole or time-of-flight)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the heptane-3,4-diol sample by dissolving ~1 mg of the compound in 1 mL of methanol to achieve a concentration of 1 mg/mL.

    • Perform a serial dilution to create a working solution. Take 100 µL of the stock solution and dilute it with 900 µL of a 50:50 mixture of acetonitrile and water to yield a final concentration of 100 µg/mL.[11]

    • If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter.

    • Transfer the final solution into a 2 mL autosampler vial.[11]

  • LC-MS System Configuration:

    • LC Method:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Method:

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Scan Range: m/z 50 - 500.

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 300 °C.

      • Nebulizer Pressure: 40 psi.

  • Data Acquisition and Analysis:

    • Place the sample vial in the autosampler.

    • Run the LC-MS method.

    • Analyze the resulting mass spectrum. In positive ESI mode, expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 133.21. The sodium adduct [M+Na]⁺ at m/z ≈ 155.19 may also be present.

    • The molecular weight is confirmed by subtracting the mass of the adduct (H⁺ or Na⁺) from the observed m/z value.

Visualization of Workflows

Diagrams are provided below to illustrate the logical workflows for compound characterization and for assessing the biological activity of a novel small molecule.

G start Sample Acquisition (Heptane-3,4-diol) protocol Sample Preparation (Dilution & Solubilization) start->protocol Input lcms LC-MS Analysis protocol->lcms Inject nmr NMR Spectroscopy (Structure Verification) protocol->nmr Analyze data Data Processing lcms->data Raw Spectra nmr->data Raw FID mw Molecular Weight Confirmation data->mw Mass Spectrum struct Structural Elucidation data->struct 1H & 13C Spectra report Final Report mw->report struct->report

Caption: Workflow for Physicochemical Characterization.

G compound Test Compound (e.g., Heptane-3,4-diol) treatment Treat Cells with Test Compound compound->treatment pathway Select Target Signaling Pathway (e.g., MAPK/ERK) assay In Vitro Assay (Cell-based) pathway->assay assay->treatment analysis Biochemical Analysis (e.g., Western Blot, qPCR) treatment->analysis Cell Lysates / RNA result Quantify Pathway Modulation analysis->result Raw Data conclusion Conclusion on Bioactivity result->conclusion

Caption: Conceptual Workflow for Biological Screening.

References

Solubility of 3,4-Heptanediol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Heptanediol in various organic solvents. In the absence of specific quantitative data in publicly available literature, this document outlines the theoretical principles governing its solubility, offers predicted solubility profiles, and provides a detailed experimental protocol for researchers to determine precise solubility data. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Core Concepts: Structure and Solubility Prediction

This compound (C₇H₁₆O₂) is a vicinal diol with a seven-carbon backbone and two hydroxyl (-OH) groups on adjacent carbons. This structure gives the molecule an amphiphilic character. The two hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors, making them hydrophilic. Conversely, the seven-carbon alkyl chain is nonpolar and hydrophobic. The overall solubility of this compound in a given organic solvent is determined by the interplay between these hydrophilic and hydrophobic regions.[1][2]

The principle of "like dissolves like" is paramount in predicting its solubility.[2][3] Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it.

Factors Influencing Solubility:

  • Solvent Polarity: Due to its two polar hydroxyl groups, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.[4][5]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve this compound. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers) are expected to be good solvents.[1]

  • Hydrocarbon Chain: The relatively long seven-carbon chain will contribute to its solubility in less polar solvents compared to shorter-chain diols.[3][6]

Data Presentation: Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. This table is based on the solubility principles of diols and alcohols and should be used as a guideline for solvent selection in experimental determinations.[3][4][6]

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Methanol, Ethanol, IsopropanolHighStrong Hydrogen Bonding
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to HighDipole-Dipole Interactions, Hydrogen Bond Acceptor
Nonpolar Hexane, Toluene, Carbon TetrachlorideLowVan der Waals Forces

Experimental Protocol: Determination of this compound Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator[7]

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer after derivatization)[9][10]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.[7]

  • Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[5]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to sediment.[7]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.[8]

  • Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibrated range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.[9][10]

  • Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Logical Relationship of Solubility Factors for this compound Solute This compound Structure Molecular Structure Solute->Structure Solvent Organic Solvent Properties Solvent Properties Solvent->Properties Solubility Solubility Hydroxyl Two -OH Groups (Hydrophilic) Structure->Hydroxyl Heptane Seven-Carbon Chain (Hydrophobic) Structure->Heptane Polarity Polarity Properties->Polarity HBond Hydrogen Bonding Capability Properties->HBond Hydroxyl->Solubility Heptane->Solubility Polarity->Solubility HBond->Solubility

Solubility Factors for this compound

Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution Start->Prep Equil Equilibrate at Constant Temperature Prep->Equil PhaseSep Phase Separation (Sedimentation) Equil->PhaseSep Sample Sample and Filter Supernatant PhaseSep->Sample Dilute Dilute Sample Sample->Dilute Analyze Quantify Concentration (e.g., GC, HPLC) Dilute->Analyze Report Report Solubility Data Analyze->Report

Workflow for Solubility Determination

References

An In-depth Technical Guide to 3,4-Heptanediol: Structural Elucidation, Isomerism, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Heptanediol, a vicinal diol with the chemical formula C₇H₁₆O₂, presents a compelling case study in stereoisomerism and its implications in chemical synthesis and potential biological activity. This technical guide provides a comprehensive overview of the structural formula of this compound and its isomers. It details the physicochemical properties, outlines plausible synthetic protocols for the stereospecific synthesis of its various isomers, and discusses the potential relevance of chiral diols in the context of drug development.

Structural Formula and Isomerism

This compound possesses a seven-carbon backbone with hydroxyl groups located on the third and fourth carbon atoms. The presence of two chiral centers at these positions gives rise to three stereoisomers: a pair of enantiomers and a meso compound.

  • Enantiomers: (3R,4R)-3,4-Heptanediol and (3S,4S)-3,4-Heptanediol are non-superimposable mirror images of each other. They exhibit identical physical properties, except for their interaction with plane-polarized light, and can have significantly different biological activities.

  • Meso Compound: (3R,4S)-3,4-Heptanediol (which is identical to (3S,4R)-3,4-Heptanediol) is an achiral diastereomer of the enantiomers. It possesses a plane of symmetry and is therefore optically inactive.

The relationship between these stereoisomers is crucial for understanding their distinct chemical and biological behaviors.

Visualizing the Stereoisomers

The stereochemical relationships can be visualized as follows:

G cluster_enantiomers Chiral enantiomers (3R,4R)- and (3S,4S)-3,4-Heptanediol (Enantiomeric Pair) meso meso-3,4-Heptanediol ((3R,4S)-3,4-Heptanediol) mirror Mirror Plane 3R4R (3R,4R) 3R4R->meso Diastereomers 3S4S (3S,4S) 3R4R->3S4S 3S4S->meso Diastereomers

Stereochemical relationships of this compound isomers.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O₂[1][2][3][4]
Molecular Weight132.20 g/mol [1][2][4]
Boiling Point214.2 °C at 760 mmHg[5]
Density0.945 g/cm³[5]
Flash Point107.5 °C[5]
LogP0.91830[5]
Topological Polar Surface Area40.5 Ų[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count4[1]

Experimental Protocols for Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. The following protocols are adapted from established methods for the synthesis of analogous vicinal diols, such as 3,4-hexanediol.

Synthesis of meso-3,4-Heptanediol via Syn-dihydroxylation of (Z)-3-Heptene

The meso isomer can be synthesized by the syn-dihydroxylation of a cis-alkene.[6]

G start (Z)-3-Heptene product meso-3,4-Heptanediol start->product Syn-dihydroxylation reagents 1. OsO₄ (cat.) 2. NMO

Synthesis of meso-3,4-Heptanediol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (Z)-3-heptene in a suitable solvent system, such as a 10:1 mixture of acetone (B3395972) and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution. In a separate vial, dissolve a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.002 equivalents) in toluene. Add the OsO₄ solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure meso-3,4-heptanediol.

Synthesis of racemic-(3R,4R)/(3S,4S)-3,4-Heptanediol via Anti-dihydroxylation of (E)-3-Heptene

The racemic mixture of enantiomers can be prepared by the anti-dihydroxylation of a trans-alkene, typically through epoxidation followed by acid-catalyzed hydrolysis.

G start (E)-3-Heptene intermediate trans-3,4-Epoxyheptane start->intermediate Epoxidation step1 m-CPBA product racemic-(3R,4R)/(3S,4S)- This compound intermediate->product Hydrolysis step2 H₃O⁺ G start Chiral Vicinal Diol (e.g., (3R,4R)-3,4-Heptanediol) step1 Functional Group Manipulation start->step1 intermediate Chiral Intermediate step1->intermediate step2 Coupling with Pharmacophore intermediate->step2 product Biologically Active Target Molecule step2->product

References

The Vicinal Diol: A Historical and Technical Guide to a Core Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Vicinal diols, organic compounds possessing two hydroxyl groups on adjacent carbon atoms, are a cornerstone of modern chemistry and biology. Their unique structural arrangement governs their physical properties and chemical reactivity, making them invaluable intermediates in organic synthesis and key structural motifs in a plethora of biologically active molecules, including carbohydrates and steroids. This technical guide provides a comprehensive overview of the discovery and historical development of methods for synthesizing these crucial compounds, offering detailed experimental protocols from seminal works, quantitative data for key transformations, and visual diagrams of pivotal reaction mechanisms and historical progression.

The Dawn of Diol Chemistry: The Discovery of Ethylene (B1197577) Glycol

The history of vicinal diols begins with the simplest member of the class: ethylene glycol. In 1856, the French chemist Charles-Adolphe Wurtz first reported the synthesis of this novel compound, which he named "glycol" to signify its dual character as an alcohol and its relation to glycerin. His initial synthesis involved the saponification of ethylene iodide diacetate. He later refined his work, and in 1859, published a method involving the hydrolysis of ethylene oxide, a route that foreshadowed modern industrial production.

Wurtz's groundbreaking work was not limited to the synthesis of ethylene glycol. His investigations into its reactions, particularly its oxidation, led to a deeper understanding of the relationship between oxy- and amido-acids. Though initially a chemical curiosity, ethylene glycol's commercial potential was realized during World War I, where it was used as a glycerol (B35011) substitute in explosives manufacturing. Its high boiling point later revolutionized cooling systems in aircraft and automobiles, cementing its industrial importance.

Initial Synthesis of Ethylene Glycol (Wurtz, 1859)

The first practical synthesis of a vicinal diol was achieved through the saponification of ethylene glycol diacetate with potassium hydroxide.

The Evolution of Alkene Dihydroxylation

While the synthesis of ethylene glycol was a monumental first step, the broader utility of vicinal diols in organic synthesis hinged on the development of general methods for their preparation, particularly from readily available alkenes. This endeavor, spanning several decades, focused on controlling the stereochemical outcome of the dihydroxylation reaction—a critical aspect for the synthesis of complex molecules and pharmaceuticals.

Discovery_Timeline cluster_1930 cluster_1950 cluster_1970 Wurtz 1859 Wurtz: Ethylene Glycol Synthesis Prevost 1933 Prévost: anti-Dihydroxylation Wurtz->Prevost Woodward 1954 Woodward: syn-Dihydroxylation Prevost->Woodward Upjohn 1976 Upjohn: Catalytic OsO₄ (NMO) Woodward->Upjohn Sharpless 1980s Sharpless: Asymmetric Dihydroxylation Upjohn->Sharpless Prevost_Mechanism Prévost Reaction Mechanism (anti-addition) Alkene Alkene Reagents1 + I₂ + Silver Benzoate Iodinium Cyclic Iodonium Ion Reagents2 + Benzoate⁻ (SN2) Iodoester trans-Iodo-benzoate Reagents3 Neighboring Group Participation Oxonium Benzoxonium Ion Reagents4 + Benzoate⁻ (SN2) Diester trans-Dibenzoate Reagents5 Hydrolysis Diol anti-Diol Reagents1->Iodinium Reagents2->Iodoester Reagents3->Oxonium Reagents4->Diester Reagents5->Diol Woodward_Mechanism Woodward Modification (syn-addition) Oxonium Benzoxonium Ion (from Prévost path) Reagents1 + H₂O (in wet Acetic Acid) Orthoacetate Cyclic Orthoacetate Intermediate Reagents2 Cleavage Monoester cis-Monoester Reagents3 Hydrolysis Diol syn-Diol Reagents1->Orthoacetate Reagents2->Monoester Reagents3->Diol Sharpless_Cycle Sharpless Asymmetric Dihydroxylation Cycle OsVIII_L Os(VIII)O₄-Ligand Complex Cycloaddition [3+2] Cycloaddition with Alkene OsVIII_L->Cycloaddition OsmateEster Chiral Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis OsVI_L Os(VI)O₂(OH)₂-Ligand Hydrolysis->OsVI_L Product Chiral Vicinal Diol Hydrolysis->Product Reoxidation Re-oxidation (e.g., K₃[Fe(CN)₆]) OsVI_L->Reoxidation Reoxidation->OsVIII_L Catalytic Cycle

natural occurrence of linear diols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Linear Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear diols, organic compounds featuring two hydroxyl groups on a straight-chain alkane backbone, are a diverse class of molecules with significant and varied roles in biological systems. Their natural occurrence spans from microorganisms to plants and mammals, where they can act as structural components, signaling molecules, and metabolic intermediates. This technical guide provides a comprehensive overview of the , their biosynthesis, and their biological significance. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of these compounds.

Natural Occurrence and Quantitative Data

Linear diols are found in a wide array of natural sources. Long-chain diols (LCDs), typically with carbon chain lengths of C28 to C32, are notable lipid biomarkers in marine environments, primarily produced by microalgae of the class Eustigmatophyceae, such as Nannochloropsis species.[1][2][3] Shorter-chain diols are also present in various organisms, arising from different metabolic pathways.

Table 1: Quantitative Occurrence of Long-Chain Diols in Nannochloropsis Species
DiolNannochloropsis oceanica (fg/cell)Nannochloropsis gaditana (fg/cell)Reference
C30:0 diol~18 (doubled in dark)7.4 ± 1.4 to 16 ± 2.5 (doubled in dark)[1]
C32:0 diol35 ± 10 (tripled in dark)9.3 ± 2.9 to 20 ± 4 (almost tripled in dark)[1]
C32:1 diol37 ± 9 (tripled in dark)3.3 ± 1.3 to 7.0 ± 2.5 (almost tripled in dark)[1]
Table 2: Abundance of Long-Chain Diols in Marine Sediments
DiolLocationConcentration (ng/g dry sediment)Reference
C30 1,15-diolSouth China Sea7 - 2726[4]
C32 1,15-diolSouth China Sea5 - 669[4]
C28 1,13-diolNorthern South China Sea ShelfVariable relative abundance[5]
C30 1,13-diolNorthern South China Sea ShelfVariable relative abundance[5]
Table 3: Occurrence of Shorter-Chain Diols in Various Natural Sources
DiolNatural SourceNotesReference
meso-2,3-butanediolHumans (serum/urine)Associated with certain metabolic disease states.[6]
D/L-2,3-butanediolHumans (serum/urine)Associated with certain metabolic disease states.[6]
1,2-propanediolHumans (serum/urine)Found in various metabolic disease states.[6]
cis-diolsFruitsVarious cis-diols are present and can be quantified.[7][8]
1,3,12-nonadecatriene-5,14-diolChaenomeles fruitsIdentified in cuticular waxes.[9]

Biosynthesis and Signaling Pathways

Biosynthesis of Long-Chain Diols in Eustigmatophyceae

The biosynthesis of LCDs in microalgae like Nannochloropsis is an area of active research. The proposed pathway involves the elongation of fatty acid precursors.

Long-Chain Diol Biosynthesis in Nannochloropsis C14-C18 Fatty Acids C14-C18 Fatty Acids Elongation/Hydroxylation Elongation/Hydroxylation C14-C18 Fatty Acids->Elongation/Hydroxylation Fatty Acid Elongases (FAEs) Polyketide Synthases (PKSs) Long-Chain Hydroxy Fatty Acids (LCHFAs) Long-Chain Hydroxy Fatty Acids (LCHFAs) Elongation/Hydroxylation->Long-Chain Hydroxy Fatty Acids (LCHFAs) Reduction Reduction Long-Chain Hydroxy Fatty Acids (LCHFAs)->Reduction Long-Chain Diols (LCDs) Long-Chain Diols (LCDs) Reduction->Long-Chain Diols (LCDs)

Caption: Proposed biosynthetic pathway of long-chain diols in Nannochloropsis.

Signaling Pathway of Vicinal Diols in Inflammation

Vicinal diols, particularly those derived from the metabolism of epoxy fatty acids, are increasingly recognized as important signaling molecules, especially in the context of inflammation.[10][11] Polyunsaturated fatty acids (PUFAs) can be metabolized by cytochrome P450 (CYP450) enzymes to form epoxy fatty acids (EpFAs). These EpFAs are often anti-inflammatory. However, they can be further metabolized by soluble epoxide hydrolase (sEH) to form vicinal diols, which can have pro-inflammatory effects.[10][11]

Vicinal Diol Signaling in Inflammation cluster_0 PUFA Metabolism cluster_1 Biological Effects Polyunsaturated Fatty Acids (PUFAs) Polyunsaturated Fatty Acids (PUFAs) CYP450 CYP450 Polyunsaturated Fatty Acids (PUFAs)->CYP450 Epoxy Fatty Acids (EpFAs) Epoxy Fatty Acids (EpFAs) CYP450->Epoxy Fatty Acids (EpFAs) sEH sEH Epoxy Fatty Acids (EpFAs)->sEH Soluble Epoxide Hydrolase Anti-inflammatory Effects Anti-inflammatory Effects Epoxy Fatty Acids (EpFAs)->Anti-inflammatory Effects Vicinal Diols Vicinal Diols sEH->Vicinal Diols Pro-inflammatory Effects Pro-inflammatory Effects Vicinal Diols->Pro-inflammatory Effects LCD Analysis Workflow Microalgal Culture Microalgal Culture Harvesting (Centrifugation) Harvesting (Centrifugation) Microalgal Culture->Harvesting (Centrifugation) Lipid Extraction (e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Harvesting (Centrifugation)->Lipid Extraction (e.g., Bligh-Dyer) Total Lipid Extract Total Lipid Extract Lipid Extraction (e.g., Bligh-Dyer)->Total Lipid Extract Fractionation (SPE or Column Chromatography) Fractionation (SPE or Column Chromatography) Total Lipid Extract->Fractionation (SPE or Column Chromatography) Diol Fraction Diol Fraction Fractionation (SPE or Column Chromatography)->Diol Fraction Derivatization (Silylation) Derivatization (Silylation) Diol Fraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

References

Spectroscopic Profile of 3,4-Heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Heptanediol, a vicinal diol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols applicable to the analysis of aliphatic diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹³C and ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These estimations are based on the analysis of similar aliphatic diols and spectral prediction tools. The exact chemical shifts may vary based on the solvent and other experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1, C7~14
C2, C6~23
C5~35
C3, C4~74
Predicted ¹H NMR Data

The predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented below. These values are estimations based on the structure of this compound and typical values for analogous compounds.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H7~0.9triplet~7
H2, H6~1.4-1.6multiplet-
H5~1.3-1.5multiplet-
H3, H4~3.4-3.6multiplet-
OHVariable (broad singlet)broad singlet-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are characteristic of an aliphatic alcohol.

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
~2960-2850StrongC-H stretch (aliphatic)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1100-1000StrongC-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound in an electron ionization (EI) mass spectrometer is outlined below.

m/zPredicted Fragment
132[M]⁺ (Molecular Ion)
115[M - OH]⁺
114[M - H₂O]⁺
103[M - C₂H₅]⁺
87[M - C₃H₇]⁺
73[CH(OH)CH₂CH₃]⁺
59[CH(OH)CH₃]⁺
45[CH₂OH]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a diol like this compound are provided below. These are generalized protocols that can be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2 seconds

    • Acquisition Time: ~1 second

  • Processing: Fourier transform the FID, phase correct the spectrum, and reference to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

FT-IR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty salt plates should be collected prior to running the sample.

Mass Spectrometry (MS)

Sample Introduction:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like this compound.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Mass Spectrometry Analysis:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

  • Source Temperature: ~230 °C.

  • Transfer Line Temperature: ~250 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound (e.g., this compound) Preparation Dissolution / Preparation Compound->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of C7H16O2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of selected C7H16O2 isomers. The data presented is crucial for applications ranging from chemical process design and safety analysis to understanding intermolecular interactions in drug development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visualizations of experimental workflows.

Introduction to C7H16O2 Isomers

The molecular formula C7H16O2 represents a diverse range of isomers, including diols, di-ethers, and hydroxy ethers. These variations in functional group placement and carbon skeleton branching lead to significant differences in their thermodynamic properties. This guide will focus on representative diol isomers for which reliable data is available, providing a foundation for understanding the structure-property relationships within this class of compounds.

Core Thermodynamic Properties

The fundamental thermodynamic properties detailed in this guide include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°). These properties are essential for predicting the feasibility and energetics of chemical reactions, phase equilibria, and for modeling the behavior of these compounds in various systems.

Data Presentation

The following tables summarize the available thermodynamic data for selected C7H16O2 isomers. Data is categorized as either experimental or calculated, with the source provided for verification.

Table 1: Thermodynamic Properties of 1,2-Heptanediol (CAS: 3710-31-4)

PropertyValueUnitsTypeSource
Molecular Weight132.20 g/mol -IUPAC
Boiling Point130 (at 11 mmHg)°CExperimentalChemicalBook[1]
Standard Enthalpy of Formation (gas)-497.55kJ/molCalculated (Joback)Cheméo[2]
Standard Gibbs Free Energy of Formation (gas)-268.02kJ/molCalculated (Joback)Cheméo[2]
Enthalpy of Vaporization64.15kJ/molCalculated (Joback)Cheméo[2]
Enthalpy of Fusion18.54kJ/molCalculated (Joback)Cheméo[2]

Table 2: Thermodynamic Properties of 1,7-Heptanediol (CAS: 629-30-1)

PropertyValueUnitsTypeSource
Molecular Weight132.20 g/mol -IUPAC
Melting Point41-43°CExperimentalPubChem
Boiling Point262°CExperimentalPubChem
Standard Enthalpy of Combustion (liquid)-4467.0 ± 9.3kJ/molExperimentalNIST WebBook[3]
Standard Enthalpy of Formation (liquid)-574.2 ± 9.3kJ/molExperimentalNIST WebBook[3]
Standard Enthalpy of Formation (gas)-485.43kJ/molCalculated (Joback)Cheméo
Standard Gibbs Free Energy of Formation (gas)-270.68kJ/molCalculated (Joback)Cheméo
Enthalpy of Vaporization77.08kJ/molCalculated (Joback)Cheméo
Enthalpy of Fusion23.33kJ/molCalculated (Joback)Cheméo

Table 3: Thermodynamic Properties of 2,4-Heptanediol (CAS: 20748-86-1)

PropertyValueUnitsTypeSource
Molecular Weight132.20 g/mol -IUPAC
Boiling Point543.04KCalculated (Joback)Cheméo
Standard Enthalpy of Formation (gas)-502.83kJ/molCalculated (Joback)Cheméo
Standard Gibbs Free Energy of Formation (gas)-270.46kJ/molCalculated (Joback)Cheméo
Enthalpy of Vaporization63.76kJ/molCalculated (Joback)Cheméo
Enthalpy of Fusion15.02kJ/molCalculated (Joback)Cheméo

Experimental Protocols

The determination of the thermodynamic data presented in this guide relies on established experimental techniques. The following sections provide detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone for deriving the standard enthalpy of formation. This is determined experimentally using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Isoperibol or adiabatic bomb calorimeter

  • Oxygen bomb

  • Calorimeter bucket

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Pellet press

  • Ignition wire (e.g., platinum or nichrome)

  • Oxygen cylinder with pressure regulator

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard reference material with a known heat of combustion, such as benzoic acid.

    • A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible inside the bomb.

    • A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a known mass of water.

    • The initial temperature of the water is recorded over a period to establish a baseline.

    • The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and it begins to cool.

    • The heat capacity of the calorimeter is calculated from the temperature rise and the known energy of combustion of benzoic acid and the fuse wire.

  • Sample Measurement:

    • A precisely weighed sample of the liquid C7H16O2 isomer (typically encapsulated in a gelatin capsule or a combustible container of known heat of combustion) is placed in the crucible.

    • The procedure is repeated as for the calibration with the sample.

  • Data Analysis:

    • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

    • The total heat released is calculated using the heat capacity of the calorimeter and the corrected temperature rise.

    • The heat of combustion of the sample is then determined by subtracting the heat contributions from the ignition wire and the capsule (if used).

    • The standard enthalpy of combustion is then calculated per mole of the substance.

Determination of Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.

Principle: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the changes in the sample's heat capacity or the enthalpy of phase transitions.

Apparatus:

  • Differential Scanning Calorimeter with a cooling system

  • Hermetically sealed sample pans (e.g., aluminum)

  • Crimper for sealing pans

  • High-purity purge gas (e.g., nitrogen)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). A baseline is established by running the temperature program with empty sample and reference pans.

  • Sample Preparation: A small, accurately weighed sample of the C7H16O2 isomer (typically 5-10 mg) is placed in a sample pan and hermetically sealed. An empty sealed pan is used as the reference.

  • Measurement:

    • Heat Capacity: The sample is subjected to a modulated temperature program (if available) or a three-step method (heat-cool-heat cycle) to determine the heat capacity as a function of temperature. The heat flow is measured during a controlled heating ramp.

    • Enthalpy of Fusion: For solid samples, the sample is cooled to a temperature well below its melting point and then heated at a constant rate through the melting transition. The DSC curve will show an endothermic peak corresponding to melting.

  • Data Analysis:

    • Heat Capacity: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of a standard material (e.g., sapphire) run under the same conditions.

    • Enthalpy of Fusion: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak in the DSC thermogram. The onset of the peak is typically taken as the melting temperature.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

G cluster_0 Bomb Calorimetry Workflow for Enthalpy of Combustion A 1. Calibrate Calorimeter (with Benzoic Acid) C 3. Assemble Bomb (Pressurize with O2) A->C B 2. Prepare Sample (Weigh C7H16O2 isomer) B->C D 4. Combustion (Ignite sample) C->D E 5. Measure Temperature Rise D->E F 6. Calculate Heat of Combustion E->F G 7. Derive Enthalpy of Formation F->G

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

G cluster_1 DSC Workflow for Heat Capacity and Enthalpy of Fusion H 1. Calibrate DSC (with Indium standard) J 3. Temperature Program H->J I 2. Prepare Sample (Weigh and seal in pan) I->J K 4a. Heat-Cool-Heat Cycle (for Heat Capacity) J->K L 4b. Controlled Heating (through melting) J->L M 5a. Measure Heat Flow vs. T K->M N 5b. Integrate Melting Peak L->N O 6a. Calculate Heat Capacity (Cp) M->O P 6b. Determine Enthalpy of Fusion (ΔfusH) N->P

Caption: Workflow for DSC analysis of heat capacity and enthalpy of fusion.

Conclusion

This technical guide has provided a summary of key thermodynamic properties for selected C7H16O2 isomers, with a focus on diols. While experimental data for a comprehensive range of isomers is limited, the presented data and detailed experimental protocols offer a solid foundation for researchers and professionals in drug development and chemical sciences. The provided workflows visualize the systematic approach required to obtain high-quality thermodynamic data, which is fundamental to advancing our understanding and application of these versatile organic compounds. Further experimental work is encouraged to expand the thermodynamic database for a wider array of C7H16O2 isomers.

References

Quantum Chemical Calculations for Heptanediol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and spectroscopic properties of heptanediol isomers. For researchers and professionals in drug development, understanding the conformational landscape, intramolecular interactions, and spectroscopic signatures of flexible molecules like heptanediols is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents.

Introduction to Heptanediol Isomers and Their Significance

Heptanediols (C₇H₁₆O₂) are a class of organic compounds characterized by a seven-carbon chain with two hydroxyl (-OH) groups. The various positions of these hydroxyl groups give rise to a multitude of constitutional and stereoisomers, each with unique three-dimensional structures and physicochemical properties. In the pharmaceutical and cosmetic industries, certain isomers of heptanediol are utilized as solvents, preservatives, and moisturizing agents. Their flexibility and ability to form hydrogen bonds are key to their function, making a detailed understanding of their conformational preferences and energetics essential.

Quantum chemical calculations offer a powerful in silico approach to investigate these properties at the molecular level, providing insights that can be challenging to obtain through experimental methods alone. This guide will delve into the theoretical background, computational methodologies, data interpretation, and experimental validation relevant to the study of heptanediol isomers.

Theoretical Background and Computational Methodologies

The conformational flexibility of heptanediol isomers necessitates a thorough exploration of their potential energy surface to identify stable conformers. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations due to its balance of accuracy and computational cost.

Conformational Search and Geometry Optimization

A critical first step in the computational analysis of flexible molecules is the conformational search. This process aims to identify all low-energy conformers. Common strategies include:

  • Systematic Search: This method involves the systematic rotation of all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

  • Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space, followed by energy minimization of the generated structures. They are often more efficient for larger, more flexible molecules.

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space by simulating the molecule's movement over time at a given temperature.

Once a set of initial conformers is generated, geometry optimization is performed to locate the stationary points on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), is a commonly employed level of theory for the initial optimization of a broad range of organic molecules. For more accurate energy calculations, larger basis sets like 6-311++G(d,p) are often used in single-point energy calculations on the optimized geometries.

Calculation of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, which is crucial for the experimental characterization of isomers.

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[1][2] DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts.[1] These calculations are instrumental in assigning experimental spectra to specific isomers and conformers.

  • Vibrational (IR) Spectroscopy: The calculation of vibrational frequencies through DFT provides theoretical infrared (IR) spectra. These computed spectra can aid in the assignment of experimental IR bands to specific vibrational modes, such as O-H stretching, which is particularly sensitive to hydrogen bonding. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Analysis of Intramolecular Interactions

The presence of two hydroxyl groups in heptanediol isomers allows for the formation of intramolecular hydrogen bonds, which significantly influence their conformational preferences and properties. The strength and nature of these interactions can be analyzed using several computational techniques:

  • Atoms in Molecules (AIM) Theory: AIM analysis of the calculated electron density can identify and characterize hydrogen bonds by locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into donor-acceptor interactions within the molecule, which can quantify the strength of hydrogen bonds.

Data Presentation: Calculated Properties of Heptanediol Isomers

Table 1: Calculated Relative Energies of 1,4-Butanediol (B3395766) Conformers

ConformerPoint GroupRelative Energy (kcal/mol) at MP2/6-311++G(d,p)
1C₁0.00
2C₁0.42
3C₁0.81
4C₁1.13
5C₂1.25
6Cᵢ1.48
7C₁1.62
8C₁1.63
9C₂1.70
10C₁1.83

Data adapted from a computational study on 1,4-butanediol. The energies are relative to the most stable conformer.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) for a Representative Diol

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-H3.6562.5
C2-H1.5835.2
C3-H1.5835.2
C4-H3.6562.5
O-H2.50 (variable)-

Illustrative data based on GIAO/DFT calculations for a simple diol. Absolute values can vary with the level of theory and reference standard used.

Experimental Protocols

Experimental validation is a cornerstone of computational chemistry. The following sections outline key experimental protocols used to characterize heptanediol isomers, which can be directly compared with calculated results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify specific isomers and their relative concentrations.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the heptanediol isomer mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant line broadening.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For more complex spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of protons and carbons.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different isomers or conformers if they are in slow exchange on the NMR timescale. Compare the experimental chemical shifts with those predicted by GIAO/DFT calculations to confirm assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and investigate intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region (typically 3600-3200 cm⁻¹). A broad band in this region is indicative of hydrogen bonding, while a sharp peak around 3600 cm⁻¹ suggests the presence of free (non-hydrogen-bonded) hydroxyl groups. The experimental vibrational frequencies can be compared with the scaled frequencies from DFT calculations to aid in the assignment of vibrational modes.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of heptanediol isomers.

computational_workflow cluster_0 Conformational Analysis cluster_1 Property Calculations cluster_2 Results and Analysis start Initial 3D Structure of Heptanediol Isomer conf_search Conformational Search (Systematic/Stochastic/MD) start->conf_search geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc stable_conformers Set of Stable Conformers freq_calc->stable_conformers sp_energy Single-Point Energy (e.g., DFT/B3LYP/6-311++G(d,p)) stable_conformers->sp_energy nmr_calc NMR Chemical Shift Calculation (GIAO Method) stable_conformers->nmr_calc ir_calc Vibrational Frequency Analysis stable_conformers->ir_calc aim_nbo Analysis of Intramolecular Interactions (AIM/NBO) stable_conformers->aim_nbo rel_energies Relative Energies and Boltzmann Population sp_energy->rel_energies pred_nmr Predicted NMR Spectra nmr_calc->pred_nmr pred_ir Predicted IR Spectra ir_calc->pred_ir hb_analysis Hydrogen Bonding Analysis aim_nbo->hb_analysis exp_comparison Comparison with Experimental Data pred_nmr->exp_comparison pred_ir->exp_comparison

Caption: Computational workflow for the analysis of heptanediol isomers.

signaling_pathway cluster_input Input Data cluster_comp Computational Model cluster_output Calculated Properties isomer Heptanediol Isomer dft DFT Functional (e.g., B3LYP) isomer->dft defines basis_set Basis Set (e.g., 6-311++G(d,p)) isomer->basis_set defines solvent_model Solvent Model (e.g., PCM) isomer->solvent_model defines energy Conformational Energies dft->energy geometry Optimized Geometries dft->geometry nmr NMR Chemical Shifts dft->nmr ir Vibrational Frequencies dft->ir basis_set->energy basis_set->geometry basis_set->nmr basis_set->ir solvent_model->energy solvent_model->geometry solvent_model->nmr solvent_model->ir

Caption: Logical relationship of inputs and outputs in quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and predictive framework for the detailed investigation of heptanediol isomers. By combining computational methodologies for conformational analysis, property prediction, and interaction analysis with experimental validation through techniques like NMR and FTIR spectroscopy, researchers can gain a deep understanding of the structure-property relationships of these flexible molecules. This knowledge is invaluable for applications in drug development, materials science, and other areas where the molecular behavior of diols is of critical importance. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research on heptanediol and related compounds.

References

A Comprehensive Toxicological Profile of Short-Chain Diols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for a selection of short-chain diols, which are dihydroxy alcohols with a short carbon chain. These compounds are widely used as solvents, humectants, and intermediates in various industries, including pharmaceuticals and cosmetics. Understanding their toxicological profiles is crucial for their safe use and for predicting the potential toxicity of new chemical entities with similar structural motifs. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate a deeper understanding of their toxic potential.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for five common short-chain diols: Ethylene (B1197577) Glycol, 1,2-Propanediol (Propylene Glycol), 1,3-Propanediol, 1,3-Butanediol, and 1,4-Butanediol.

Table 1: Acute Oral Toxicity
CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
Ethylene Glycol107-21-1Rat4,700[1]
1,2-Propanediol57-55-6Rat22,000
1,3-Propanediol504-63-2Rat15,800[2]
1,3-Butanediol107-88-0Rat18,610 - 23,000[3]
1,4-Butanediol110-63-4Rat1,500 - 1,830[4][5][6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Skin and Eye Irritation
CompoundSkin Irritation (Test Species)Eye Irritation (Test Species)References
Ethylene GlycolNon-irritating (Rabbit)Mild to Moderate (Rabbit)[1]
1,2-PropanediolMild irritant (Human)Mild irritant (Rabbit)[7]
1,3-PropanediolMild irritant (Rabbit)Non-irritating (Rabbit)[8][9]
1,3-ButanediolMild irritant (Rabbit)Mild irritant (Rabbit)[3]
1,4-ButanediolSlightly irritating (Rabbit)Slightly irritating (Rabbit)[5][10]
Table 3: Skin Sensitization
CompoundTest MethodTest SpeciesResultReferences
Ethylene GlycolGuinea Pig Maximization TestGuinea PigNot a sensitizer[11][12]
1,2-PropanediolLocal Lymph Node Assay (LLNA)MouseNot a sensitizer[13]
1,3-PropanediolDraize TestGuinea PigNot a sensitizer[14]
1,3-ButanediolNot specifiedGuinea PigNot a sensitizer[15]
1,4-ButanediolGuinea Pig Maximization TestGuinea PigNot a sensitizer[5]
Table 4: Mutagenicity (Ames Test)
CompoundMetabolic ActivationResultReference
Ethylene GlycolWith and withoutNegative
1,2-PropanediolWith and withoutNegative
1,3-PropanediolNot specifiedNot mutagenic[16]
1,3-ButanediolNot specifiedNot specified-
1,4-ButanediolNot specifiedNot specified-

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Table 5: Repeated Dose Oral Toxicity
CompoundTest DurationTest SpeciesNOAEL (mg/kg/day)Reference
Ethylene Glycol16 monthsRat< 1,000 (all died)[17]
1,2-Propanediol2 yearsRat2,100 (female)[18]
1,3-Propanediol90 daysRat1,000[19]
1,3-ButanediolChronicRatNot specified[20]
1,4-Butanediol28 daysRat50[21][22]

NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found.

Key Signaling Pathways

The toxicity of short-chain diols can be attributed to their metabolism into more toxic compounds and their ability to induce cellular stress.

Metabolic Pathways

The metabolism of short-chain diols is a critical determinant of their toxicity. For instance, the toxicity of ethylene glycol is not due to the parent compound but its metabolites. The metabolic pathways for ethylene glycol and propylene (B89431) glycol are depicted below.

Ethylene_Glycol_Metabolism EG Ethylene Glycol Glycoaldehyde Glycoaldehyde EG->Glycoaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid (Toxic Metabolite) Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase Oxalic_Acid Oxalic Acid (Toxic Metabolite) Glyoxylic_Acid->Oxalic_Acid Lactate Dehydrogenase Formic_Acid Formic Acid Glyoxylic_Acid->Formic_Acid Glycine Glycine Glyoxylic_Acid->Glycine

Metabolic pathway of ethylene glycol.

Propylene_Glycol_Metabolism PG 1,2-Propanediol (Propylene Glycol) Lactaldehyde Lactaldehyde PG->Lactaldehyde Alcohol Dehydrogenase Methylglyoxal Methylglyoxal Lactaldehyde->Methylglyoxal Lactic_Acid Lactic Acid Lactaldehyde->Lactic_Acid Aldehyde Dehydrogenase Pyruvic_Acid Pyruvic Acid Methylglyoxal->Pyruvic_Acid Lactic_Acid->Pyruvic_Acid TCA_Cycle TCA Cycle Pyruvic_Acid->TCA_Cycle

Metabolic pathway of propylene glycol.
Oxidative Stress and Inflammatory Pathways

Exposure to certain short-chain diols or their metabolites can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and triggering inflammatory responses.

Oxidative_Stress_Pathway Diol Short-Chain Diol or Metabolite ROS Increased ROS (e.g., O2-, H2O2, •OH) Diol->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Inflammation Inflammatory Response (e.g., NF-κB activation, cytokine production) ROS->Inflammation Cellular_Dysfunction Cellular Dysfunction and Cytotoxicity Oxidative_Damage->Cellular_Dysfunction Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response

Oxidative stress and inflammatory response pathway.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the consistent and reliable assessment of chemical toxicity.

Acute Oral Toxicity (based on OECD 401)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Test Animals: Typically young adult rats.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Several dose levels are used with a number of animals at each dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The LD50 is calculated statistically from the dose-response data.

Acute Dermal Irritation/Corrosion (based on OECD 404)
  • Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • A small area of the animal's skin is clipped free of fur.

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (based on OECD 405)
  • Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • The test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as an untreated control.

    • The eyes are examined for ocular reactions (corneal opacity, iris lesions, conjunctival redness and swelling) at 1, 24, 48, and 72 hours after instillation.

    • Observations may continue for up to 21 days to assess reversibility.

Skin Sensitization: Local Lymph Node Assay (LLNA) (based on OECD 429)
  • Objective: To determine the potential of a substance to induce skin sensitization.

  • Test Animals: Typically mice.

  • Procedure:

    • The test substance is applied to the dorsal surface of the ear for three consecutive days.

    • On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

    • After a set period, the draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

    • A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Procedure:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Repeated Dose 28-Day and 90-Day Oral Toxicity Studies (based on OECD 407 & 408)
  • Objective: To evaluate the toxic effects of a substance following repeated oral administration over a period of 28 or 90 days.

  • Test Animals: Typically rats.

  • Procedure:

    • The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

    • At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed and examined for histopathological changes.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined.

General Experimental Workflow

The toxicological assessment of a chemical substance typically follows a structured workflow, starting with in silico and in vitro methods and progressing to in vivo studies as necessary.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2) In_Silico In Silico Analysis (e.g., QSAR, Read-across) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Silico->Cytotoxicity PhysChem Physicochemical Characterization PhysChem->Cytotoxicity Genotoxicity_In_Vitro In Vitro Genotoxicity (e.g., Ames Test, Chromosomal Aberration) Cytotoxicity->Genotoxicity_In_Vitro Acute_Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) (e.g., OECD 401, 402, 403) Genotoxicity_In_Vitro->Acute_Toxicity Skin_Corrosion_Irritation_In_Vitro In Vitro Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis) Skin_Eye_Irritation Skin and Eye Irritation/Corrosion (e.g., OECD 404, 405) Skin_Corrosion_Irritation_In_Vitro->Skin_Eye_Irritation Repeated_Dose Repeated Dose Toxicity (28-day or 90-day studies) (e.g., OECD 407, 408) Acute_Toxicity->Repeated_Dose Skin_Sensitization Skin Sensitization (e.g., LLNA - OECD 429) Skin_Eye_Irritation->Skin_Sensitization Skin_Sensitization->Repeated_Dose Repro_Dev_Tox Reproductive/Developmental Toxicity Screening (e.g., OECD 421, 422) Repeated_Dose->Repro_Dev_Tox Risk_Assessment Hazard Identification and Risk Assessment Repro_Dev_Tox->Risk_Assessment

References

Methodological & Application

Stereoselective Synthesis of 3,4-Heptanediol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3,4-heptanediol, a valuable chiral building block. The methods outlined below—Sharpless Asymmetric Dihydroxylation for the syn isomer and a diastereoselective reduction of a β-hydroxy ketone for the anti isomer—offer reliable pathways to obtaining specific stereoisomers of this diol.

Introduction

Vicinal diols, such as this compound, are important structural motifs in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The presence of two adjacent stereocenters in this compound gives rise to two diastereomeric pairs of enantiomers: syn-(3R,4S/3S,4R) and anti-(3R,4R/3S,4S). The ability to selectively synthesize a single stereoisomer is crucial for its application in the development of pharmaceuticals and other complex chiral targets. These application notes provide detailed protocols for accessing both syn and anti diastereomers of this compound with high stereoselectivity.

Data Presentation

The following table summarizes the expected outcomes for the stereoselective synthesis of syn- and anti-3,4-heptanediol using the protocols detailed in this document.

MethodTarget DiolStarting MaterialReagentsTypical YieldStereoselectivity
Sharpless Asymmetric Dihydroxylationsyn-3,4-Heptanediol(E)-3-HepteneAD-mix-β, OsO₄ (catalytic)HighHigh enantiomeric excess (ee)
Evans-Saksena Reductionanti-3,4-Heptanediol4-Hydroxy-3-heptanoneTetramethylammonium (B1211777) triacetoxyborohydride (B8407120)Good to HighHigh diastereomeric ratio (dr)

Experimental Protocols

Protocol 1: Synthesis of syn-(3R,4R)-3,4-Heptanediol via Sharpless Asymmetric Dihydroxylation

This protocol describes the asymmetric dihydroxylation of (E)-3-heptene to yield the syn-(3R,4R)-3,4-heptanediol. The use of AD-mix-β provides the (3R,4R) enantiomer. For the (3S,4S) enantiomer, AD-mix-α would be used.[1][2]

Materials:

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1.0 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.

  • Add methanesulfonamide (1.0 equivalent relative to the alkene) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add (E)-3-heptene (1.0 equivalent) to the cooled, stirred solution.

  • Continue vigorous stirring at 0 °C for 24 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting alkene.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and warm the mixture to room temperature.

  • Stir for an additional 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure syn-(3R,4R)-3,4-heptanediol.

Protocol 2: Synthesis of anti-3,4-Heptanediol via Diastereoselective Reduction of 4-Hydroxy-3-heptanone

This two-step protocol involves the initial synthesis of the precursor, 4-hydroxy-3-heptanone, followed by its diastereoselective reduction to the anti-diol using the Evans-Saksena reduction.[3][4]

Step 2a: Synthesis of 4-Hydroxy-3-heptanone (Aldol Addition)

Materials:

  • Propionaldehyde (B47417)

  • Anhydrous diethyl ether

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled to 0 °C, dissolve propionaldehyde (2.0 equivalents) in anhydrous diethyl ether.

  • Slowly add a catalytic amount of aqueous sodium hydroxide solution while stirring vigorously.

  • Allow the reaction to stir at 0 °C for 2-3 hours, monitoring the progress by TLC.

  • Quench the reaction by adding 1 M HCl until the solution is neutral.

  • Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 4-hydroxy-3-heptanone.

Step 2b: Diastereoselective Reduction to anti-3,4-Heptanediol (Evans-Saksena Reduction) [3][4]

Materials:

  • 4-Hydroxy-3-heptanone

  • Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)

  • Acetonitrile (B52724) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxy-3-heptanone (1.0 equivalent) in a mixture of anhydrous acetonitrile and acetic acid.

  • Cool the solution to -40 °C (e.g., using an acetonitrile/dry ice bath).

  • In a separate flask, dissolve tetramethylammonium triacetoxyborohydride (1.5 equivalents) in anhydrous acetonitrile.

  • Slowly add the solution of the reducing agent to the stirred solution of the β-hydroxy ketone at -40 °C.

  • Stir the reaction mixture at -40 °C for 5-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate solution at 0 °C.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude diol by silica gel column chromatography to obtain anti-3,4-heptanediol.

Visualizations

Sharpless_Asymmetric_Dihydroxylation E_3_Heptene (E)-3-Heptene Intermediate Osmate Ester Intermediate E_3_Heptene->Intermediate [3+2] Cycloaddition AD_mix AD-mix-β (OsO₄, Chiral Ligand, K₃[Fe(CN)₆], K₂CO₃) AD_mix->Intermediate syn_Diol syn-(3R,4R)-3,4-Heptanediol Intermediate->syn_Diol       Hydrolysis Hydrolysis

Figure 1. Workflow for Sharpless Asymmetric Dihydroxylation.

Diastereoselective_Reduction cluster_step1 Step 1: Aldol Addition cluster_step2 Step 2: Evans-Saksena Reduction Propionaldehyde1 Propionaldehyde Aldol_Product 4-Hydroxy-3-heptanone Propionaldehyde1->Aldol_Product NaOH (cat.) Propionaldehyde2 Propionaldehyde Propionaldehyde2->Aldol_Product Hydroxy_Ketone 4-Hydroxy-3-heptanone Transition_State Six-membered Boron Chelate Transition State Hydroxy_Ketone->Transition_State Reducing_Agent Me₄NHB(OAc)₃ Reducing_Agent->Transition_State anti_Diol anti-3,4-Heptanediol Transition_State->anti_Diol Intramolecular Hydride Delivery

Figure 2. Synthesis of anti-3,4-Heptanediol.

Stereochemical_Pathways Start Common Precursors Heptene (E)-3-Heptene Start->Heptene Hydroxyketone 4-Hydroxy-3-heptanone Start->Hydroxyketone syn_Diol syn-3,4-Heptanediol Heptene->syn_Diol Sharpless AD Hydroxyketone->syn_Diol Narasaka-Prasad Reduction anti_Diol anti-3,4-Heptanediol Hydroxyketone->anti_Diol Evans-Saksena Reduction

Figure 3. Divergent pathways to stereoisomers.

References

The Synthetic Utility of 3,4-Heptanediol: A Survey of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of documented applications for 3,4-Heptanediol in organic synthesis. Despite its simple structure as a chiral diol, this compound has not been extensively explored as a key starting material, chiral auxiliary, or ligand in published synthetic methodologies. This report, therefore, outlines the potential applications of this compound based on the well-established roles of analogous chiral diols in asymmetric synthesis. The protocols and data presented herein are illustrative and intended to provide a foundational framework for future research into the synthetic utility of this under-investigated molecule.

General Application Notes

Chiral diols are a cornerstone of modern asymmetric synthesis, offering versatile platforms for the introduction of stereocenters. This compound, with its two stereogenic centers, could hypothetically be employed in several key synthetic strategies.

One potential application lies in its use as a chiral ligand for metal-catalyzed reactions. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. For instance, in asymmetric reductions or oxidations, a metal complex of this compound could facilitate the enantioselective conversion of a prochiral substrate.

Another plausible role for this compound is in the formation of chiral acetals . The reaction of the diol with a prochiral ketone or aldehyde would yield a chiral acetal (B89532). The stereogenic centers of the diol can direct subsequent reactions, such as nucleophilic additions to the carbonyl group or reactions at the α-position, by providing steric hindrance that favors one facial approach over the other.

Furthermore, the enantiopure forms of this compound could serve as chiral building blocks . The hydroxyl groups can be differentially protected and then further functionalized to construct more complex molecules where the stereochemistry of the diol is incorporated into the final product's backbone.

Hypothetical Protocols and Data

The following sections detail hypothetical experimental protocols for these potential applications. It is crucial to reiterate that these are not based on established literature for this compound and would require significant optimization and validation.

Table 1: Summary of Hypothetical Reaction Parameters
ApplicationSubstrateReagentCatalyst/PromoterSolventTemp (°C)Hypothetical Yield (%)Hypothetical Stereoselectivity (e.e. or d.r.)
Asymmetric Reduction via Chiral LigandAcetophenone (B1666503)BH₃·SMe₂Ti(OiPr)₄ / (3R,4R)-HeptanediolTHF-208590% e.e.
Diastereoselective Acetal FormationCyclohexanone (B45756)(3R,4R)-Heptanediolp-Toluenesulfonic acidToluene (B28343)11092>95:5 d.r.
Synthesis of a Chiral Epoxide(3R,4R)-Heptanediol1. NaH 2. TsCl 3. K₂CO₃-THF/DMF0 - 2578 (over 3 steps)>99% e.e.

Experimental Protocols

Protocol 1: Hypothetical Asymmetric Reduction of Acetophenone

This protocol describes the potential use of (3R,4R)-3,4-Heptanediol as a chiral ligand in a titanium-catalyzed reduction of acetophenone.

Materials:

  • (3R,4R)-3,4-Heptanediol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Acetophenone

  • Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (3R,4R)-3,4-Heptanediol (0.2 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C and add Ti(OiPr)₄ (0.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.

  • Cool the solution to -20 °C and add acetophenone (1.0 mmol).

  • Slowly add BH₃·SMe₂ (1.2 mmol) to the reaction mixture.

  • Stir the reaction at -20 °C for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Hypothetical Diastereoselective Acetal Formation

This protocol outlines the formation of a chiral acetal from cyclohexanone and (3R,4R)-3,4-Heptanediol.

Materials:

  • (3R,4R)-3,4-Heptanediol

  • Cyclohexanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add (3R,4R)-3,4-Heptanediol (1.0 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (20 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Purify by flash column chromatography if necessary.

Visualizations

Asymmetric_Reduction cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone Acetophenone Reduction Asymmetric Reduction Acetophenone->Reduction Heptanediol (3R,4R)-3,4-Heptanediol Catalyst_Formation Catalyst Formation Heptanediol->Catalyst_Formation Ti_OiPr4 Ti(OiPr)4 Ti_OiPr4->Catalyst_Formation BH3SMe2 BH3·SMe2 BH3SMe2->Reduction Catalyst_Formation->Reduction Chiral Titanium Catalyst Chiral_Alcohol Chiral 1-Phenylethanol Reduction->Chiral_Alcohol

Figure 1: Workflow for the hypothetical asymmetric reduction of acetophenone.

Acetal_Formation Cyclohexanone Cyclohexanone Reaction Acetal Formation (Toluene, Reflux) Cyclohexanone->Reaction Heptanediol (3R,4R)-3,4-Heptanediol Heptanediol->Reaction PTSA p-TsOH (cat.) PTSA->Reaction Chiral_Acetal Chiral Acetal Reaction->Chiral_Acetal

Figure 2: Logical diagram for diastereoselective acetal formation.

Application Notes and Protocols: 3,4-Heptanediol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of chiral 3,4-heptanediol as a versatile building block in asymmetric synthesis. The protocols detailed below are particularly relevant for the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug discovery and development. While direct applications of this compound are not extensively documented in publicly available literature, its structural analog, 3,4-hexanediol (B1617544), serves as an excellent model. The methodologies presented here are readily adaptable for this compound and showcase its potential in constructing intricate molecular architectures.

Introduction to Chiral Vicinal Diols

Chiral vicinal diols, such as (3R,4R)- or (3S,4S)-3,4-heptanediol, are valuable synthetic intermediates. The two adjacent stereocenters provide a scaffold for the stereocontrolled introduction of further functionality, making them powerful tools in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. The ability to control the absolute configuration of these stereocenters is paramount for achieving the desired biological activity and minimizing off-target effects.

Key Synthetic Transformations and Applications

The primary utility of chiral this compound as a building block lies in its sequential, stereospecific transformations. A common and powerful synthetic sequence involves:

  • Enantioselective Synthesis: The creation of the chiral diol itself, typically through asymmetric dihydroxylation of the corresponding alkene.

  • Diol Protection: Masking the hydroxyl groups to allow for selective reactions at other parts of a molecule or to facilitate subsequent transformations.

  • Conversion to Epoxide: Transformation of the diol into a chiral epoxide, a highly versatile intermediate for a variety of nucleophilic ring-opening reactions.

  • Application in Target-Oriented Synthesis: Utilization of the chiral diol or its derivatives in the total synthesis of complex molecules.

A prime example of this strategy is the synthesis of the insect pheromone (+)-exo-brevicomin, which demonstrates the principles applicable to this compound.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps involved in the utilization of a chiral vicinal diol, using the synthesis of a 3,4-disubstituted diol as an example.

Table 1: Enantioselective Synthesis of (3R,4R)-Heptanediol via Sharpless Asymmetric Dihydroxylation

Alkene SubstrateChiral LigandOxidantSolvent SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(E)-3-Heptene(DHQ)₂PHALK₃[Fe(CN)₆]t-BuOH/H₂O085-95>98
(E)-3-Heptene(DHQD)₂PHALNMOAcetone (B3395972)/H₂O080-90>98

Table 2: Protection of (3R,4R)-Heptanediol as an Acetonide

Diol SubstrateProtecting Group ReagentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
(3R,4R)-Heptanediol2,2-Dimethoxypropane (B42991)p-Toluenesulfonic acid (cat.)AcetoneRoom Temp.2-4>95
(3R,4R)-HeptanediolAcetoneCation Exchange ResinToluene or neatRoom Temp. to Reflux5-1090-98

Table 3: Conversion of (3R,4R)-Heptanediol to (3R,4R)-3,4-Epoxyheptane

Diol SubstrateMethodReagentsBaseSolventTemperature (°C)Yield (%)
(3R,4R)-HeptanediolTwo-step, one-pot1. Trimethyl orthoacetate, CSA2. TMSCl, NaI2. Et₃NCH₂Cl₂Room Temp.85-95
(3R,4R)-HeptanediolVia tosylation1. TsCl, Pyridine2. NaOMe-1. CH₂Cl₂2. MeOH0 to Room Temp.80-90

Experimental Protocols

The following are detailed protocols for the key transformations involved in using this compound as a chiral building block, exemplified by the synthesis of an intermediate for (+)-exo-brevicomin.

Protocol 1: Enantioselective Synthesis of (3R,4R)-Heptanediol via Sharpless Asymmetric Dihydroxylation

This protocol describes the asymmetric dihydroxylation of (E)-3-heptene to produce (3R,4R)-heptanediol with high enantioselectivity.[1][2][3]

Materials:

Procedure:

  • To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-α (14 g) and methanesulfonamide (0.95 g).

  • Stir the mixture until both phases are clear and then cool to 0 °C in an ice bath.

  • Add (E)-3-heptene (10 mmol, 0.98 g) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature.

  • Continue stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (3R,4R)-heptanediol.

Protocol 2: Protection of (3R,4R)-Heptanediol as an Acetonide

This protocol details the protection of the vicinal diol as a cyclic acetal, a common strategy to mask the hydroxyl groups.[4]

Materials:

  • (3R,4R)-Heptanediol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous acetone

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (3R,4R)-heptanediol (1 equivalent) in anhydrous acetone (10 mL per mmol of diol).

  • Add 2,2-dimethoxypropane (1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude acetonide, which can often be used in the next step without further purification.

Protocol 3: Conversion of (3R,4R)-Heptanediol to (3R,4R)-3,4-Epoxyheptane

This protocol describes a one-pot procedure for the conversion of a chiral 1,2-diol to the corresponding epoxide.[5]

Materials:

Procedure:

  • To a solution of (3R,4R)-heptanediol (1 equivalent) in anhydrous CH₂Cl₂, add trimethyl orthoacetate (1.2 equivalents) and a catalytic amount of CSA.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium iodide (3 equivalents) and trimethylsilyl chloride (1.5 equivalents) sequentially.

  • Stir for another 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add triethylamine (3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the mixture with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting epoxide by flash chromatography.

Protocol 4: Application in the Synthesis of (+)-exo-Brevicomin

This protocol outlines the final steps in the synthesis of the insect pheromone (+)-exo-brevicomin from a protected diol intermediate, illustrating the utility of the chiral building block. This example uses a 3,4-hexanediol derivative, but the chemistry is directly applicable to a this compound derivative.[6]

Materials:

  • The acetonide-protected ketone derived from the corresponding diol.

  • Phosphotungstic acid (H₃PW₁₂O₄₀)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

Procedure:

  • Prepare the precursor ketone via methods such as the conjugate addition of a suitable nucleophile to an α,β-unsaturated ketone, using the protected diol to introduce the chiral centers.

  • Dissolve the acetonide-protected ketone (1 equivalent) in CH₂Cl₂.

  • Add a catalytic amount of phosphotungstic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours. This step facilitates both deprotection of the acetonide and subsequent acid-catalyzed cyclization.

  • Dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by chromatography to yield (+)-exo-brevicomin.

Visualizations

Diagram 1: General Workflow for Utilizing Chiral this compound

G A E-3-Heptene B Sharpless Asymmetric Dihydroxylation A->B C (3R,4R)-3,4-Heptanediol B->C D Protection (e.g., Acetonide formation) C->D E Protected Diol D->E F Further Transformations (e.g., Conversion to Epoxide) E->F G Chiral Intermediate F->G H Target Molecule Synthesis (e.g., Pharmaceuticals, Natural Products) G->H I Final Chiral Product H->I

Caption: General synthetic workflow utilizing chiral this compound.

Diagram 2: Logical Pathway for the Synthesis of (+)-exo-Brevicomin Analog

G cluster_0 Chiral Building Block Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Alkene Alkene Chiral Diol Chiral Diol Alkene->Chiral Diol Asymmetric Dihydroxylation Protected Diol Protected Diol Chiral Diol->Protected Diol Protection Epoxy Ketone Epoxy Ketone Protected Diol->Epoxy Ketone 1. Elaboration 2. Deprotection & Epoxidation Target Molecule Target Molecule Epoxy Ketone->Target Molecule Acid-Catalyzed Cyclization

Caption: Key stages in the synthesis of a dioxabicycloalkane.

References

Application Notes and Protocols for 3,4-Heptanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Heptanediol is a seven-carbon diol featuring two secondary hydroxyl groups on adjacent carbons. This unique branched structure offers potential for creating polymers with distinct properties compared to those synthesized from linear diols. Its incorporation into polymer chains can influence characteristics such as crystallinity, thermal properties, and solubility. These attributes make this compound a person of interest for applications in biodegradable polymers, drug delivery systems, and specialty elastomers.

While specific experimental data on the use of this compound in polymer synthesis is limited in publicly available literature, its close structural analog, 3,4-hexanediol, provides valuable insights. Both are secondary diols with a branched structure, suggesting similar reactivity and influence on polymer properties. The protocols and data presented herein are based on established principles of polymer chemistry and analogous data from similar diols, providing a strong starting point for research and development.

Potential Applications

The structure of this compound suggests its utility in several areas of polymer chemistry:

  • Biodegradable Polyesters: As a monomer, this compound can be incorporated into polyester (B1180765) chains. The secondary hydroxyl groups may influence the rate of hydrolytic degradation, a key factor in designing biodegradable materials for applications like controlled drug release, tissue engineering scaffolds, and environmentally benign plastics.

  • Polyurethanes with Tailored Properties: When used as a chain extender in polyurethane synthesis, this compound can modify the polymer's hard segments. This can impact the thermal and mechanical properties, allowing for the creation of polyurethanes with specific flexibility, hardness, and thermal stability for use in elastomers, coatings, and adhesives.

  • Specialty Polymers: The distinct structure of this compound makes it a candidate for synthesizing specialty polymers where specific material properties like a higher glass transition temperature and amorphous character are desired.

Data Presentation

The following table summarizes the expected properties of polymers synthesized using this compound, based on analogous data for polymers derived from similar branched, secondary diols. This data should be confirmed through experimental analysis.

PropertyPolyester (Poly(3,4-heptanediyl adipate))Polyurethane (PTMEG/MDI/3,4-Heptanediol)
Thermal Properties
Glass Transition (Tg)5 - 15 °C-40 °C (soft seg.), 75 °C (hard seg.)
Melting Temperature (Tm)AmorphousAmorphous
Mechanical Properties
Tensile Strength15 - 25 MPa30 - 40 MPa
Elongation at Break200 - 400%400 - 600%
Molecular Weight
Number Average (Mn)20,000 - 40,000 g/mol 50,000 - 80,000 g/mol
Polydispersity Index (PDI)1.8 - 2.52.0 - 3.0
Solubility Soluble in a wider range of organic solventsSoluble in polar aprotic solvents (e.g., DMF, DMSO)

Experimental Protocols

The synthesis of high molecular weight polymers from secondary diols like this compound can be challenging due to their lower reactivity compared to primary diols. The following protocols are adapted from established methods for similar diols and provide a robust starting point for optimization.

Protocol 1: Synthesis of Polyester - Poly(3,4-heptanediyl adipate)

This protocol describes a two-step melt polycondensation method to synthesize a polyester from this compound and adipic acid.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation condenser

  • Vacuum pump

  • Heating mantle

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add a catalytic amount of Tin(II) octoate (e.g., 0.1 mol% relative to the diacid).

  • First Stage - Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will be produced as a byproduct and removed through the condenser. Continue this stage for 2-4 hours or until the majority of water has been distilled off.

  • Second Stage - Polycondensation: Gradually reduce the pressure to a high vacuum (<1 mbar) while increasing the temperature to 200-220°C. This stage facilitates the removal of excess this compound and promotes chain growth. Continue the reaction for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Purification: Cool the polymer to room temperature. Dissolve the crude polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow for Polyester Synthesis:

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Charge Reactor: This compound Adipic Acid Catalyst esterification Esterification (180-200°C, N2) start->esterification Heat polycondensation Polycondensation (200-220°C, Vacuum) esterification->polycondensation Increase T Apply Vacuum dissolve Dissolve in Chloroform polycondensation->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry in Vacuum Oven precipitate->dry characterize Analyze Polymer: FTIR, NMR, GPC, DSC, TGA dry->characterize

Caption: Workflow for polyester synthesis and characterization.

Protocol 2: Synthesis of Polyurethane using this compound as a Chain Extender

This protocol describes a typical two-step (prepolymer) method for polyurethane synthesis.

Materials:

  • Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • This compound

  • N,N-Dimethylformamide (DMF, anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Heating mantle

  • Teflon-coated plate

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG at 80°C under vacuum for 4 hours in the reaction flask.

    • Cool the PTMEG to 60°C under a nitrogen atmosphere.

    • Add MDI to the flask with vigorous stirring.

    • Add a catalytic amount of DBTDL.

    • Heat the mixture to 80-85°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to 60-70°C and dissolve it in anhydrous DMF.

    • In a separate flask, prepare a solution of this compound in DMF.

    • Slowly add the this compound solution to the prepolymer solution under vigorous stirring.

    • Continue stirring for 1-2 hours until the viscosity increases significantly, indicating the formation of the polyurethane.

  • Casting and Curing:

    • Pour the polyurethane solution onto a Teflon-coated plate.

    • Cure the film in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.

Logical Relationship of Components in Polyurethane Synthesis:

Polyurethane_Components diisocyanate Diisocyanate (MDI) prepolymer Isocyanate-Terminated Prepolymer diisocyanate->prepolymer polyol Polyol (PTMEG) polyol->prepolymer chain_extender Chain Extender (this compound) polyurethane Polyurethane chain_extender->polyurethane prepolymer->polyurethane

Caption: Component relationship in polyurethane synthesis.

Disclaimer: The provided protocols and data are based on analogous chemical systems and are intended as a starting point for research. Optimization of reaction conditions, catalyst concentrations, and purification methods may be necessary to achieve desired polymer properties. All laboratory work should be conducted with appropriate safety precautions.

Application Notes & Protocols: Synthesis of Novel Biodegradable Polyesters Using 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polyesters are a critical class of polymers in the biomedical and pharmaceutical fields due to their biocompatibility and ability to degrade into non-toxic byproducts.[1][2] This document outlines protocols for the synthesis of novel biodegradable polyesters utilizing 3,4-Heptanediol as a key monomer. While direct literature on the use of this compound in polyester (B1180765) synthesis is not available, the following protocols are adapted from established methods for similar diols. The use of this compound, with its secondary hydroxyl groups and a seven-carbon backbone, is anticipated to yield polyesters with unique thermal and mechanical properties, and potentially altered degradation kinetics compared to polyesters synthesized from primary diols.

Two primary synthetic routes are detailed: polycondensation with a dicarboxylic acid and ring-opening polymerization (ROP) of a lactone. Additionally, an enzymatic approach is presented as a green alternative.

Synthesis via Polycondensation

Polycondensation involves the reaction of a diol with a dicarboxylic acid to form a polyester, with the elimination of a small molecule, typically water.[3] This method allows for the incorporation of a wide variety of monomers to tailor the final properties of the polymer.

Hypothetical Reaction & Data

The following table presents hypothetical data for the synthesis of a polyester from this compound and Adipic Acid, hereafter referred to as Poly(3,4-heptanediyl adipate). The expected data is based on typical results for analogous aliphatic polyesters.

ParameterExpected Value
Monomers This compound, Adipic Acid
Catalyst p-Toluenesulfonic acid (p-TSA)
Reaction Temperature 170-190°C
Reaction Time 6-8 hours
Number Average Molecular Weight (Mn) 15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw) 30,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) -30°C to -10°C
Melting Temperature (Tm) 40°C - 60°C
Experimental Protocol: Synthesis of Poly(3,4-heptanediyl adipate)
  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Monomer Charging: Add equimolar amounts of this compound and Adipic Acid to the flask. For example, 0.3 mol of each.

  • Catalyst Addition: Add p-Toluenesulfonic acid (p-TSA) as a catalyst (0.1% w/w of the total monomer weight).[3]

  • Esterification Stage: Heat the reaction mixture to 170-180°C under a slow stream of nitrogen while stirring. Water will begin to collect in the Dean-Stark trap. Continue this stage for approximately 2-3 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure to ~15 mbar (low vacuum) and increase the temperature to 180-190°C. Continue the reaction for an additional 4-5 hours to increase the molecular weight of the polyester. The viscosity of the mixture will noticeably increase.

  • Product Recovery: Cool the reactor to room temperature. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the disappearance of hydroxyl groups (broad peak around 3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.[4]

Synthesis via Ring-Opening Polymerization (ROP)

Ring-opening polymerization is another common method for synthesizing polyesters, particularly from cyclic monomers like lactones. In this case, this compound can act as an initiator, opening the lactone ring and becoming incorporated into the polymer chain.

Hypothetical Reaction & Data

The following table presents hypothetical data for the synthesis of a polyester by the ring-opening polymerization of ε-caprolactone initiated by this compound.

ParameterExpected Value
Monomer ε-Caprolactone
Initiator This compound
Catalyst Stannous octoate (Sn(Oct)₂)
Reaction Temperature 140-160°C
Reaction Time 4-6 hours
Number Average Molecular Weight (Mn) 20,000 - 40,000 g/mol
Weight Average Molecular Weight (Mw) 30,000 - 60,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.0
Glass Transition Temperature (Tg) -65°C to -55°C
Melting Temperature (Tm) 55°C - 65°C
Experimental Protocol: ROP of ε-Caprolactone with this compound
  • Reactor Setup: A dry Schlenk flask is equipped with a magnetic stir bar and connected to a vacuum/nitrogen line.

  • Monomer and Initiator Charging: Add ε-caprolactone and this compound to the flask. The ratio of monomer to initiator will determine the target molecular weight.

  • Catalyst Addition: Add a catalytic amount of stannous octoate (Sn(Oct)₂) (e.g., a monomer to catalyst molar ratio of 1000:1).[2]

  • Polymerization: Place the flask in a preheated oil bath at 140-160°C and stir for 4-6 hours under a nitrogen atmosphere.

  • Product Recovery: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in chloroform (B151607) and precipitate in cold methanol.

  • Drying: Filter and dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Characterization

The same characterization techniques as described in section 1.3 (FTIR, NMR, GPC, DSC) should be used to analyze the resulting polymer.

Synthesis via Enzymatic Polymerization

Enzymatic polymerization offers a milder and more environmentally friendly route to polyester synthesis. Lipases, such as Candida antarctica Lipase B (CALB), can catalyze both polycondensation and ring-opening polymerization reactions.[5][6]

Hypothetical Reaction & Data

The following table presents hypothetical data for the enzymatic synthesis of a polyester from this compound and divinyl adipate (B1204190).

ParameterExpected Value
Monomers This compound, Divinyl Adipate
Enzyme Immobilized Candida antarctica Lipase B (CALB)
Reaction Temperature 70-90°C
Reaction Time 24-48 hours
Number Average Molecular Weight (Mn) 10,000 - 20,000 g/mol
Weight Average Molecular Weight (Mw) 15,000 - 35,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.2
Glass Transition Temperature (Tg) -35°C to -15°C
Melting Temperature (Tm) 35°C - 55°C
Experimental Protocol: Enzymatic Synthesis
  • Reactor Setup: A round-bottom flask is equipped with a magnetic stir bar and a septum for nitrogen purging.

  • Monomer and Enzyme Charging: Add equimolar amounts of this compound and divinyl adipate to the flask. Add immobilized CALB (e.g., 10% w/w of total monomers).

  • Reaction: Place the flask in an oil bath at 70-90°C and stir for 24-48 hours under a nitrogen atmosphere.

  • Product Recovery: After the reaction, dissolve the mixture in chloroform and filter to remove the immobilized enzyme.

  • Purification: Precipitate the polymer by adding the chloroform solution to cold methanol.

  • Drying: Filter and dry the polymer in a vacuum oven at room temperature.

Characterization

The resulting polyester should be characterized using the techniques outlined in section 1.3 (FTIR, NMR, GPC, DSC).

Visualizations

Polycondensation_Workflow Monomers Monomers (this compound + Adipic Acid) Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst (p-TSA) Catalyst->Reactor Esterification Esterification (170-180°C, N2) Water Removal Reactor->Esterification Polycondensation Polycondensation (180-190°C, Vacuum) Esterification->Polycondensation Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Drying Drying (Vacuum Oven) Purification->Drying Polyester Final Polyester Drying->Polyester ROP_Workflow Monomer Monomer (ε-Caprolactone) Reactor Reaction Vessel Monomer->Reactor Initiator Initiator (this compound) Initiator->Reactor Catalyst Catalyst (Sn(Oct)2) Catalyst->Reactor Polymerization Polymerization (140-160°C, N2) Reactor->Polymerization Purification Purification (Dissolution & Precipitation) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Polyester Final Polyester Drying->Polyester Signaling_Pathway cluster_synthesis Polyester Synthesis cluster_degradation Biodegradation Pathway Monomers This compound + Dicarboxylic Acid/Lactone Polymerization Polymerization (Chemical or Enzymatic) Monomers->Polymerization Polyester Biodegradable Polyester Polymerization->Polyester Hydrolysis Hydrolysis (Enzymatic or Non-enzymatic) Polyester->Hydrolysis Oligomers Oligomers & Monomers Hydrolysis->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism Byproducts CO2 + H2O + Biomass Metabolism->Byproducts

References

Application Notes and Protocol: Sharpless Asymmetric Dihydroxylation of Heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, to achieve high levels of stereocontrol.[1][2] The commercially available "AD-mix" formulations, which contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), have made this procedure highly accessible and reliable.[1][2] This document provides a detailed protocol for the asymmetric dihydroxylation of heptene (B3026448), a representative terminal alkene, and includes expected outcomes based on data from similar substrates.

Reaction Principle

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the double bond of the alkene. Subsequent hydrolysis of the resulting osmate ester yields the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, potassium ferricyanide, regenerates the osmium tetroxide, allowing it to re-enter the catalytic cycle.[1] The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, dictates the facial selectivity of the dihydroxylation, leading to the formation of the desired enantiomer of the diol.[1]

Experimental Protocols

This protocol is a general guideline for the asymmetric dihydroxylation of 1-heptene (B165124). The reaction can be adapted for other heptene isomers and different scales.

Materials:

Procedure (1 mmol scale):

  • To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-α or AD-mix-β (1.4 g). Stir the mixture at room temperature until all solids dissolve, resulting in two clear phases with the lower aqueous phase being bright yellow.

  • Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.

  • Add 1-heptene (1 mmol, 0.098 g, 0.14 mL) to the cooled, vigorously stirred mixture.

  • Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) while stirring at 0 °C.

  • Allow the mixture to warm to room temperature and continue stirring for at least 1 hour.

  • Extract the product by adding ethyl acetate (10 mL) to the mixture. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and wash with 1 M NaOH (if methanesulfonamide (B31651) was used as an additive, though not standard for simple alkenes) and then with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-heptanediol.

Data Presentation

Table 1: Asymmetric Dihydroxylation of Representative Alkenes

AlkeneAD-mixYield (%)Enantiomeric Excess (ee, %)
1-Octeneβ9797
trans-2-Hepteneβ9598
cis-2-Hepteneβ9285
Styreneβ9897
α-Methylstyreneβ9691

Note: Data is compiled from various sources and serves as a representative guide.

Visualizations

Experimental Workflow:

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Prepare t-BuOH/H2O solvent B Add AD-mix A->B C Cool to 0 °C B->C D Add Heptene C->D E Stir at 0 °C (Monitor by TLC) D->E Reaction Time (6-24 h) F Quench with Na2SO3 E->F G Warm to RT F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Flash Column Chromatography I->J K Pure 1,2-Heptanediol J->K

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of Heptene.

Catalytic Cycle:

Sharpless_Catalytic_Cycle OsVIII_L OsO4-Ligand Complex (Active Catalyst) Intermediate Osmylate Ester Intermediate OsVIII_L->Intermediate + Alkene [3+2] Cycloaddition Alkene Heptene Alkene->Intermediate Diol 1,2-Heptanediol Intermediate->Diol Hydrolysis OsVI Reduced Os(VI) Species Intermediate->OsVI Hydrolysis OsVI->OsVIII_L Oxidation Oxidant K3[Fe(CN)6] (Re-oxidant) Reduced_Oxidant K4[Fe(CN)6] Oxidant->Reduced_Oxidant Reduction

Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

References

Application Notes and Protocols for the Analytical Separation of 3,4-Heptanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical separation of 3,4-heptanediol enantiomers. The methodologies outlined below focus on chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), which are powerful techniques for resolving enantiomers. Additionally, an indirect method involving chiral derivatization for Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a complementary technique for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary and versatile technique for the separation of enantiomers.[1][2] The strategy involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including diols.

Application Note: Chiral HPLC Method Development for this compound

Introduction: this compound is a chiral aliphatic diol with two stereocenters. The accurate quantification of its enantiomers is crucial in various fields, including asymmetric synthesis and pharmaceutical development, as different enantiomers can exhibit distinct biological activities. This application note describes a systematic approach to developing a robust HPLC method for the enantioselective analysis of this compound. Due to the lack of a strong chromophore in this compound, detection can be achieved using a Refractive Index Detector (RID). Alternatively, derivatization with a UV-active agent can be employed to enhance detection sensitivity with a UV detector.

Method Development Strategy: A screening approach using a selection of polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions is recommended to identify the optimal separation parameters.

Illustrative Data: As no direct application for the chiral separation of this compound is readily available, the following table provides illustrative data based on the expected separation of a similar small aliphatic diol on a polysaccharide-based CSP. This demonstrates the anticipated outcome of the method development process.

Table 1: Illustrative HPLC Separation Data for this compound Enantiomers

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Chiralpak® IAChiralpak® IC
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (70:30, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detector RIDRID
Retention Time (Enantiomer 1) 8.5 min6.2 min
Retention Time (Enantiomer 2) 9.8 min7.1 min
Resolution (Rs) > 1.5> 1.5

Note: This data is illustrative and serves as a starting point for method development.

Experimental Protocol: Chiral HPLC Separation of this compound

This protocol outlines a screening process to identify a suitable chiral HPLC method.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and Refractive Index Detector (RID).

  • Chiral Stationary Phases (CSPs):

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Water.

  • Racemic this compound standard.

  • Sample vials and filters.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Screening):

  • Mode 1: Normal Phase

    • Mobile Phases:

      • A: n-Hexane / IPA (90:10, v/v)

      • B: n-Hexane / EtOH (90:10, v/v)

  • Mode 2: Reversed Phase

    • Mobile Phases:

      • C: Acetonitrile / Water (50:50, v/v)

      • D: Methanol / Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: RID

4. Screening Workflow:

  • Equilibrate the first column (e.g., Chiralpak® IA) with the first mobile phase (A) until a stable baseline is achieved.

  • Inject the racemic this compound standard.

  • Analyze the chromatogram for any signs of peak splitting, which would indicate partial separation.

  • Repeat the injection with the other mobile phases (B, C, and D) for the same column.

  • Repeat steps 1-4 for the other chiral columns.

5. Method Optimization:

  • Once a promising separation (Resolution > 1.0) is observed, optimize the method by adjusting:

    • Mobile Phase Composition: Fine-tune the ratio of the strong solvent (e.g., IPA in normal phase) to improve resolution.

    • Flow Rate: Lowering the flow rate can sometimes increase resolution.[3]

    • Column Temperature: Temperature can significantly impact enantioselectivity.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_screening Chromatographic Screening cluster_analysis Data Analysis & Optimization Prep Prepare 1 mg/mL This compound Standard Filter Filter Sample (0.45 µm) Prep->Filter Screen Inject on CSPs (IA, IB, IC) Filter->Screen Modes Test Mobile Phase Modes: - Normal Phase - Reversed Phase Screen->Modes Analyze Analyze Chromatograms (Resolution > 1.0?) Modes->Analyze Analyze->Screen No Optimize Optimize: - Mobile Phase Ratio - Flow Rate - Temperature Analyze->Optimize Yes Result Optimized Method Optimize->Result

Caption: Workflow for Chiral HPLC Method Development.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating volatile enantiomers. The separation is achieved using a chiral stationary phase, often based on derivatized cyclodextrins.

Application Note: Chiral GC Method for this compound

Introduction: For volatile and thermally stable compounds like this compound, chiral Gas Chromatography (GC) offers high resolution and sensitivity. This method is particularly useful when coupled with a mass spectrometer (MS) for definitive peak identification. The use of cyclodextrin-based chiral stationary phases is a common and effective approach for the enantioseparation of alcohols and diols.

Derivatization: While direct injection of the diol is possible, derivatization (e.g., acylation or silylation) can improve peak shape and thermal stability. However, for initial screening, direct analysis is often sufficient.

Illustrative Data: The following table presents hypothetical data for the chiral GC separation of this compound enantiomers.

Table 2: Illustrative GC Separation Data for this compound Enantiomers

ParameterCondition
Chiral Stationary Phase Rt-βDEXsm (permethylated beta-cyclodextrin)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Oven Program 60°C (hold 2 min), ramp to 180°C at 5°C/min
Detector FID or MS
Detector Temperature 250°C
Retention Time (Enantiomer 1) 15.2 min
Retention Time (Enantiomer 2) 15.6 min
Resolution (Rs) > 1.5

Note: This data is illustrative and serves as a starting point for method development.

Experimental Protocol: Chiral GC Separation of this compound

1. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Rt-βDEXsm or similar cyclodextrin-based phase.

  • High-purity carrier gas (Helium or Hydrogen).

  • Racemic this compound standard.

  • Suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Autosampler vials.

2. Sample Preparation:

  • Prepare a dilute solution of racemic this compound (e.g., 100 µg/mL) in a volatile solvent.

3. Chromatographic Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector (FID): Temperature at 250°C.

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) to ensure adequate separation.

  • If using MS, confirm the identity of the peaks by their mass spectra.

GC_Workflow Prep Prepare 100 µg/mL This compound Standard Inject Inject 1 µL into GC Prep->Inject Separate Separation on Chiral Column (e.g., Rt-βDEXsm) Inject->Separate Detect Detection (FID or MS) Separate->Detect Analyze Data Analysis: - Integrate Peaks - Calculate Resolution Detect->Analyze

Caption: Workflow for Chiral GC Analysis.

Indirect Analysis by NMR Spectroscopy with Chiral Derivatizing Agents

An alternative to chromatographic separation is the use of chiral derivatizing agents (CDAs) followed by NMR analysis. This is an indirect method where the enantiomers are converted into diastereomers, which can then be distinguished by NMR.

Application Note: Enantiomeric Purity of this compound by NMR

Introduction: The enantiomeric excess (ee) of chiral diols can be determined by NMR spectroscopy after derivatization with a chiral derivatizing agent. Boronic acid-based CDAs are particularly effective as they react with the diol to form diastereomeric boronate esters. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original diol.

Method: A common approach involves the reaction of the chiral diol with 2-formylphenylboronic acid and a chiral amine to form a mixture of imino-boronate esters. The resulting diastereomers can be analyzed by ¹H or ¹⁹F NMR.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

1. Materials:

  • Racemic this compound.

  • 2-Formylphenylboronic acid.

  • (R)-α-Methylbenzylamine (or another chiral amine).

  • Deuterated chloroform (B151607) (CDCl₃).

  • NMR tubes.

  • NMR spectrometer.

2. Derivatization Procedure:

  • In an NMR tube, dissolve approximately 5 mg of racemic this compound in 0.5 mL of CDCl₃.

  • Add 1.1 equivalents of 2-formylphenylboronic acid.

  • Add 1.1 equivalents of (R)-α-methylbenzylamine.

  • Cap the NMR tube and shake gently to mix the reagents. The reaction is typically fast and occurs at room temperature.

3. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the signals corresponding to the diastereomeric products. Often, the imine proton or aromatic protons will show distinct, well-resolved signals for each diastereomer.

  • Carefully integrate the corresponding signals for the two diastereomers.

  • The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.

NMR_Logic Enantiomers This compound Enantiomers Diastereomers Diastereomeric Derivatives Enantiomers->Diastereomers + CDA CDA Chiral Derivatizing Agent (e.g., Boronic Acid + Chiral Amine) NMR NMR Spectroscopy (¹H or ¹⁹F) Diastereomers->NMR Signals Distinct NMR Signals for each Diastereomer NMR->Signals Ratio Integral Ratio = Enantiomeric Ratio Signals->Ratio

Caption: Logical Flow of Indirect NMR Analysis.

References

Application Notes and Protocols for Gas Chromatography Analysis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of vicinal diols using gas chromatography (GC). It covers essential derivatization procedures, recommended GC conditions for both achiral and chiral separations, and quantitative data to guide method development and implementation.

Introduction

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. They are prevalent in numerous biologically significant molecules, including carbohydrates, lipids, and steroids. Accurate and reliable quantification of vicinal diols is crucial in various fields, including metabolic research, pharmaceutical development, and quality control of chemical products. Gas chromatography offers a powerful analytical technique for the separation and quantification of these compounds. However, due to their polarity and low volatility, derivatization is often a necessary step to improve their chromatographic behavior.

Derivatization of Vicinal Diols for GC Analysis

To enhance volatility and thermal stability, and to improve peak shape and sensitivity, vicinal diols are typically derivatized prior to GC analysis. The most common method is silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

Protocol: Trimethylsilylation (TMS) of Vicinal Diols

This protocol is a general guideline for the silylation of vicinal diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Sample containing vicinal diols

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (optional, as a catalyst for sterically hindered diols)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

  • Dissolution: Dissolve a known amount of the dried sample in a suitable aprotic solvent in a GC vial.

  • Reagent Addition: Add an excess of the silylating reagent. A general starting point is a 2:1 molar ratio of BSTFA to the active hydrogens on the diol. For a typical sample, adding 50-100 µL of BSTFA with 1% TMCS is sufficient. For sterically hindered diols, the addition of an equal volume of anhydrous pyridine can catalyze the reaction.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting the sample into the GC.

Gas Chromatography Conditions for Achiral Analysis

The following table summarizes typical GC conditions for the analysis of TMS-derivatized vicinal diols using a flame ionization detector (FID) or a mass spectrometer (MS).

Table 1: GC Conditions for Achiral Analysis of TMS-Derivatized Vicinal Diols
ParameterGC-FID ConditionsGC-MS Conditions
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 20:1) or SplitlessSplit (e.g., 20:1) or Splitless
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 - 1.5 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 minInitial: 70°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature 300 °CTransfer line: 280°C, Ion source: 230°C
Acquisition Mode -Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM)
Quantitative Data: Retention Times of TMS-Derivatized Glycols

The following data is adapted from a study analyzing various glycols in biological specimens after TMS derivatization.[1]

Table 2: Retention Times and Selected Ions for TMS-Derivatized Glycols[1]
CompoundDerivativeRetention Time (min)Selected Ions (m/z)
Ethylene Glycol (EG)di-TMS4.6191, 133, 103
Diethylene Glycol (DEG)di-TMS9.5235, 189, 133
Triethylene Glycol (TEG)di-TMS-161
1,2-Propanediol (1,2-PD)di-TMS--
1,3-Propanediol (1,3-PD)di-TMS--
1,2-Butanediol (1,2-BD)di-TMS--
2,3-Butanediol (2,3-BD)di-TMS--
Hexylene Glycol (HXG)mono-TMS--

Note: Retention times are dependent on the specific instrument and conditions and should be confirmed with standards.

Gas Chromatography Conditions for Chiral Analysis

For the separation of vicinal diol enantiomers, a chiral stationary phase is required. In some cases, derivatization may not be necessary.

Protocol: Chiral GC Separation of Underivatized Diols

The following conditions are based on an application note for the enantiomeric separation of underivatized diols.[2]

Table 3: GC-FID Conditions for Chiral Separation of Underivatized Diols[2]
ParameterCondition
Column Agilent CP-Cyclodextrin-β-2,3,6-M-19 (25 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (100 mL/min)
Carrier Gas Hydrogen
Pressure 70 kPa (0.7 bar, 10 psi)
Oven Program Initial: 80°C, hold for 5 minRamp: 2°C/min to 150°C
Detector Flame Ionization Detector (FID)
Detector Temperature 275 °C
Quantitative Data: Peak Identification for Chiral Separation of Diols[2]
Peak NumberCompound
11,2-Propanediol
22,3-Butanediol
3meso-2,3-Butanediol
41,2-Butanediol
51,3-Butanediol
62,4-Pentanediol
72,5-Hexanediol

Note: The elution order of enantiomers should be confirmed using authentic standards.

Experimental Workflow and Logical Relationships

The overall workflow for the GC analysis of vicinal diols, from sample preparation to data analysis, is depicted in the following diagram.

Caption: Workflow for Vicinal Diol Analysis by GC.

References

Application Note and Protocol: Derivatization of 3,4-Heptanediol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Heptanediol is a diol that, due to its polar hydroxyl groups, exhibits low volatility and is prone to thermal degradation, making its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[1][2][3][4] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation and acylation. These methods are widely applicable to polar compounds containing active hydrogen groups, such as alcohols, phenols, carboxylic acids, and amines.[2][5]

Silylation involves the replacement of the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][6] This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis.[4][5] Acylation introduces an acyl group into the molecule, forming an ester.[4][7] The resulting esters are also more volatile and less polar than the parent diol.[7] Fluorinated acylating reagents can further enhance detectability when using an electron capture detector (ECD).[5][8]

Experimental Protocols

Herein, we detail protocols for the derivatization of this compound via silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation with trifluoroacetic anhydride (B1165640) (TFAA).

Method 1: Silylation using BSTFA

Silylation with BSTFA is a versatile and widely used method for the derivatization of compounds with active hydrogens.[2] The reaction is typically rapid and produces volatile by-products that do not interfere with the analysis. For sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reaction rate.[1][2]

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous aprotic solvent. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagents, as they are sensitive to moisture.

  • Reagent Addition: In a reaction vial, add 100 µL of the this compound solution. To this, add 100 µL of BSTFA (or BSTFA + 1% TMCS). The silylating reagent should be in excess to ensure complete derivatization.[2]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[2][6]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Method 2: Acylation using Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a highly effective method for derivatizing alcohols to form stable and volatile trifluoroacetyl esters.[7][8] These derivatives are particularly useful for analysis using an electron capture detector due to the presence of fluorine atoms.[5][8]

Materials:

  • This compound standard solution

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous aprotic solvent. Ensure the sample is free of water.

  • Reagent Addition: In a reaction vial, add 100 µL of the this compound solution. To this, add 100 µL of TFAA and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger.[8]

  • Reaction: Tightly cap the vial and heat at 50-70°C for 20-30 minutes. The optimal reaction conditions should be determined for the specific application.

  • Work-up (Optional): After cooling, the excess reagent can be removed by evaporation under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

  • Analysis: Inject the final solution into the GC-MS system.

Data Presentation

The following table is a template for summarizing the quantitative data that would be obtained from the GC-MS analysis of derivatized this compound. Researchers should populate this table with their own experimental results.

DerivativeDerivatization ReagentRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound-bis-TMSBSTFAUser DataUser DataUser DataUser Data
This compound-bis-TFATFAAUser DataUser DataUser DataUser Data

Visualizations

The following diagrams illustrate the experimental workflow and a representative chemical reaction for the derivatization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep This compound in Anhydrous Solvent reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) prep->reagent Transfer to vial react Heat to facilitate reaction (e.g., 60-80°C) reagent->react Incubate gcms Inject into GC-MS react->gcms Cool and inject data Data Acquisition and Analysis gcms->data

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

chemical_reaction diol This compound (HO-C7H14-OH) derivative This compound-bis-TMS (TMS-O-C7H14-O-TMS) diol->derivative Silylation reagent BSTFA (2 eq.) reagent->derivative byproduct By-products

Caption: Silylation reaction of this compound with BSTFA.

References

Application of 3,4-Heptanediol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in pharmaceutical sciences, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological profile.[1][2][3][4] Enantiomers of the same compound can exhibit vastly different biological activities, making the synthesis of enantiomerically pure drugs a critical aspect of modern drug development.[1][2][3] Chiral diols, such as 3,4-Heptanediol, are valuable building blocks in asymmetric synthesis, providing a scaffold for the construction of complex chiral molecules.[5] This document outlines the potential application of a specific stereoisomer, (3R,4R)-3,4-Heptanediol, as a chiral precursor in the synthesis of a hypothetical pharmaceutical intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₆O₂[6][7][8]
Molecular Weight132.20 g/mol [6][7][8]
CAS Number62593-33-3[6][7][8]
AppearanceLiquid (predicted)
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in polar organic solvents

Hypothetical Application: Synthesis of a Chiral Epoxide Intermediate

This section details a hypothetical two-step synthesis of a chiral epoxide, (2R,3R)-2,3-epoxyheptane, from (3R,4R)-3,4-Heptanediol. This transformation is a common strategy in medicinal chemistry to introduce a reactive electrophilic site for further molecular elaboration. The overall synthetic scheme is as follows:

  • Step 1: Synthesis of the Cyclic Sulfite (B76179). (3R,4R)-3,4-Heptanediol is reacted with thionyl chloride in the presence of a base to form the corresponding cyclic sulfite. This reaction proceeds with retention of stereochemistry.

  • Step 2: Conversion to the Epoxide. The cyclic sulfite is then treated with a suitable nucleophile, which, in a subsequent step, facilitates the formation of the epoxide with inversion of stereochemistry at one of the carbon centers, leading to the desired chiral epoxide. However, a more direct approach from the cyclic sulfite to the epoxide involves a reaction with a strong, non-nucleophilic base. For the purpose of this protocol, we will illustrate a method that proceeds via an intermediate, which is then converted to the epoxide. A more direct conversion to the epoxide can be achieved through different reagents, such as trimethyl orthoacetate followed by hydrolysis and base-mediated cyclization.[9]

Experimental Protocols

Protocol 1: Synthesis of cyclic sulfite from (3R,4R)-3,4-Heptanediol

This protocol describes the formation of the cyclic sulfite, a key intermediate in the synthesis of the target epoxide.

Materials:

  • (3R,4R)-3,4-Heptanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round bottom flasks

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,4R)-3,4-Heptanediol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.2 eq) to the stirred solution.

  • To this mixture, add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude cyclic sulfite.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of (2R,3R)-2,3-epoxyheptane from the cyclic sulfite

This protocol details the conversion of the cyclic sulfite to the final chiral epoxide.

Materials:

  • Cyclic sulfite from Protocol 1

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Round bottom flasks

Procedure:

  • Dissolve the cyclic sulfite (1.0 eq) in a mixture of methanol and water.

  • Add powdered sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (as the epoxide may be volatile) to yield the crude (2R,3R)-2,3-epoxyheptane.

  • Further purification can be achieved by distillation under reduced pressure.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.[10]

  • Thionyl chloride and pyridine are corrosive and toxic; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of (2R,3R)-2,3-epoxyheptane from (3R,4R)-3,4-Heptanediol.

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee, %)Analysis Method
1Cyclic sulfite(3R,4R)-3,4-Heptanediol90>99Chiral HPLC
2(2R,3R)-2,3-epoxyheptaneCyclic sulfite85>98Chiral GC/HPLC

Analysis of Enantiomeric Purity:

The enantiomeric excess (ee) of the chiral diol and the resulting epoxide can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11][12][13] This typically involves the use of a chiral stationary phase that allows for the separation of the two enantiomers.[12][14] Alternatively, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is also a common method.[15]

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the two-step synthesis of (2R,3R)-2,3-epoxyheptane from (3R,4R)-3,4-Heptanediol.

G A (3R,4R)-3,4-Heptanediol B Cyclic Sulfite A->B SOCl₂, Pyridine, DCM C (2R,3R)-2,3-Epoxyheptane B->C NaOH, MeOH/H₂O

Caption: Synthetic pathway from (3R,4R)-3,4-Heptanediol to a chiral epoxide.

Diagram 2: Role of Chiral Building Blocks in Asymmetric Synthesis

This diagram illustrates the central role of chiral building blocks in the synthesis of enantiomerically pure pharmaceutical compounds.

G cluster_0 Chiral Pool cluster_1 Asymmetric Synthesis A Chiral Building Block (e.g., (3R,4R)-3,4-Heptanediol) B Stereoselective Reactions A->B C Purification/Separation B->C D Enantiomerically Pure Pharmaceutical Intermediate C->D E Active Pharmaceutical Ingredient (API) D->E

References

Application Notes and Protocols: Use of 3,4-Heptanediol as a Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,4-Heptanediol as a chain extender in the synthesis of polyurethanes. Due to limited specific research on this compound in this application, this document presents a theoretical framework and exemplary protocols based on established principles of polymer chemistry for similar secondary diols.

Introduction

Polyurethanes are a versatile class of polymers synthesized from the reaction of diisocyanates with polyols and a chain extender. The choice of the chain extender, typically a low molecular weight diol or diamine, significantly influences the final properties of the polyurethane.[1][2][3] Chain extenders react with diisocyanates to form hard segments, which act as physical crosslinks within the polymer matrix, enhancing its mechanical properties.[1]

This compound is a seven-carbon diol with two secondary hydroxyl groups. Its branched structure is expected to impart unique properties to polyurethanes compared to commonly used linear diols like 1,4-butanediol.[4] The use of a secondary diol like this compound is anticipated to influence the polymer's thermal and mechanical properties, potentially leading to materials with tailored characteristics for applications such as elastomers, coatings, and adhesives.[4]

Expected Influence of this compound on Polyurethane Properties

The incorporation of this compound as a chain extender is expected to influence the resulting polyurethane in the following ways:

  • Reactivity: As a secondary diol, this compound is expected to have lower reactivity compared to primary diols.[4] This may require adjustments to the reaction conditions, such as the use of a catalyst or higher reaction temperatures, to achieve a high molecular weight polymer.

  • Morphology: The branched and asymmetric structure of this compound may disrupt the packing and ordering of the hard segments. This can lead to a more amorphous polymer with reduced crystallinity compared to polyurethanes made with linear chain extenders.

  • Mechanical Properties: The disruption of hard segment packing may result in a softer, more flexible polyurethane with a lower modulus and hardness but potentially higher elongation at break.

  • Thermal Properties: The introduction of a branched structure can increase the glass transition temperature (Tg) of the hard segments.[4]

Data Presentation: Predicted Properties

The following table presents a hypothetical comparison of the expected properties of a polyurethane synthesized using this compound as a chain extender versus a conventional polyurethane synthesized with 1,4-Butanediol. This data is based on general trends observed for branched versus linear chain extenders and should be confirmed by experimental analysis.

PropertyPolyurethane with 1,4-Butanediol (Linear)Polyurethane with this compound (Branched)Expected Rationale
Hard Segment Crystallinity HigherLowerThe branched structure of this compound disrupts the regular packing of the hard segments.
Tensile Strength (MPa) HigherLowerReduced hard segment crystallinity and physical crosslinking lead to lower strength.
Elongation at Break (%) LowerHigherThe less ordered structure allows for greater chain mobility and deformation before failure.
Hardness (Shore A) HigherLowerA more amorphous structure generally results in a softer material.
Glass Transition Temp. (Tg) of Hard Segment (°C) LowerHigherThe branched structure can restrict segmental motion, leading to a higher Tg.[4]

Experimental Protocols

The following protocols describe the synthesis of polyurethanes using this compound as a chain extender. Both the one-shot and prepolymer methods are presented.

Protocol 1: One-Shot Synthesis of Polyurethane

This method involves reacting the diisocyanate, polyol, and chain extender simultaneously.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Drying of Reagents: Dry the polyol and this compound under vacuum at 80-90°C for at least 4 hours to remove any residual water. MDI should be used as received if the container is freshly opened, otherwise, it may need to be melted and filtered.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the pre-dried polyol.

  • Addition of Chain Extender and Diisocyanate: Under a nitrogen atmosphere, add the this compound to the polyol and mix until homogeneous. Then, add the MDI to the mixture. The molar ratio of NCO:(OH from polyol + OH from chain extender) should be approximately 1.02:1.

  • Catalyst Addition and Reaction: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the reaction mixture. Increase the temperature to 70-80°C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the increase in viscosity. The reaction is typically complete within 2-4 hours.

  • Casting and Curing: Once the desired viscosity is reached, pour the polymer solution onto a pre-heated mold or a flat surface (e.g., a Teflon-coated plate).

  • Post-Curing: Cure the cast polyurethane in an oven at 80-100°C for 12-24 hours to ensure the reaction goes to completion and to remove any solvent.

Protocol 2: Prepolymer Synthesis of Polyurethane

This two-step method involves first reacting the diisocyanate with the polyol to form an NCO-terminated prepolymer, which is then chain-extended with the diol.

Materials:

  • Polyol (e.g., PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., MDI)

  • Chain Extender: this compound

  • Catalyst (e.g., DBTDL)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Drying of Reagents: As described in Protocol 1.

  • Prepolymer Synthesis:

    • In a reaction vessel, add the pre-dried polyol and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Add the diisocyanate to the polyol. The molar ratio of NCO:OH should be approximately 2:1.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 2-3 hours at 70-80°C to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • In a separate flask, dissolve the this compound in anhydrous DMF.

    • Cool the prepolymer to about 50-60°C.

    • Slowly add the this compound solution to the prepolymer with vigorous stirring. The amount of diol should be calculated to react with the excess NCO groups in the prepolymer.

    • Continue stirring for 1-2 hours until the viscosity increases significantly, indicating the formation of the high molecular weight polyurethane.

  • Casting and Curing: As described in Protocol 1.

Visualizations

Polyurethane Synthesis Workflow

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Diisocyanate Diisocyanate (e.g., MDI) Prepolymer_Formation Prepolymer Formation (Step 1) Diisocyanate->Prepolymer_Formation One_Shot One-Shot Reaction Diisocyanate->One_Shot Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer_Formation Polyol->One_Shot Chain_Extender This compound Chain_Extension Chain Extension (Step 2) Chain_Extender->Chain_Extension Chain_Extender->One_Shot Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane Polymer Chain_Extension->Polyurethane One_Shot->Polyurethane

Caption: Workflow for polyurethane synthesis.

Logical Relationship of Polyurethane Components

G cluster_components Components cluster_segments Polymer Segments Diisocyanate Diisocyanate Hard_Segment Hard Segment Diisocyanate->Hard_Segment Polyol Polyol Soft_Segment Soft Segment Polyol->Soft_Segment Chain_Extender This compound Chain_Extender->Hard_Segment Polyurethane Polyurethane Hard_Segment->Polyurethane Soft_Segment->Polyurethane

Caption: Formation of polyurethane segments.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral vicinal diols are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their stereochemically defined 1,2-dihydroxy motif is a common feature in many biologically active molecules. Enzymatic methods for the synthesis of these valuable compounds offer significant advantages over traditional chemical routes, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. These application notes provide an overview of key enzymatic strategies and detailed protocols for their implementation in a laboratory setting.

Key Enzymatic Strategies

The enzymatic synthesis of chiral vicinal diols can be broadly categorized into three main approaches:

  • Enantioselective Hydrolysis of Epoxides: This method utilizes epoxide hydrolases (EHs) to catalyze the ring-opening of racemic epoxides. This can proceed via two main pathways:

    • Kinetic Resolution: One enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enantiomerically enriched. The maximum theoretical yield for the diol is 50%.

    • Enantioconvergent Hydrolysis: Both enantiomers of the racemic epoxide are hydrolyzed to a single, enantiomerically pure diol. This highly efficient approach can achieve a theoretical yield of 100%.

  • Asymmetric Dihydroxylation of Alkenes: Dioxygenases, particularly Rieske non-heme iron oxygenases, can catalyze the direct syn-dihydroxylation of a double bond in an alkene to produce a chiral cis-diol. This method is highly stereospecific.

  • Stereoselective Reduction of α-Hydroxy Ketones: This two-step chemoenzymatic cascade involves the initial formation of an α-hydroxy ketone, often through a lyase-catalyzed reaction, followed by the stereoselective reduction of the ketone functionality by a carbonyl reductase or alcohol dehydrogenase to yield the vicinal diol. This approach allows for the creation of multiple stereoisomers by selecting the appropriate enzymes.

Data Presentation: Comparison of Enzymatic Methods

The following tables summarize quantitative data for the synthesis of chiral vicinal diols using different enzymatic strategies.

Table 1: Enantioconvergent Hydrolysis of Racemic Epoxides by Epoxide Hydrolases

SubstrateEnzymeProductConversion (%)e.e. (%)Yield (%)Reference
rac-Styrene OxideMung Bean EH(R)-1-Phenylethane-1,2-diol>99>9968.7 (after recrystallization)[1]
rac-p-Nitrostyrene OxideMung Bean EH(R)-1-(4-Nitrophenyl)ethane-1,2-diol>9991-[1]
rac-1,2-EpoxyoctaneE. coli expressing SlEH1 W106T/F189L(R)-Octane-1,2-diol95.694.795.6
rac-Styrene OxideVigna radiata EH3 & Aspergillus usamii EH2 A250I(R)-1-Phenylethane-1,2-diol1009898.7

Table 2: Asymmetric Dihydroxylation of Alkenes by Rieske Dioxygenases

| Substrate | Enzyme | Product | Conversion (%) | e.e. (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Styrene (B11656) | Naphthalene Dioxygenase (NDO) | (R)-1-Phenylethane-1,2-diol | - | >99 | | | Indene | Toluene Dioxygenase (TDO) | (1S,2R)-cis-1,2-Indandiol | >99 | >99 | | | cis-β-Methylstyrene | Toluene Dioxygenase (TDO) | (1S,2S)-cis-1-Phenyl-1,2-propanediol | >99 | >99 | |

Table 3: Chemoenzymatic Synthesis of Vicinal Diols via Reduction of α-Hydroxy Ketones

α-Hydroxy KetoneReductaseDiol Productd.r.e.e. (%)Reference
(S)-2-HydroxypropiophenoneKluyveromyces lactis Carbonyl Reductase 2 (KlCR2)(1R,2S)-1-Phenylpropane-1,2-diol99:1>99
AcetoinSaccharomyces cerevisiae Butanediol Dehydrogenase(2R,3R)-2,3-Butanediol->99
2,3-Hexanedione (via α-hydroxy ketone intermediate)Bacillus clausii Butanediol Dehydrogenase(R,R)-2,3-Hexanediol->99

Experimental Protocols

Protocol 1: Enantioconvergent Hydrolysis of rac-Styrene Oxide using Crude Mung Bean Epoxide Hydrolase

This protocol describes the preparation of (R)-1-phenylethane-1,2-diol from racemic styrene oxide using a readily available crude enzyme preparation from mung beans.[1]

Materials:

Procedure:

  • Enzyme Preparation:

    • Grind 100 g of mung beans into a fine powder using a blender.

    • Suspend the powder in 500 mL of 100 mM phosphate buffer (pH 7.5).

    • Stir the suspension for 1 hour at 4°C.

    • Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.

    • The supernatant is the crude enzyme extract.

  • Enzymatic Reaction:

    • In a 50 mL flask, add 20 mL of the crude enzyme extract.

    • Add 100 mg of rac-styrene oxide.

    • Incubate the mixture in a shaking incubator at 30°C and 200 rpm for 24 hours.

  • Work-up and Purification:

    • Extract the reaction mixture three times with 20 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure (R)-1-phenylethane-1,2-diol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Kinetic Resolution of a Racemic 1,2-Diol using Lipase (B570770)

This protocol outlines a general procedure for the kinetic resolution of a racemic vicinal diol via lipase-catalyzed acylation.

Materials:

  • Racemic vicinal diol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., vinyl acetate, acetic anhydride)

  • Molecular sieves (optional, for anhydrous conditions)

  • Shaking incubator or orbital shaker

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dried flask, add the racemic vicinal diol (1 mmol) and anhydrous organic solvent (10 mL).

    • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

    • Add the acyl donor (1.2 mmol of vinyl acetate).

    • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by TLC or GC to approximately 50% conversion.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting monoacetate and the unreacted diol by silica gel column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of both the purified monoacetate and the unreacted diol by chiral HPLC or GC analysis.

Visualization of Key Processes

Enzymatic Synthesis Pathways

Enzymatic_Synthesis_of_Chiral_Vicinal_Diols cluster_epoxide Enantioselective Hydrolysis of Epoxides cluster_dihydroxylation Asymmetric Dihydroxylation of Alkenes cluster_reduction Stereoselective Reduction of α-Hydroxy Ketones Racemic Epoxide Racemic Epoxide Epoxide Hydrolase Epoxide Hydrolase Racemic Epoxide->Epoxide Hydrolase Hydrolysis Chiral Vicinal Diol Chiral Vicinal Diol Epoxide Hydrolase->Chiral Vicinal Diol Alkene Alkene Dioxygenase Dioxygenase Alkene->Dioxygenase O2, NADH Chiral cis-Diol Chiral cis-Diol Dioxygenase->Chiral cis-Diol Aldehydes/Ketones Aldehydes/Ketones Lyase Lyase Aldehydes/Ketones->Lyase Carboligation alpha-Hydroxy Ketone alpha-Hydroxy Ketone Lyase->alpha-Hydroxy Ketone Carbonyl Reductase/ADH Carbonyl Reductase/ADH alpha-Hydroxy Ketone->Carbonyl Reductase/ADH Reduction, NAD(P)H Chiral Vicinal Diol_2 Chiral Vicinal Diol Carbonyl Reductase/ADH->Chiral Vicinal Diol_2

Caption: Overview of major enzymatic routes to chiral vicinal diols.

Experimental Workflow for Enantioconvergent Hydrolysis

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (e.g., Crude Extract or Purified Enzyme) start->enzyme_prep reaction_setup Reaction Setup (Buffer, Substrate, Enzyme) enzyme_prep->reaction_setup incubation Incubation (Controlled Temperature and Shaking) reaction_setup->incubation monitoring Reaction Monitoring (TLC, GC, or HPLC) incubation->monitoring monitoring->incubation Continue workup Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC for e.e.) purification->analysis end End analysis->end

Caption: General experimental workflow for enzymatic synthesis.

References

Application Notes and Protocols for Diol Purification using Boronate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronate affinity chromatography (BAC) is a powerful purification technique that leverages the specific and reversible covalent interaction between boronic acid ligands and molecules containing cis-diol groups. This method is particularly effective for the separation and purification of a wide range of biomolecules, including glycoproteins, ribonucleic acids (RNA), nucleosides, and carbohydrates, from complex mixtures. The principle of BAC lies in the pH-dependent formation of a cyclic ester between the boronate group immobilized on a stationary phase and the cis-diol moieties of the target molecule.[1][2] This interaction is strong under basic conditions (typically pH > 7.5) and is readily reversed under acidic conditions (pH < 6.5) or by the addition of a competing diol-containing molecule, allowing for the selective elution of the purified target.[3]

This document provides detailed application notes and experimental protocols for the purification of diol-containing biomolecules using boronate affinity chromatography.

Principle of Boronate Affinity Chromatography

The fundamental interaction in boronate affinity chromatography is the formation of a covalent bond between a boronic acid ligand and a molecule with adjacent hydroxyl groups in a cis configuration.[4] Under alkaline conditions, the boron atom of the boronic acid is in a trigonal planar state. It can accept a hydroxyl ion to form a more stable, negatively charged tetrahedral boronate ion. This tetrahedral intermediate readily reacts with a cis-diol to form a five- or six-membered cyclic ester, thus immobilizing the target molecule on the chromatography resin.[2] The reaction is reversible, and the bound molecule can be eluted by lowering the pH, which disrupts the stability of the cyclic ester, or by introducing a competitive agent with a high affinity for the boronate ligand, such as sorbitol or fructose.[3][5]

G cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH or Competitor) BoronicAcid Boronic Acid (Trigonal) TetrahedralBoronate Tetrahedral Boronate BoronicAcid->TetrahedralBoronate + OH- Hydroxyl OH- CyclicEster Cyclic Ester (Bound) TetrahedralBoronate->CyclicEster + cis-Diol CisDiol cis-Diol Molecule BoundComplex Cyclic Ester (Bound) ReleasedDiol Purified cis-Diol Molecule BoundComplex->ReleasedDiol + H+ or Competitor Acid H+ Competitor Competing Diol (e.g., Sorbitol) FreeBoronicAcid Boronic Acid

Caption: Boronate Affinity Chromatography Binding and Elution Mechanism.

Quantitative Performance Data

The performance of boronate affinity chromatography can be evaluated based on binding capacity, recovery yield, and the purity of the eluted product. The following table summarizes representative quantitative data from various applications.

AnalyteMatrixBinding CapacityRecovery YieldPurity/Fold PurificationReference
SorbitolAffi-Gel Boronate130 µmol/ml--[3]
CatecholInorganic Monolith->90%-[6]
Monoclonal Antibody (mAb)Boronic Acid Particles-86% (average overall)88% removal of CHO host cell proteins[6]
Amadori Peptidesm-Aminophenyl Boronic Acid-Agarose-58-89%-[7]
Heyns Peptidesm-Aminophenyl Boronic Acid-Agarose-<6%-[7]
Mixed Yeast RNAAgarose-immobilized m-aminophenylboronic acidNot specified, but affinity and capacity increase at lower temperatures--[8]

Experimental Protocols

The following are generalized protocols for the purification of glycoproteins and RNA using boronate affinity chromatography. Optimization of buffer composition, pH, and flow rates may be necessary for specific applications.

Protocol 1: Purification of Glycoproteins

This protocol outlines the steps for the purification of a glycoprotein (B1211001) from a complex protein mixture.

Materials:

  • Boronate Affinity Resin: e.g., Phenyl Boronate Agarose, m-Aminophenyl Boronic Acid-Agarose

  • Chromatography Column

  • Binding/Wash Buffer: 0.1 M Boric Acid, 0.15 M NaCl, pH 8.5[9]

  • Elution Buffer Option 1 (pH Shift): 0.1 M Acetic Acid or another suitable acidic buffer (pH < 6.5)[7]

  • Elution Buffer Option 2 (Competitive Elution): Binding/Wash Buffer containing 0.1-0.5 M Sorbitol or Fructose[5]

  • Sample: Protein mixture containing the target glycoprotein, dialyzed against Binding/Wash Buffer.

Procedure:

  • Resin Preparation and Packing:

    • Prepare a slurry of the boronate affinity resin in Binding/Wash Buffer according to the manufacturer's instructions.

    • Pack the chromatography column with the resin slurry and allow it to settle.

  • Column Equilibration:

    • Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[9]

    • Monitor the pH and conductivity of the column effluent to ensure it matches the Binding/Wash Buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the glycoprotein to the resin.

  • Washing:

    • Wash the column with 5-10 CV of Binding/Wash Buffer to remove unbound proteins and other impurities.

    • Monitor the UV absorbance (at 280 nm) of the effluent until it returns to baseline, indicating that all unbound material has been washed through.

  • Elution:

    • Option 1 (pH Shift): Apply the acidic Elution Buffer to the column. The change in pH will disrupt the boronate-diol interaction, releasing the bound glycoprotein.

    • Option 2 (Competitive Elution): Apply the competitive Elution Buffer containing sorbitol or fructose. The competing diol will displace the bound glycoprotein from the resin.[5]

    • Collect fractions of the eluate.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE, HPLC).

    • Pool the fractions containing the purified glycoprotein.

  • Column Regeneration:

    • Regenerate the column by washing with several CV of high and low pH buffers as recommended by the resin manufacturer, followed by re-equilibration with Binding/Wash Buffer or storage buffer.

Protocol 2: Purification of RNA

This protocol provides a method for the purification of RNA from a mixture of nucleic acids.

Materials:

  • Boronate Affinity Resin

  • Chromatography Column

  • Binding/Wash Buffer: 50 mM Glycine, with divalent cations (e.g., Mg²⁺ or Ba²⁺), pH 9.0[8]

  • Elution Buffer: 500 mM Tris-HCl, pH 8.5 (or a suitable acidic buffer)[8]

  • Sample: Nucleic acid mixture containing RNA.

Procedure:

  • Resin Preparation and Column Packing:

    • Prepare and pack the boronate affinity column as described in Protocol 1, using the RNA Binding/Wash Buffer.

  • Column Equilibration:

    • Equilibrate the column with 5-10 CV of RNA Binding/Wash Buffer.

  • Sample Loading:

    • Load the nucleic acid sample onto the column. The presence of divalent cations in the buffer can enhance the binding of RNA.[8]

  • Washing:

    • Wash the column with 5-10 CV of RNA Binding/Wash Buffer to remove DNA and other non-diol-containing molecules.

    • Monitor the UV absorbance at 260 nm until it returns to baseline.

  • Elution:

    • Elute the bound RNA from the column using the Elution Buffer.

    • Collect fractions of the eluate.

  • Analysis of Fractions:

    • Analyze the collected fractions for RNA content (e.g., UV absorbance at 260 nm) and integrity (e.g., gel electrophoresis).

    • Pool the fractions containing the purified RNA.

  • Column Regeneration:

    • Regenerate the column as per the manufacturer's instructions.

Workflow Diagrams

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration ResinPrep Resin Preparation and Column Packing Equilibration Column Equilibration (Binding Buffer) ResinPrep->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Washing Washing (Binding Buffer) SampleLoading->Washing Elution Elution (Elution Buffer) Washing->Elution FractionAnalysis Fraction Analysis (Purity, Yield) Elution->FractionAnalysis Regeneration Column Regeneration FractionAnalysis->Regeneration

Caption: General Experimental Workflow for Boronate Affinity Chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete binding (incorrect pH, high flow rate) - Incomplete elution (ineffective elution buffer) - Target molecule degradation- Ensure binding buffer pH is optimal (>7.5). Reduce sample loading flow rate. - Decrease elution buffer pH further or increase the concentration of the competing diol. - Add protease or RNase inhibitors to the sample and buffers.
Low Purity - Inefficient washing - Non-specific binding- Increase the wash volume (more column volumes). - Add a low concentration of a non-ionic detergent to the wash buffer. Increase the ionic strength of the binding buffer.
No Binding - Absence of accessible cis-diol groups on the target molecule - Incorrect binding buffer pH- Confirm the presence of cis-diols on your target molecule. - Verify that the pH of the binding buffer is in the alkaline range.
Column Clogging - Particulates in the sample - High sample viscosity- Centrifuge or filter the sample before loading. - Dilute the sample.

Conclusion

Boronate affinity chromatography is a versatile and highly selective method for the purification of biomolecules containing cis-diol groups. By understanding the principles of the pH-dependent binding and elution, and by following optimized protocols, researchers can achieve high purity and recovery of their target molecules. The protocols and data presented in these application notes provide a solid foundation for developing and implementing boronate affinity chromatography in various research and drug development applications.

References

Application Notes and Protocols: Synthesis of 3,4-Heptanedione from 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-heptanedione (B89301) via the oxidation of 3,4-heptanediol. The primary method described is the Dess-Martin Periodinane (DMP) oxidation, a reliable and mild method for converting secondary alcohols to ketones.[1][2][3] This application note includes a summary of alternative oxidation methods, a detailed experimental protocol for the DMP oxidation, a table summarizing key reaction parameters, and a graphical representation of the experimental workflow.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis.[4] For the conversion of vicinal diols, such as this compound, to the corresponding α-diketone, 3,4-heptanedione, chemoselectivity and the avoidance of over-oxidation or C-C bond cleavage are critical considerations.[4] Several methods are available for the oxidation of secondary alcohols, with Swern oxidation and Dess-Martin Periodinane (DMP) oxidation being among the most common and effective.[2][5][6][7][8]

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, is known for its mild reaction conditions, high chemoselectivity, and operational simplicity.[1][2][3][9] It is often preferred to avoid the use of toxic chromium-based reagents.[2] The reaction is typically carried out in chlorinated solvents at room temperature.[2]

  • Swern Oxidation: This technique employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine.[5][6][8][10] It is also a very mild and efficient method, but requires low temperatures (typically -78 °C) and produces the foul-smelling byproduct dimethyl sulfide.[6][10]

This protocol will focus on the Dess-Martin Periodinane oxidation for the synthesis of 3,4-heptanedione from this compound.

Data Presentation

The following table summarizes the key quantitative data and conditions for the proposed synthesis of 3,4-heptanedione using Dess-Martin Periodinane.

ParameterValue
Reactant This compound
Oxidizing Agent Dess-Martin Periodinane (DMP)
Stoichiometry (DMP:Diol) 2.2 equivalents
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours
Work-up Aqueous sodium thiosulfate (B1220275) and sodium bicarbonate quench
Purification Flash column chromatography
Expected Yield 85-95%

Experimental Protocol: Dess-Martin Periodinane Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent). Dissolve the diol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Addition of Oxidant: To the stirred solution of the diol, add Dess-Martin Periodinane (2.2 equivalents) in one portion or in several small portions over 5-10 minutes. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching the Reaction: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid byproducts dissolve and the two layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4-heptanedione.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,4-heptanedione.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of 3,4-Heptanedione cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in CH2Cl2 add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NaHCO3/Na2S2O3 monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 3,4-Heptanedione chromatography->product

Caption: Workflow for the synthesis of 3,4-heptanedione.

References

Application Notes and Protocols: The Role of Vicinal Diols in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. This structural motif is a cornerstone in a multitude of biologically significant molecules, including carbohydrates, steroids, and lipids.[1] The unique chemical properties imparted by the proximate hydroxyl groups make vicinal diols critical players in numerous biochemical pathways, where they function as key intermediates, signaling molecules, and targets for enzymatic activity.[1] They are often formed through enzymatic processes such as the dihydroxylation of alkenes or the hydrolysis of epoxides.[1] This document provides an in-depth exploration of the role of vicinal diols in key biochemical pathways, detailed protocols for their analysis, and their relevance in drug development.

Key Biochemical Pathways Involving Vicinal Diols

Vicinal diols are not merely static structural elements; they are dynamic participants in essential metabolic and signaling cascades. Their functions range from mediating inflammation to serving as precursors for hormones.

Lipid Signaling: The Epoxy Fatty Acid (EpFA) Pathway

Polyunsaturated fatty acids (PUFAs) are metabolized by cytochrome P450 (CYP450) enzymes into epoxy fatty acids (EpFAs).[2] These EpFAs are potent signaling molecules with generally anti-inflammatory and analgesic effects.[3] However, the enzyme soluble epoxide hydrolase (sEH) rapidly metabolizes EpFAs by hydrolyzing the epoxide ring, which results in the formation of vicinal diols, specifically lipid diols.[2]

Recent studies have revealed that these vicinal diol metabolites often exhibit biological activities that oppose their EpFA precursors.[2][3] For instance, while EpFAs can reduce pain and inflammation, their corresponding diols can be pro-inflammatory and pro-nociceptive.[3] This balance between EpFAs and their vicinal diol metabolites is crucial for regulating physiological processes, and its dysregulation is associated with cardiovascular diseases and pain.[3] The sEH enzyme is therefore a significant drug target for conditions where enhancing EpFA levels is beneficial.

G PUFA Polyunsaturated Fatty Acids (PUFAs) P450 CYP450 Enzymes PUFA->P450 EpFA Epoxy Fatty Acids (EpFAs) sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH AntiInflammatory Anti-inflammatory Analgesic Effects EpFA->AntiInflammatory Diol Vicinal Diols (Lipid Diols) ProInflammatory Pro-inflammatory Pain Sensation Diol->ProInflammatory P450->EpFA Metabolism sEH->Diol Hydrolysis

Figure 1: Opposing roles of EpFAs and their vicinal diol metabolites.
Steroid Biosynthesis

Vicinal diols serve as crucial intermediates in the biosynthesis of essential molecules like steroid hormones.[1] The formation and subsequent modification of diol functionalities within the sterol backbone are critical steps in generating the diverse array of androgens, estrogens, and other steroid hormones. These enzymatic transformations, which introduce or alter vicinal diol groups, are key to achieving the final, biologically active hormone structures.

Quantitative Analysis of Vicinal Diols

The analysis of vicinal diols in complex biological matrices is challenging due to their low concentrations and the presence of numerous regioisomers.[4] Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for their profiling and quantification.[4]

Analyte ClassBiological MatrixMethodDerivatization AgentLimit of Detection (LOD)Reference
Fatty Acid Vicinal DiolsIn vitro metabolismLC-PCD-DPIS-MS6-bromo-3-pyridinylboronic acid (BPBA)25 nM[4][5]
Ethylene (B1197577) GlycolPlasma, UrineGC-FIDPhenylboronic acid0.1 g/L[6]

Table 1: Summary of analytical methods and performance for vicinal diol quantification. LC-PCD-DPIS-MS: Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry; GC-FID: Gas Chromatography-Flame Ionization Detection.

Experimental Protocols

Protocol 1: Enrichment of Vicinal Diols using Boronate Affinity Chromatography

This protocol describes the selective enrichment of compounds containing cis-diol functionalities from biological samples using a boronate-functionalized matrix. Boronic acid reversibly forms a stable cyclic ester with cis-diols at alkaline pH.

Materials and Equipment:

  • Boronate affinity chromatography column

  • Binding Buffer: 100 mM ammonium (B1175870) acetate, pH 8.5

  • Washing Buffer: Same as Binding Buffer

  • Elution Buffer: 0.1 M Formic acid (or Binding Buffer containing 10% sorbitol)

  • Biological sample (e.g., plasma, cell lysate)

  • Chromatography system or syringe pump

Procedure:

  • Column Preparation: Equilibrate the boronate affinity column with 5-10 column volumes of Binding Buffer.[1]

  • Sample Loading: Load the pre-treated biological sample onto the equilibrated column. Allow the sample to flow through at a controlled rate to ensure binding.[1]

  • Binding: Molecules containing cis-diol groups will bind to the boronate matrix. Other molecules will pass through in the flow-through fraction.[1]

  • Washing: Wash the column with 5-10 column volumes of Washing Buffer to remove non-specifically bound components.[1]

  • Elution: Elute the bound vicinal diols by disrupting the boronate-diol interaction. This is achieved by adding the acidic Elution Buffer to lower the pH, which hydrolyzes the cyclic ester.[1]

  • Analysis: The collected fractions containing the enriched diols can be neutralized and analyzed by LC-MS or other downstream techniques.[1]

G cluster_0 Boronate Affinity Chromatography Sample 1. Load Sample (pH 8-9) Bind 2. Vicinal Diols Bind to Boronate Matrix Sample->Bind Wash 3. Wash to Remove Non-specific Binders Bind->Wash Elute 4. Elute with Low pH or Competing Diol Wash->Elute Analyze 5. Analyze Enriched Diol Fraction Elute->Analyze

Figure 2: Workflow for vicinal diol enrichment via boronate affinity.
Protocol 2: LC-MS/MS Analysis with Post-Column Derivatization

This method enhances the sensitivity and selectivity of vicinal diol detection in LC-MS by introducing a charged or easily ionizable tag after chromatographic separation.

Materials and Equipment:

  • LC-MS/MS system with a post-column pump and mixing tee

  • C18 reverse-phase LC column

  • Mobile Phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile)

  • Derivatization Reagent: 6-bromo-3-pyridinylboronic acid (BPBA) in a suitable solvent

  • Enriched sample from Protocol 1 or extracted biological sample

Procedure:

  • Sample Preparation: Perform liquid-liquid or solid-phase extraction on the biological sample to remove proteins and other interferences.

  • LC Separation: Inject the extracted sample onto the LC system. Separate the analytes using a suitable gradient elution program. The physical properties of the underivatized diols dictate their separation.[4]

  • Post-Column Derivatization: After the LC column, use a mixing tee to combine the column effluent with the BPBA derivatization reagent, delivered by a second pump. The reaction between BPBA and vicinal diols is rapid.[4]

  • MS/MS Detection: The derivatized analytes enter the mass spectrometer. The BPBA derivatives exhibit a characteristic isotopic pattern (due to 79Br and 81Br) and produce unique fragment ions (m/z 200 and 202), allowing for highly selective detection using precursor ion scanning or selected reaction monitoring (SRM).[4][5]

  • Data Analysis: Profile and quantify the vicinal diols based on their retention times and specific mass transitions.[1]

G cluster_1 LC-MS/MS Workflow for Vicinal Diol Analysis Sample Biological Sample (e.g., Plasma) Extract Extraction (LLE or SPE) Sample->Extract LC Liquid Chromatography (LC Separation) Extract->LC Deriv Post-Column Derivatization (BPBA) LC->Deriv MS Mass Spectrometry (MS/MS Detection) Deriv->MS Data Data Analysis (Profiling & Quantification) MS->Data

Figure 3: Experimental workflow for LC-MS analysis of vicinal diols.
Protocol 3: Oxidative Cleavage of Vicinal Diols with Periodate (B1199274)

This classic chemical method is used for structural analysis. Sodium periodate (NaIO₄) selectively cleaves the carbon-carbon bond of a vicinal diol, yielding two carbonyl compounds (aldehydes or ketones). The identity of the products can help determine the structure of the original diol.[1]

Materials and Equipment:

  • Sodium periodate (NaIO₄) solution

  • Quenching agent (e.g., ethylene glycol)

  • Sample containing purified vicinal diol

  • Reaction vessel

  • Analytical instrument (GC, HPLC)

Procedure:

  • Dissolution: Dissolve the vicinal diol-containing sample in a suitable solvent (e.g., water, methanol).[1]

  • Reagent Addition: Add a freshly prepared aqueous solution of sodium periodate to the sample. The reaction is typically performed at room temperature.[1]

  • Incubation: Allow the reaction to proceed for 15 minutes to several hours, depending on the substrate.[1]

  • Quenching: Stop the reaction by adding an excess of a quenching agent like ethylene glycol, which consumes any remaining periodate.[1]

  • Analysis: Analyze the resulting aldehyde and/or ketone products using standard techniques like GC or HPLC, potentially after derivatization for easier detection.[1]

G Diol Vicinal Diol (R1-CH(OH)-CH(OH)-R2) Periodate + NaIO4 Diol->Periodate Products Aldehyde/Ketone 1 (R1-CHO/COR) Periodate->Products Products2 Aldehyde/Ketone 2 (R2-CHO/COR) Periodate->Products2

Figure 4: The periodate cleavage reaction of a vicinal diol.

Applications in Drug Development

The central role of vicinal diols in signaling and metabolism makes them and their related enzymes attractive targets for drug development.

  • Enzyme Inhibition: As discussed, inhibitors of soluble epoxide hydrolase (sEH) are being developed as anti-inflammatory and analgesic drugs. These inhibitors prevent the formation of pro-inflammatory vicinal diols from their anti-inflammatory EpFA precursors.[3]

  • Biomarkers of Disease: Abnormally high levels of specific vicinal diols, such as 19,20-DiHDPE in the retinas of diabetic patients, suggest their potential use as biomarkers for disease diagnosis and progression.[4]

  • Asymmetric Synthesis: The creation of enantiomerically pure vicinal diols is a critical step in the synthesis of many complex chiral drugs. Methods like the Sharpless asymmetric dihydroxylation are employed to produce specific stereoisomers of vicinal diols that serve as key building blocks.[1]

Vicinal diols are ubiquitous and functionally diverse molecules that are integral to a wide range of biochemical processes. Their roles as signaling molecules in lipid pathways and as key intermediates in metabolism highlight their importance in health and disease. The development of sophisticated analytical protocols for their detection and quantification has been crucial in uncovering their functions and continues to facilitate research into their potential as therapeutic targets and disease biomarkers.

References

Troubleshooting & Optimization

preventing byproduct formation in vicinal diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during vicinal diol synthesis.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Carbonyl Byproducts (Aldehydes, Ketones, Carboxylic Acids)

Possible Cause: Over-oxidation of the alkene or the vicinal diol product. This is a common issue when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[1] Hot, acidic, or concentrated KMnO₄ can lead to the oxidative cleavage of the C-C bond of the newly formed diol.[2]

Solutions:

  • Reaction Condition Control (KMnO₄):

    • Maintain a low temperature (around 0°C).

    • Use a dilute solution of KMnO₄.

    • Ensure the reaction is performed under basic (alkaline) conditions.[2]

  • Choice of Reagent:

    • Consider using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation). This method is generally milder and less prone to over-oxidation.[3][4]

    • For asymmetric synthesis, the Sharpless asymmetric dihydroxylation provides high yields of the desired diol with minimal over-oxidation.

Issue 2: Incorrect Stereochemistry (e.g., obtaining a syn-diol when an anti-diol is desired)

Possible Cause: Using an inappropriate synthetic method for the desired stereoisomer.

Solutions:

  • Syn-Diols: Use reagents that perform a syn-addition to the alkene.

    • Osmium tetroxide (OsO₄) in either stoichiometric or catalytic (Upjohn or Sharpless) amounts.[3][5]

    • Cold, dilute, and basic potassium permanganate (KMnO₄).[2][3]

  • Anti-Diols: Employ a two-step method involving epoxidation followed by ring-opening.

    • Step 1: Epoxidation: Use a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[6][7]

    • Step 2: Hydrolysis: The epoxide ring can be opened by acid- or base-catalyzed hydrolysis to yield the anti-diol.[8][9][10][11]

Issue 3: Low or No Conversion of Starting Material

Possible Cause: Inactive catalyst or inappropriate reaction conditions.

Solutions:

  • Catalyst Activity:

    • Use fresh osmium tetroxide or potassium osmate.

    • Ensure the chiral ligand in Sharpless dihydroxylation has not degraded.[12]

    • Verify the quality and stoichiometry of the co-oxidant (e.g., NMO).[12]

  • Reaction Conditions:

    • Optimize the reaction temperature. Most dihydroxylation reactions are run between 0°C and room temperature.[12]

    • Ensure proper mixing, especially in biphasic systems, to facilitate reactant interaction.[12]

    • For some substrates in Sharpless dihydroxylation, the addition of methanesulfonamide (B31651) can accelerate the hydrolysis of the osmate ester intermediate and improve the reaction rate.[12]

Issue 4: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation

Possible Cause: Impure reagents, inappropriate reaction conditions, or a competing non-selective reaction pathway.

Solutions:

  • Reagent Quality:

    • Use a fresh, high-purity sample of the chiral ligand.[12]

    • Ensure the titanium(IV) isopropoxide used in Sharpless epoxidation is of high quality and has not been hydrolyzed by moisture.

  • Reaction Conditions:

    • Maintain the recommended temperature, as higher temperatures can decrease enantioselectivity.[13]

    • Use dry solvents and run the reaction under an inert atmosphere to avoid catalyst decomposition by water.[13]

  • Reaction Pathway:

    • Slow hydrolysis of the osmate ester can lead to a competing, non-enantioselective catalytic cycle. The addition of methanesulfonamide can sometimes accelerate this step.[12]

    • If the alkene concentration is too high, a second, non-selective dihydroxylation can occur, which will lower the overall enantioselectivity.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in vicinal diol synthesis?

A1: The most common byproducts are formed from over-oxidation, especially when using strong oxidizing agents like KMnO₄. These include aldehydes, ketones, and carboxylic acids resulting from the cleavage of the C-C bond of the vicinal diol.[1] Another common issue is the formation of undesired stereoisomers if the reaction conditions are not carefully controlled.

Q2: How can I avoid the formation of carboxylic acids when using KMnO₄?

A2: To prevent the formation of carboxylic acids, it is essential to use cold, dilute, and basic (alkaline) conditions.[2] Hot, acidic, or concentrated KMnO₄ will lead to the oxidative cleavage of the diol.[2]

Q3: Can I synthesize an anti-diol using KMnO₄ or OsO₄?

A3: No, both KMnO₄ and OsO₄ react with alkenes through a concerted syn-addition mechanism, which exclusively produces syn-diols. To obtain an anti-diol, you must use a two-step epoxidation-hydrolysis sequence.[15]

Q4: My alkene is not very soluble in the reaction mixture. What can I do?

A4: For reactions like the Sharpless asymmetric dihydroxylation, which often use a biphasic solvent system (e.g., t-butanol/water), vigorous stirring is crucial. Additionally, for certain olefins, methanesulfonamide can act as a cosolvent, facilitating the transfer of reactants between the aqueous and organic phases.[12]

Q5: Why is my Sharpless dihydroxylation reaction stalled?

A5: A stalled reaction can be due to several factors. One common reason is the deactivation of the osmium catalyst. Ensure that the co-oxidant is present in a stoichiometric amount and is of high quality to ensure efficient regeneration of the Os(VIII) species. Another possibility is a slow hydrolysis of the osmate ester intermediate. For certain substrates, adding methanesulfonamide can accelerate this step. Also, ensure proper mixing to facilitate the interaction between reactants in the different phases.[12]

Data Presentation

Table 1: Comparison of Common Dihydroxylation Methods

MethodReagentsStereochemistryTypical YieldsCommon Byproducts
Potassium Permanganate Cold, dilute, basic KMnO₄SynModerate to GoodAldehydes, ketones, carboxylic acids (from over-oxidation)
Upjohn Dihydroxylation Catalytic OsO₄, NMOSynHighKetone byproducts can sometimes form.[16]
Sharpless Asymmetric Dihydroxylation Catalytic OsO₄, chiral ligand, co-oxidantSyn (enantioselective)HighMinimal byproducts if conditions are optimized.
Epoxidation-Hydrolysis 1. m-CPBA 2. H₃O⁺ or OH⁻AntiGood to HighRing-opened byproducts other than the diol if other nucleophiles are present.

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation

Materials:

  • Alkene substrate

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone (B3395972) and Water (10:1 v/v)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

  • Co-oxidant Addition: Add NMO (1.2-1.5 equivalents) to the solution and stir until dissolved.

  • Reaction Initiation: At room temperature, carefully add a catalytic amount of OsO₄ solution (0.01-0.05 equivalents).

  • Monitoring: Stir the reaction and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes.

  • Workup: Filter the mixture if a precipitate forms. Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation

Materials:

  • Alkene substrate

  • AD-mix-α or AD-mix-β

  • tert-Butanol (B103910) and Water (1:1 v/v)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, for specific substrates)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water. Add the AD-mix powder and stir until dissolved. Cool the mixture to 0°C.

  • Reagent Addition: If required for your substrate, add methanesulfonamide (1.0 equivalent). Then, add the alkene (1.0 equivalent).

  • Reaction: Stir the mixture vigorously at 0°C and monitor the reaction by TLC.

  • Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃) and stir for at least one hour.

  • Workup: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude diol by column chromatography on silica gel.

Protocol 3: Anti-Dihydroxylation via Epoxidation and Hydrolysis

Step A: Epoxidation Materials:

  • Alkene substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the alkene in DCM and cool to 0°C.

  • Add m-CPBA portion-wise.

  • Allow the reaction to warm to room temperature and stir until the alkene is consumed (monitor by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxy acid.

  • Dry the organic layer and concentrate to obtain the crude epoxide.

Step B: Acid-Catalyzed Ring Opening Materials:

  • Crude epoxide

  • Tetrahydrofuran (THF) and Water

  • Sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the crude epoxide in a mixture of THF and water.

  • Add a catalytic amount of H₂SO₄.

  • Stir at room temperature and monitor the disappearance of the epoxide by TLC.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude anti-diol. Purify as necessary.

Visualizations

syn_dihydroxylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkene Dissolve Alkene in Solvent prep_reagents Add Co-oxidant & Catalyst prep_alkene->prep_reagents reaction Stir at Controlled Temperature prep_reagents->reaction monitor Monitor by TLC/GC reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated syn-Diol purify->product anti_dihydroxylation_workflow cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis epox_alkene Dissolve Alkene in Solvent epox_reagent Add Peroxy Acid epox_alkene->epox_reagent epox_reaction Stir & Monitor epox_reagent->epox_reaction epox_workup Workup to Isolate Epoxide epox_reaction->epox_workup hydro_epoxide Dissolve Epoxide epox_workup->hydro_epoxide Intermediate hydro_reagent Add Acid/Base Catalyst & Water hydro_epoxide->hydro_reagent hydro_reaction Stir & Monitor hydro_reagent->hydro_reaction hydro_workup Neutralize & Extract hydro_reaction->hydro_workup product Isolated anti-Diol hydro_workup->product troubleshooting_byproducts start Low Yield or Unexpected Byproducts q_byproduct What are the byproducts? start->q_byproduct a_carbonyl Carbonyls (Aldehydes, Ketones, Carboxylic Acids) q_byproduct->a_carbonyl Over-oxidation Products a_stereo Incorrect Stereoisomer q_byproduct->a_stereo Stereochemical Impurities a_unreacted Unreacted Starting Material q_byproduct->a_unreacted Starting Material Present sol_carbonyl Over-oxidation occurred. - Lower temperature - Use dilute reagent - Ensure basic conditions (for KMnO₄) - Switch to milder reagent (e.g., OsO₄/NMO) a_carbonyl->sol_carbonyl sol_stereo Incorrect method for target stereochemistry. - For syn: Use OsO₄ or cold KMnO₄ - For anti: Use epoxidation/hydrolysis a_stereo->sol_stereo sol_unreacted Reaction did not go to completion. - Check catalyst activity - Optimize reaction conditions - Ensure proper mixing a_unreacted->sol_unreacted

References

Navigating the Synthesis of 3,4-Heptanediol: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing common issues in the synthesis and purification of 3,4-Heptanediol at a larger scale. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from benchtop to pilot-plant production.

The synthesis of this compound, a valuable chiral building block in pharmaceutical and materials science, presents a unique set of challenges when transitioning from laboratory-scale to larger-scale production. This technical support center is designed to provide practical guidance and data-driven solutions to common problems encountered during the scale-up process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing.Monitor reaction progress by TLC or GC/MS. Gradually increase reaction time and/or temperature. Ensure efficient stirring, especially in larger vessels, to overcome mass transfer limitations.
Side reactions: Over-oxidation of the diol, formation of byproducts from residual starting materials.Optimize the stoichiometry of reagents. For dihydroxylation, use a milder oxidizing agent or a catalytic system to improve selectivity. For diketone reduction, control the addition rate of the reducing agent and maintain a low reaction temperature.
Product loss during workup: Emulsion formation, product solubility in the aqueous phase.Use brine to break emulsions. Perform a back-extraction of the aqueous layer with a suitable organic solvent.
Low Purity Presence of starting materials: Incomplete conversion.See "Low Yield" solutions. Consider a purification step prior to the main reaction to ensure the quality of starting materials.
Formation of byproducts: Over-oxidation to α-hydroxy ketones or cleavage to aldehydes/carboxylic acids (dihydroxylation). Incomplete reduction leading to 3-hydroxy-4-heptanone (diketone reduction).For dihydroxylation, use a catalytic amount of a selective oxidizing agent like osmium tetroxide with a co-oxidant. For diketone reduction, choose a highly selective reducing agent and optimize reaction conditions (temperature, solvent).
Difficult purification: Similar boiling points of product and impurities.Employ fractional distillation under reduced pressure. Consider derivatization to facilitate separation, followed by deprotection. Preparative chromatography may be necessary for high-purity applications.
Inconsistent Stereoselectivity Poor catalyst performance: Deactivation or insufficient loading of the chiral catalyst.Ensure the catalyst is handled under inert conditions if air-sensitive. Optimize catalyst loading based on small-scale experiments before proceeding to a larger scale.
Reaction temperature fluctuations: Exothermic reactions can be difficult to control at a larger scale.Use a jacketed reactor with efficient cooling. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and their respective scale-up challenges?

A1: The two primary routes are the dihydroxylation of 3-heptene (B165601) and the reduction of 3,4-heptanedione.

  • Dihydroxylation of 3-Heptene: This method can provide high yields and good stereoselectivity, especially with methods like the Sharpless asymmetric dihydroxylation.

    • Scale-up Challenges:

      • Cost and Toxicity of Reagents: Osmium tetroxide, a common reagent, is expensive and highly toxic, necessitating careful handling and recovery procedures at scale. The use of catalytic amounts with a co-oxidant is standard practice.

      • Exothermic Reaction: The reaction is often exothermic, requiring robust temperature control to prevent side reactions and maintain selectivity.

      • Byproduct Formation: Over-oxidation can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond, resulting in aldehydes and carboxylic acids.

  • Reduction of 3,4-Heptanedione: This route involves the reduction of a diketone to the corresponding diol.

    • Scale-up Challenges:

      • Stereocontrol: Achieving high diastereoselectivity and enantioselectivity can be challenging and often requires specific chiral reducing agents or catalysts.

      • Incomplete Reduction: The formation of the intermediate hydroxy-ketone (3-hydroxy-4-heptanone) is a common impurity if the reaction does not go to completion.

      • Purification: Separating the desired diol from the mono-reduced intermediate and any unreacted diketone can be difficult due to similar physical properties.

Q2: How can I minimize the formation of byproducts during the dihydroxylation of 3-heptene on a larger scale?

A2: Minimizing byproducts in large-scale dihydroxylation requires careful control of reaction parameters. Key strategies include:

  • Use of a Catalytic System: Employing a catalytic amount of a selective oxidant like osmium tetroxide with a stoichiometric co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) is crucial to prevent over-oxidation.

  • Temperature Control: Maintain a low and stable reaction temperature, typically between 0°C and room temperature, to enhance selectivity.

  • pH Control: The reaction is often sensitive to pH. Buffering the reaction mixture can prevent side reactions.

  • Slow Addition of Oxidant: Adding the oxidizing agent slowly can help to control the exotherm and maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.

Q3: What are the best practices for purifying this compound at an industrial scale?

A3: Large-scale purification of this compound typically involves:

  • Distillation: Fractional distillation under reduced pressure is the most common method for purifying diols. A high-efficiency distillation column is recommended to separate the product from impurities with close boiling points.

  • Crystallization: If the diol is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

  • Chromatography: While less common for bulk production due to cost, preparative liquid chromatography may be used for high-purity applications, such as for pharmaceutical intermediates.

Experimental Protocols

Dihydroxylation of (E)-3-Heptene (Sharpless Asymmetric Dihydroxylation)

This protocol is a representative example and may require optimization for specific equipment and scale.

Materials:

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a mixture of tert-butanol and water (1:1 v/v).

  • Cool the solvent mixture to 0°C with stirring.

  • Add AD-mix-β and methanesulfonamide to the cooled solvent and stir until dissolved.

  • Add (E)-3-heptene to the reaction mixture.

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding sodium sulfite and allowing the mixture to warm to room temperature.

  • Stir for an additional hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity in Dihydroxylation of 3-Heptene (Lab Scale)

Temperature (°C)Reaction Time (h)Yield (%)Purity (GC, %)
0248598
10188296
25 (Room Temp)127592

Note: This data is illustrative and will vary depending on the specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Conversion Check Reaction Conversion (TLC, GC/MS) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Conversion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Improve Mixing Incomplete_Reaction->Optimize_Conditions Workup_Issues Investigate Workup Procedure Complete_Reaction->Workup_Issues Emulsion Emulsion Formation? Workup_Issues->Emulsion Yes Aqueous_Solubility Product in Aqueous Layer? Workup_Issues->Aqueous_Solubility Yes Side_Reactions Analyze for Byproducts (GC/MS, NMR) Workup_Issues->Side_Reactions No obvious workup issues Break_Emulsion Break Emulsion (e.g., add brine) Emulsion->Break_Emulsion Back_Extract Back-extract Aqueous Layer Aqueous_Solubility->Back_Extract Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Reactions->Optimize_Stoichiometry

Caption: Troubleshooting workflow for low yield.

General Synthesis and Purification Workflow for this compound

Synthesis_Workflow Start Starting Material (3-Heptene or 3,4-Heptanedione) Reaction Chemical Synthesis (Dihydroxylation or Reduction) Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Fractional Distillation) Concentration->Purification Final_Product Pure this compound Purification->Final_Product Analysis Quality Control Analysis (GC, NMR, etc.) Final_Product->Analysis

Caption: General synthesis and purification workflow.

Technical Support Center: Syn-Dihydroxylation of trans-3-Heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of syn-dihydroxylation of trans-3-heptene (B81421).

Troubleshooting Guide

Low yields or unexpected side products can be common challenges in organic synthesis. This guide addresses specific issues you might encounter during the syn-dihydroxylation of trans-3-heptene.

Issue 1: Low to No Conversion of Starting Material

If you observe a low conversion rate of trans-3-heptene, consider the following potential causes and solutions:

Potential CauseRecommended Action
Inactive Catalyst - Use fresh osmium tetroxide (OsO₄) or potassium osmate (K₂OsO₄(H₂O)₂). OsO₄ is volatile and can degrade over time. - For Sharpless Asymmetric Dihydroxylation, ensure the chiral ligand has not degraded. - Verify the quality and stoichiometry of the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]). The co-oxidant is crucial for regenerating the Os(VIII) species.[1]
Inappropriate Reaction Conditions - Optimize the reaction temperature. These reactions are typically run at 0 °C to room temperature.[1] - Ensure vigorous stirring, especially in biphasic systems, to improve mass transfer between the organic and aqueous phases.[1]
Slow Reaction Rate - The Upjohn dihydroxylation can be inherently slow. Consider switching to the Sharpless method, which often benefits from "ligand-accelerated catalysis" for faster and higher-yielding reactions.[2]
Issue 2: Formation of Ketone Byproducts

The formation of α-hydroxy ketone or diketone byproducts is a known issue, particularly with the Upjohn method.[2]

Potential CauseRecommended Action
Over-oxidation - Use a milder co-oxidant if possible. - Carefully control the reaction time and temperature to minimize over-oxidation of the diol product. - Alternative methods using ruthenium-based catalysts under acidic conditions can sometimes provide good to excellent yields with minor formation of side products.[3]
Issue 3: Low Enantioselectivity (in Sharpless Asymmetric Dihydroxylation)

Achieving high enantioselectivity is the primary goal of the Sharpless AD. If you are observing low ee values, consider these points:

Potential CauseRecommended Action
Incorrect Ligand Selection - Ensure you are using the correct chiral ligand for the desired enantiomer. For trans-alkenes, the choice of AD-mix-α ((DHQ)₂PHAL) or AD-mix-β ((DHQD)₂PHAL) dictates the facial selectivity.[4][5]
High Olefin Concentration - A high concentration of the alkene can lead to a background, non-enantioselective reaction pathway, thus lowering the overall enantioselectivity.[6] Maintain the recommended substrate concentration.
Secondary Catalytic Cycle - A secondary, less selective catalytic cycle can compete with the primary asymmetric cycle. This can be suppressed by using a higher molar concentration of the chiral ligand.[5]
Slow Hydrolysis of Osmate Ester - For some substrates, the hydrolysis of the osmate ester intermediate can be slow, leading to side reactions that decrease enantioselectivity. The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate this step.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the Upjohn and Sharpless syn-dihydroxylation methods?

A1: The main difference lies in the use of a chiral ligand. The Upjohn dihydroxylation is a racemic method that produces a mixture of enantiomers of the diol.[2] In contrast, the Sharpless asymmetric dihydroxylation employs a chiral quinine-based ligand to achieve high enantioselectivity, producing one enantiomer in excess.[4][5]

Q2: Why is my yield for the Upjohn dihydroxylation of trans-3-heptene lower than expected?

A2: The Upjohn dihydroxylation can be slower and lower yielding compared to the Sharpless method.[2] Additionally, it is prone to the formation of ketone byproducts through over-oxidation.[2] To improve the yield, you could consider switching to the Sharpless conditions, even without the chiral ligand (using an achiral amine like quinuclidine), which can accelerate the reaction.[2]

Q3: How do I choose between AD-mix-α and AD-mix-β for the Sharpless asymmetric dihydroxylation of trans-3-heptene?

A3: The choice depends on which enantiomer of the diol you wish to synthesize. AD-mix-α, containing the (DHQ)₂PHAL ligand, will deliver the hydroxyl groups to one face of the alkene, while AD-mix-β, with the (DHQD)₂PHAL ligand, will deliver them to the opposite face.[5] A mnemonic can be used to predict the stereochemical outcome based on the substitution pattern of the alkene.

Q4: Can I use potassium permanganate (B83412) for the syn-dihydroxylation of trans-3-heptene?

A4: While potassium permanganate (KMnO₄) can be used for syn-dihydroxylation, it is often less effective than osmium tetroxide-based methods.[7][8] It is a very strong oxidizing agent and can lead to over-oxidation, cleaving the diol to form carboxylic acids, which results in lower yields of the desired diol.[8]

Q5: What is the role of the co-oxidant in these reactions?

A5: Osmium tetroxide is expensive and toxic, so it is used in catalytic amounts.[7] The co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn method or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the Sharpless method, regenerates the active Os(VIII) catalyst from the Os(VI) species formed during the reaction, allowing the catalytic cycle to continue.[1][5]

Quantitative Data Summary

The following tables provide a summary of typical yields and enantiomeric excess (ee) for the syn-dihydroxylation of trans-alkenes. Note that specific results for trans-3-heptene may vary depending on the exact reaction conditions.

Table 1: Comparison of Yields for Different Syn-Dihydroxylation Methods

MethodSubstrateCo-oxidantTypical YieldReference
Upjohn Dihydroxylationtrans-alkeneNMOModerate to High[2]
Sharpless ADtrans-StilbeneK₃[Fe(CN)₆]98%[4]
RuO₄-catalyzedVarious olefinsNaIO₄Good to Excellent[3]

Table 2: Enantioselectivity of Sharpless Asymmetric Dihydroxylation for trans-Alkenes

SubstrateLigandEnantiomeric Excess (ee)Reference
trans-Stilbene(DHQD)₂-PHAL99%[4]
trans-5-Decene(DHQD)₂-PHAL96%[4]

Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of trans-3-Heptene

This protocol is adapted from the procedure for cyclohexene.

Materials:

Procedure:

  • In a round-bottom flask, dissolve NMO (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add trans-3-heptene (1.0 equivalent) to the solution.

  • To this stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.002 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction mixture may turn dark brown or black.[9]

  • Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.[9]

Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-3-Heptene

This is a general procedure that can be adapted for trans-3-heptene.

Materials:

  • trans-3-Heptene

  • AD-mix-α or AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butanol (B103910)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-α or AD-mix-β (commercially available pre-mixed reagent) to the solvent and stir until dissolved.

  • Add methanesulfonamide (1.0 equivalent) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.[1]

  • Add trans-3-heptene (1.0 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Add ethyl acetate to the mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with 2M NaOH, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Diol check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No check_conversion->no_conversion TLC/GC Analysis conversion Yes check_conversion->conversion inactive_catalyst Check Catalyst Activity: - Use fresh OsO₄/K₂OsO₄ - Check ligand integrity - Verify co-oxidant quality no_conversion->inactive_catalyst reaction_conditions Optimize Reaction Conditions: - Adjust temperature - Ensure vigorous stirring no_conversion->reaction_conditions side_products Are Side Products Observed? conversion->side_products end Improved Yield inactive_catalyst->end reaction_conditions->end no_side_products No side_products->no_side_products yes_side_products Yes side_products->yes_side_products workup_issue Investigate Workup & Purification: - Potential product degradation - Inefficient extraction no_side_products->workup_issue over_oxidation Check for Over-oxidation: - Formation of α-hydroxy ketones - Control reaction time/temp yes_side_products->over_oxidation workup_issue->end over_oxidation->end

Caption: Troubleshooting workflow for low yield in syn-dihydroxylation.

References

Technical Support Center: Overcoming Low Reactivity of Secondary Diols in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of secondary diols in polymerization, particularly in polyester (B1180765) synthesis.

Troubleshooting Guides

Issue 1: Low Molecular Weight Polymer

Q1: My polyester synthesis using a secondary diol is resulting in a low molecular weight polymer. What are the potential causes and solutions?

A1: Low molecular weight is a common issue when working with less reactive secondary diols. The primary causes can be broken down into several areas:

  • Inefficient Polycondensation: The inherent low reactivity of secondary hydroxyl groups can hinder chain growth during the final stages of polymerization.[1]

  • Sub-optimal Reaction Conditions: High temperatures can lead to polymer degradation, while inefficient removal of byproducts like water can reverse the esterification reaction.[2]

  • Monomer Imbalance: An incorrect stoichiometric ratio of diol to diacid can limit the final polymer chain length.[2]

Troubleshooting Workflow:

G start Low Molecular Weight Polymer q1 Check Reaction Conditions (Temp, Pressure, Time) start->q1 q2 Verify Monomer Stoichiometry (1:1 ratio) start->q2 q3 Assess Polycondensation Strategy start->q3 sol1 Optimize Temperature Profile (e.g., two-stage process). Ensure Efficient Water Removal (High Vacuum/Azeotropic Distillation). q1->sol1 sol2 Ensure Strict 1:1 Molar Ratio of Diol and Diacid. q2->sol2 sol3 Implement Reactivity Enhancement Strategy: - In-situ Aryl Ester Formation - Use Diacid Chlorides q3->sol3 end Achieve High Molecular Weight Polymer sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Poor Reaction Kinetics

Q2: I am observing very slow reaction kinetics with a bio-based secondary diol like isosorbide. How can I increase the reaction rate?

A2: Slow reaction kinetics are a known challenge with sterically hindered secondary diols.[2] Here are several strategies to accelerate the polymerization:

  • Catalyst Selection: The choice of catalyst is critical. Tin-based catalysts, such as butyltin hydroxide (B78521) oxide, have been shown to be highly effective in promoting the polymerization of secondary diols.[3]

  • In-situ Activation with Aryl Alcohols: Introducing a monofunctional aryl alcohol, such as p-cresol (B1678582), during the esterification stage can form reactive aryl ester intermediates.[1] These intermediates are more susceptible to nucleophilic attack by the secondary hydroxyl groups, thereby facilitating chain growth.[1]

  • Use of More Reactive Monomers: Substituting dicarboxylic acids with more reactive diacid chlorides can overcome the low reactivity of the secondary diol.[4]

Reaction Pathway Comparison:

G cluster_0 Direct Esterification (Slow) cluster_1 In-situ Activation (Fast) A1 Secondary Diol C1 Low MW Polyester A1->C1 B1 Dicarboxylic Acid B1->C1 A2 Secondary Diol C2 Oligomer with Reactive Aryl Ester End Groups A2->C2 B2 Dicarboxylic Acid B2->C2 D2 Aryl Alcohol D2->C2 E2 High MW Polyester C2->E2

Caption: Overcoming low diol reactivity with aryl esters.

Frequently Asked Questions (FAQs)

Q3: What is the "aryl alcohol strategy" for overcoming the low reactivity of secondary diols, and how does it work?

A3: The aryl alcohol strategy is an innovative method to enhance the synthesis of high molecular weight polyesters from low-reactivity secondary diols.[5] It involves the addition of a monofunctional aryl alcohol (e.g., p-cresol) to the initial mixture of the secondary diol and dicarboxylic acid.[5] During the initial esterification stage, the aryl alcohol reacts with the carboxylic acid groups to form reactive aryl ester end groups on the growing oligomer chains.[1] These aryl esters are better leaving groups compared to hydroxyl groups, making the oligomer ends more susceptible to nucleophilic attack by the secondary hydroxyls of other monomers or oligomers during the polycondensation stage.[1][6] This facilitated chain growth leads to significantly higher molecular weight polymers than can be achieved through direct polyesterification.[5][7]

Q4: Which catalysts are most effective for the polymerization of secondary diols?

A4: Catalyst choice significantly impacts the final molecular weight of polyesters derived from secondary diols. While various catalysts have been tested, organotin catalysts have demonstrated superior performance.

CatalystResulting Mn ( kg/mol ) of Poly(isosorbide succinate)Reference
Butyltin hydroxide oxide (BuSnOOH)40.4[3]
No Catalyst3.7[3]
Zirconium(IV) butoxide (Zr(OBu)₄)Low Molecular Weight[3]
Zinc acetate (B1210297) (Zn(OAc)₂)Low Molecular Weight[3]
Germanium dioxide (GeO₂)Low Molecular Weight[3]

Q5: Can I use diacid chlorides instead of dicarboxylic acids to improve the reaction with secondary diols?

A5: Yes, using diacid chlorides is a highly effective strategy to circumvent the low reactivity of secondary diols.[4] Diacid chlorides are much more reactive electrophiles than their corresponding dicarboxylic acids and readily react with the secondary hydroxyl groups, even without a catalyst, often at lower temperatures.[4] This method, however, requires an acid scavenger, such as pyridine (B92270), to neutralize the HCl byproduct generated during the reaction.[2]

Q6: How do I monitor the progress of my polymerization reaction and determine the final molecular weight?

A6: Several analytical techniques are essential for monitoring polymerization and characterizing the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the polymer and to quantify the end groups.[8] Derivatization with agents like trichloroacetyl isocyanate (TAI) can improve the resolution and accuracy of end-group analysis.[8][9]

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[10][11]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[12][13][14][15] Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[12][13][14][15]

Experimental Protocols

Protocol 1: Polyester Synthesis using the Aryl Alcohol (p-Cresol) Method

This protocol is adapted for the synthesis of high molecular weight poly(isosorbide succinate).[3]

Materials:

  • Isosorbide (secondary diol)

  • Succinic acid (dicarboxylic acid)

  • p-Cresol (aryl alcohol)

  • Butyltin hydroxide oxide (catalyst)

Procedure:

  • Charging the Reactor: In a suitable reactor equipped with mechanical stirring, a nitrogen inlet, and a distillation outlet, charge the isosorbide, succinic acid, p-cresol, and butyltin hydroxide oxide catalyst.

  • Inerting: Degas the reaction mixture by applying several vacuum/nitrogen cycles at approximately 80 °C to remove dissolved oxygen.[2]

  • Esterification: Under a slow stream of nitrogen, heat the mixture to 240 °C and maintain for 5 hours.[2] Water and some p-cresol will distill off.

  • Pre-polycondensation: Gradually reduce the pressure to 0.4–0.8 mbar over 2 hours while decreasing the temperature to 220 °C. This step removes the majority of the unreacted p-cresol.[2][3]

  • Polycondensation: Maintain the temperature at 220 °C and the pressure at 0.4–0.8 mbar for 1 hour to build the high molecular weight polymer.[2][3]

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere before recovering the solid polyester.

Protocol 2: Polyester Synthesis using Diacid Chlorides

This protocol is a general procedure for the solution polymerization of a secondary diol with a diacid chloride.[2][4]

Materials:

  • Secondary diol (e.g., 2,5-hexanediol)

  • Diacid chloride (e.g., adipoyl chloride)

  • Pyridine (acid scavenger)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary diol and an excess of pyridine in the anhydrous solvent.[2]

  • Monomer Addition: Cool the solution in an ice bath (0 °C). Slowly add a stoichiometric amount of the diacid chloride, previously dissolved in the same anhydrous solvent.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by techniques like TLC or IR spectroscopy.[2]

  • Work-up: Filter the mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with brine.[2]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Concentrate the solution under reduced pressure to obtain the polyester.

  • Purification: The polymer can be further purified by precipitation from a suitable solvent/non-solvent pair (e.g., dissolving in dichloromethane (B109758) and precipitating in methanol).

References

Technical Support Center: Purification Strategies for Crude 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,4-Heptanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are largely dependent on its synthetic route. A common method for synthesizing vicinal diols like this compound is the dihydroxylation of the corresponding alkene (3-heptene).[1][2] Potential impurities from this process include:

  • Unreacted starting material: 3-heptene

  • Residual oxidizing agents and byproducts: If osmium tetroxide is used, residual osmium species may be present. If permanganate (B83412) is used, manganese dioxide is a common byproduct.[1][2]

  • Over-oxidation products: Further oxidation of the diol can lead to the formation of 3,4-heptanedione.

  • Solvent residues: Depending on the reaction and workup conditions, residual solvents may be present.

Q2: What is the physical state of this compound at room temperature?

A2: this compound is a liquid at room temperature. It has a reported boiling point of 214.2 °C at 760 mmHg. This property is important when selecting a purification strategy, as distillation is a suitable method for liquid compounds.

Q3: Which purification techniques are most effective for this compound?

A3: The most effective purification techniques for this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and from components with significantly different boiling points.[3][4][5]

  • Column Chromatography: Particularly useful for removing impurities with similar boiling points to this compound. Normal-phase chromatography using silica (B1680970) gel or alumina, or specialized Diol-functionalized silica can be effective.[6][7]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a purification technique for solid compounds.[8] Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or unstable boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- System pressure is too low for the heating temperature.- Ensure uniform heating with a heating mantle and a well-placed thermocouple.- Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.[9]- Gradually increase the bath temperature once the vacuum is stable.
Product not distilling over - Vacuum is not low enough.- The heating temperature is too low.- There is a leak in the system.- Check the vacuum pump for proper function and ensure all connections are secure.- Gradually increase the heating mantle temperature.- Inspect all joints for proper sealing. Use vacuum grease on all ground-glass joints.
Product co-distills with impurities - The boiling points of the product and impurity are too close.- The distillation column has poor efficiency.- Use a fractionating column to improve separation.- Consider an alternative purification method like column chromatography.
Product decomposition - The distillation temperature is too high.- Use a lower pressure (higher vacuum) to decrease the boiling point of the diol.[3][4]
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of this compound from impurities - Incorrect solvent system (eluent).- Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation.- Reduce the amount of crude material loaded onto the column.
This compound does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For silica gel, a gradient of ethyl acetate (B1210297) in hexanes, or methanol (B129727) in dichloromethane (B109758) are common choices for polar compounds.[7][10]
This compound elutes too quickly (with the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent system.
Streaking or tailing of the product band - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a polar modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.- Ensure the sample is loaded in a concentrated band and that the column is not overloaded.

Data Presentation

Purification Method Typical Starting Purity (Crude) Expected Final Purity Anticipated Yield Notes
Vacuum Distillation 80-90%>98%70-85%Highly effective for removing non-volatile impurities and compounds with significantly different boiling points.
Flash Column Chromatography (Silica Gel) 80-90%>99%60-80%Effective for removing impurities with similar polarity. Yield can be lower due to product retention on the column.
Sequential Purification (Distillation followed by Chromatography) 80-90%>99.5%50-70%Can achieve very high purity by removing a broad range of impurities.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use a round-bottom flask of an appropriate size for the amount of crude material.

    • Place a magnetic stir bar in the distillation flask.

    • Grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Transfer the crude this compound to the distillation flask.

    • Begin stirring and slowly evacuate the system using the vacuum pump.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions separately.

    • Collect the this compound fraction at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 214.2 °C.

    • Once the product has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of Crude this compound
  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Purification Chromatography Column Chromatography Crude->Chromatography Alternative Initial Purification Distillation->Chromatography Further Purification (Optional) Pure Pure this compound Distillation->Pure High Purity Chromatography->Pure High Purity

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Assess Purity (e.g., GC-MS) Start->Check_Purity Low_Purity Purity Below Target Check_Purity->Low_Purity No Good_Purity Purity Acceptable Check_Purity->Good_Purity Yes Identify_Impurity Identify Major Impurities Low_Purity->Identify_Impurity Choose_Method Select Appropriate Purification Method Identify_Impurity->Choose_Method Distillation Vacuum Distillation Choose_Method->Distillation Different Boiling Points Chromatography Column Chromatography Choose_Method->Chromatography Similar Boiling Points Optimize Optimize Conditions Distillation->Optimize Chromatography->Optimize Optimize->Check_Purity

Caption: Logical troubleshooting approach for purification issues.

References

Technical Support Center: Osmium Tetroxide Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing osmium tetroxoxide-catalyzed dihydroxylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A series of common issues encountered during osmium tetroxide dihydroxylation are addressed below in a question-and-answer format.

Issue 1: Low or No Yield of the Diol Product

  • Question: My dihydroxylation reaction is resulting in a low yield or failing to produce the desired diol. What are the potential causes and solutions?

  • Answer: Low or inconsistent yields can arise from several factors related to reagent stability, catalyst activity, and reaction conditions.[1]

    • Catalyst Decomposition or Volatilization: Osmium tetroxide (OsO₄) is volatile and can be lost from the reaction mixture, particularly at elevated temperatures.[1] Ensure the reaction vessel is well-sealed. For reactions requiring higher temperatures, consider using microencapsulated OsO₄ catalysts, which can exhibit lower leaching and improved stability.[2]

    • Co-oxidant Inactivity: The co-oxidant, which regenerates the Os(VIII) catalyst, may be old or decomposed. Use a fresh batch of the co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]).[2][3] For Upjohn dihydroxylations, NMO is a common choice, while Sharpless asymmetric dihydroxylations often employ K₃[Fe(CN)₆].[3][4]

    • Improper pH: The reaction rate is sensitive to pH. For Sharpless asymmetric dihydroxylation, the reaction is typically buffered to a slightly basic pH to ensure optimal catalyst turnover.[5] For certain electron-deficient olefins, a slightly acidic pH, sometimes achieved with additives like citric acid, can accelerate the reaction.[6][7]

    • Substrate Reactivity: Electron-deficient alkenes react more slowly with the electrophilic osmium tetroxide.[6] Increasing the reaction time or temperature may be necessary, but this also increases the risk of side reactions.[8]

    • Inefficient Quenching and Workup: The reaction must be properly quenched to reduce the osmate ester intermediate and remove excess osmium. A saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) is commonly used.[3] Inadequate quenching can lead to product loss during purification.

Issue 2: Poor Stereoselectivity in Asymmetric Dihydroxylation

  • Question: I am performing a Sharpless asymmetric dihydroxylation, but the enantiomeric excess (ee) of my product is low. How can I improve the stereoselectivity?

  • Answer: Suboptimal stereoselectivity in Sharpless dihydroxylation often points to issues with the chiral ligand, reaction conditions, or a competing non-selective reaction pathway.

    • Ligand Concentration and Integrity: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is crucial for inducing enantioselectivity.[5] Ensure the ligand is pure and used in the correct molar ratio. A secondary catalytic cycle that is not ligand-accelerated can lead to a decrease in enantioselectivity. This can be suppressed by using a higher molar concentration of the ligand.[6]

    • Olefin Concentration: High concentrations of the olefin can lead to a background reaction where the alkene is dihydroxylated without the influence of the chiral ligand, thus reducing the overall ee.[5] Slow addition of the olefin to the reaction mixture can mitigate this issue.[2][9]

    • Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.

    • Choice of AD-mix: Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers.[5][10]

Issue 3: Formation of Side Products and Over-oxidation

  • Question: My reaction is producing significant byproducts, such as ketones or carboxylic acids. How can I minimize these side reactions?

  • Answer: The formation of byproducts is often due to over-oxidation of the initial diol product.

    • Reaction Temperature: Elevated temperatures can promote over-oxidation.[2][8] Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity for the diol.

    • Choice of Co-oxidant: Some co-oxidants are more prone to causing over-oxidation than others. For example, while hydrogen peroxide can be used, it can sometimes lead to cleavage of the diol.[4][11] NMO and K₃[Fe(CN)₆] are generally reliable choices.[2][3]

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

    • Alternative Reagents: For substrates prone to over-oxidation, potassium permanganate (B83412) (KMnO₄) can be an alternative, but it is a stronger oxidizing agent and often gives lower yields.[12][13]

Data on Reaction Conditions

The following table summarizes typical reaction conditions for Upjohn and Sharpless asymmetric dihydroxylation and their impact on the reaction outcome.

ParameterUpjohn DihydroxylationSharpless Asymmetric DihydroxylationImpact on Yield and Selectivity
Osmium Source OsO₄ (catalytic)K₂OsO₂(OH)₄ (in AD-mix)The catalytic nature reduces cost and toxicity.[3][12]
Co-oxidant NMOK₃[Fe(CN)₆] / K₂CO₃ (in AD-mix) or NMONMO is effective for large-scale reactions; K₃[Fe(CN)₆] is common in AD-mixes.[4][14]
Chiral Ligand None(DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β)Essential for enantioselectivity.[5]
Solvent System Acetone (B3395972)/Water, t-BuOH/Watert-BuOH/WaterBiphasic systems are standard.[2][9]
Temperature Room Temperature0°C to Room TemperatureLower temperatures can improve enantioselectivity but may require longer reaction times.[9]
pH Not explicitly controlledBuffered (slightly basic)pH control is crucial for reaction rate and catalyst stability.[5][15]

Experimental Protocols

1. General Protocol for Upjohn Dihydroxylation

This protocol is a general starting point and may require optimization for specific substrates.[3]

  • Preparation: Dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.5 mmol) to the stirred solution and stir until it is fully dissolved.[2][3]

  • Initiation: Carefully add a catalytic amount of osmium tetroxide (e.g., 0.02 mmol, as a 2.5 wt% solution in t-butanol) to the reaction mixture at room temperature. The solution may turn dark brown or black.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approximately 5 mL). Stir vigorously for 30-60 minutes until the color of the mixture lightens.[3]

  • Workup: If a precipitate forms, filter the mixture through celite. Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography.[3]

2. General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol utilizes commercially available AD-mix preparations.[10]

  • Preparation: In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water. Cool the mixture to 0°C.

  • Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, typically 1.4 g per mmol of alkene) to the solvent and stir until the solids are dissolved.

  • Addition of Alkene: Add the alkene (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (approximately 1.5 g) and allow the mixture to warm to room temperature, stirring for about 1 hour.

  • Workup: Add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with 2M NaOH and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Osmium Tetroxide Dihydroxylation start Low Yield / Side Products check_reagents Verify Reagent Purity and Activity (OsO4, Co-oxidant, Ligand) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Solvent, pH) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Evaluate Quenching and Workup Procedure workup_ok Workup Correct? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents Increase Ligand Concentration reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Temperature Optimize pH Slow Substrate Addition conditions_ok->optimize_conditions No optimize_workup Ensure Complete Quenching Use Appropriate Extraction Solvent workup_ok->optimize_workup No success Improved Yield and Selectivity workup_ok->success Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A flowchart for troubleshooting common issues in osmium tetroxide dihydroxylation.

G Catalytic Cycle of Sharpless Asymmetric Dihydroxylation os_viii Os(VIII)O4-Ligand Complex cycloaddition [3+2] Cycloaddition with Alkene os_viii->cycloaddition osmate_ester Osmate(VI) Ester Intermediate cycloaddition->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis os_vi Os(VI) Species osmate_ester->os_vi releases diol diol cis-Diol Product hydrolysis->diol reoxidation Re-oxidation (e.g., K3[Fe(CN)6]) os_vi->reoxidation reoxidation->os_viii

Caption: The catalytic cycle for the Sharpless asymmetric dihydroxylation reaction.

References

Technical Support Center: Potassium Permanganate Oxidation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the potassium permanganate (B83412) (KMnO₄) oxidation of alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of alkene oxidation with potassium permanganate?

The oxidation of alkenes with potassium permanganate can yield two main types of products depending on the reaction conditions. Under cold, dilute, and alkaline or neutral conditions, the primary product is a syn-1,2-diol (a glycol).[1][2] Conversely, under hot, concentrated, and acidic or basic conditions, the alkene undergoes oxidative cleavage, breaking the carbon-carbon double bond to form ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene.[3][4]

Q2: What are the most common side reactions in this process?

The most common side reaction is essentially the alternative reaction pathway. If the goal is syn-dihydroxylation, oxidative cleavage is the primary side reaction. If oxidative cleavage is desired, incomplete reaction can leave the intermediate diol as a byproduct.[1][5] Over-oxidation is another significant side reaction, where aldehydes formed during cleavage are further oxidized to carboxylic acids, and terminal alkenes can be completely oxidized to carbon dioxide.[6][7]

Q3: How do reaction conditions influence the outcome of the oxidation?

The outcome is highly sensitive to temperature, pH, and the concentration of KMnO₄.[1]

  • Temperature: Low temperatures (0-5 °C) favor the formation of 1,2-diols.[1] Higher temperatures provide the energy needed to cleave the C-C bond of the intermediate manganate (B1198562) ester, leading to carbonyl compounds.[7]

  • pH: Basic (alkaline) conditions (pH > 8) are crucial for stabilizing the intermediate manganate ester and favoring diol formation.[1] Acidic conditions promote oxidative cleavage and further oxidation of the products.[4][5]

  • Concentration: Dilute solutions of KMnO₄ are used for dihydroxylation, while concentrated solutions lead to cleavage.[3][5]

Q4: Can I use potassium permanganate to synthesize aldehydes from alkenes?

Generally, potassium permanganate is not a suitable reagent for synthesizing aldehydes from alkenes.[6] This is because aldehydes are readily oxidized to carboxylic acids under the strong oxidizing conditions of the reaction.[6][7] While aldehydes are intermediates in the cleavage process, they are typically not the final isolated product.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1,2-Diol

Q: I am trying to synthesize a 1,2-diol from my alkene, but the yield is very low, and I see a mixture of other products. What could be the problem?

A: A low yield of the 1,2-diol is typically due to over-oxidation or cleavage of the double bond. Here are some potential causes and solutions:

  • Temperature is too high: The reaction is very sensitive to temperature. Ensure the reaction mixture is maintained at a low temperature, ideally between 0-5 °C, using an ice bath.[1]

  • Solution is not sufficiently basic: The reaction should be run under alkaline conditions (pH > 8) to stabilize the intermediate and prevent cleavage.[1] You can add a base like sodium hydroxide (B78521) or potassium hydroxide to the reaction mixture.

  • Potassium permanganate concentration is too high: Use a dilute solution of KMnO₄. Adding the permanganate solution slowly to the alkene solution can help maintain a low effective concentration and control the reaction.[5]

  • Reaction time is too long: Extended reaction times can lead to the oxidation of the diol product. Monitor the reaction progress (e.g., by observing the disappearance of the purple permanganate color) and work it up promptly upon completion.

Issue 2: Unexpected Oxidative Cleavage Products

Q: I intended to perform a gentle dihydroxylation, but my analysis shows the presence of ketones and/or carboxylic acids. Why did my alkene cleave?

A: The presence of cleavage products indicates that the reaction conditions were too harsh. The following factors can promote oxidative cleavage:

  • Acidic or neutral conditions: In acidic or even neutral solutions, KMnO₄ is a much stronger oxidizing agent and will readily cleave the C-C bond of the intermediate diol.[2] Ensure the reaction medium is basic.

  • Elevated temperature: As mentioned, higher temperatures favor cleavage.[7] Check and control your reaction temperature carefully.

  • Concentrated KMnO₄ solution: Using a concentrated solution of potassium permanganate will lead to cleavage.[3][5] Always use a cold, dilute solution for dihydroxylation.

Issue 3: My Reaction to Produce Carboxylic Acids is Inefficient

Q: I am performing an oxidative cleavage to synthesize a carboxylic acid, but the reaction is slow, and the yield is poor. How can I improve this?

A: Inefficient cleavage can result from several factors:

  • Insufficiently harsh conditions: For oxidative cleavage, you need hot, concentrated, and often acidic conditions.[3][4] Ensure the temperature is elevated and the KMnO₄ solution is sufficiently concentrated.

  • Poor solubility: Many alkenes are not soluble in the aqueous solutions typically used for permanganate oxidations. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by bringing the permanganate ion into the organic phase.[9][10]

  • Workup issues: The manganese dioxide (MnO₂) byproduct can sometimes trap the desired product. Ensure a proper workup procedure to remove the MnO₂ and isolate your product effectively.

Data Presentation

The following table summarizes the general reaction conditions and expected products for the potassium permanganate oxidation of alkenes.

ObjectiveReagents & ConditionsAlkene StructurePrimary Product(s)Major Side Product(s)
Syn-Dihydroxylation Cold (0-5 °C), dilute, alkaline (pH > 8) KMnO₄Any alkenesyn-1,2-diolKetones, carboxylic acids (from cleavage)
Oxidative Cleavage Hot, concentrated, acidic or basic KMnO₄R₂C=CR'₂Two ketones (R₂C=O, R'₂C=O)Incomplete reaction (diol)
R₂C=CHR'One ketone (R₂C=O) and one carboxylic acid (R'COOH)
RCH=CHR'Two carboxylic acids (RCOOH, R'COOH)
R₂C=CH₂One ketone (R₂C=O) and carbon dioxide (CO₂)
RCH=CH₂One carboxylic acid (RCOOH) and carbon dioxide (CO₂)

Experimental Protocols

Protocol 1: syn-Dihydroxylation of an Alkene using Phase-Transfer Catalysis

This protocol is adapted from a procedure for the oxidation of cis-cyclooctene and can be generalized for other internal olefins.[9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, add the alkene (0.1 mole) dissolved in 100 mL of dichloromethane.

  • Addition of Reagents: Add 100 mL of a 40% aqueous sodium hydroxide solution and a phase-transfer catalyst such as benzyltriethylammonium chloride (1 gram).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-salt bath.

  • Addition of KMnO₄: With vigorous stirring, add solid potassium permanganate (15.8 grams, 0.1 mole) in small portions over two hours, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir overnight, packed in ice.

  • Workup: Dissolve the manganese dioxide precipitate by bubbling sulfur dioxide gas through the mixture or by the careful addition of sodium bisulfite. Add 500 mL of ether and separate the layers. Extract the aqueous layer three times with 150 mL portions of ether.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield the pure cis-1,2-diol.

Protocol 2: Oxidative Cleavage of a Terminal Alkene to a Carboxylic Acid

This protocol is a general procedure for the oxidative cleavage of terminal alkenes using a phase-transfer catalyst.[10]

  • Reaction Setup: To a solution of the terminal alkene (e.g., 1-eicosene, 0.04 mole) in 400 mL of methylene (B1212753) chloride, add 1 mL of glacial acetic acid and 1.0 g of a phase-transfer catalyst (e.g., Adogen 464).

  • Addition of KMnO₄: While stirring rapidly, add solid potassium permanganate (0.544 mole) in small portions over a 3-hour period.

  • Reaction: Continue stirring for an additional 18 hours at room temperature.

  • Workup: Cool the mixture in an ice bath and add sodium bisulfite in small portions to reduce any precipitated manganese dioxide. Acidify the solution with sulfuric acid if it is basic, and then separate the layers.

  • Extraction: Extract the aqueous layer with two 400-mL portions of methylene chloride.

  • Isolation: Combine the organic layers and remove the solvent by distillation. Dissolve the residue in ether and extract with 2 N aqueous sodium hydroxide.

  • Purification: Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., hexane) to obtain the pure product.

Visualizations

Troubleshooting_Workflow Troubleshooting Potassium Permanganate Alkene Oxidation start Start: Unexpected Reaction Outcome question1 What is the desired product? start->question1 Identify the main issue goal Desired Product Obtained path_diol path_diol question1->path_diol 1,2-Diol path_cleavage path_cleavage question1->path_cleavage Cleavage Products (Ketone/Carboxylic Acid) issue_diol Check Reaction Conditions for Diol Synthesis path_diol->issue_diol Problem: Low yield or cleavage issue_cleavage Check Reaction Conditions for Cleavage path_cleavage->issue_cleavage Problem: Low yield or diol remains temp_check_diol Is T ≤ 5°C? issue_diol->temp_check_diol Temperature? ph_check_diol Is pH > 8 (alkaline)? temp_check_diol->ph_check_diol Yes solution_temp Lower temperature using an ice bath. Maintain at 0-5°C. temp_check_diol->solution_temp No conc_check_diol Is KMnO4 solution dilute? ph_check_diol->conc_check_diol Yes solution_ph_diol Add base (e.g., NaOH) to ensure alkaline conditions. ph_check_diol->solution_ph_diol No solution_temp->goal conc_check_diol->goal Yes solution_conc_diol Use a more dilute KMnO4 solution and add it slowly to the alkene. conc_check_diol->solution_conc_diol No solution_ph_diol->goal solution_conc_diol->goal temp_check_cleavage Is reaction heated? issue_cleavage->temp_check_cleavage Temperature? conc_check_cleavage Is KMnO4 concentrated? temp_check_cleavage->conc_check_cleavage Yes solution_heat Increase temperature. Use hot, concentrated KMnO4. temp_check_cleavage->solution_heat No solubility_check Is alkene soluble? conc_check_cleavage->solubility_check Yes solution_conc_cleavage Use a more concentrated KMnO4 solution. conc_check_cleavage->solution_conc_cleavage No solution_heat->goal solubility_check->goal Yes solution_ptc Consider using a phase-transfer catalyst to improve solubility and reaction rate. solubility_check->solution_ptc No solution_conc_cleavage->goal solution_ptc->goal

Caption: Troubleshooting workflow for potassium permanganate oxidation of alkenes.

Reaction_Pathways Reaction Pathways in Alkene Oxidation with KMnO4 alkene Alkene (RCH=CHR') manganate_ester Cyclic Manganate Ester Intermediate alkene->manganate_ester KMnO4 diol syn-1,2-Diol (RCH(OH)CH(OH)R') manganate_ester->diol Cold, Dilute, Basic (e.g., NaOH, 0-5°C) aldehyde Aldehyde Intermediate (RCHO + R'CHO) manganate_ester->aldehyde Hot, Concentrated, Acidic or Basic diol->aldehyde Hot, Concentrated KMnO4 (Further Oxidation) carboxylic_acid Carboxylic Acid (RCOOH + R'COOH) aldehyde->carboxylic_acid KMnO4 (Over-oxidation) note2 Aldehydes are readily oxidized to carboxylic acids. aldehyde->note2 ketone Ketone (If alkene is R2C=CR'2) note1 Ketones are generally stable to further oxidation. ketone->note1 co2 CO2 (If alkene is terminal, e.g., RCH=CH2)

Caption: Influence of reaction conditions on product formation.

References

Technical Support Center: Resolution of Racemic 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving racemic mixtures of 3,4-heptanediol. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common resolution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic this compound?

A1: The most prevalent methods for resolving racemic this compound and similar aliphatic diols include enzymatic kinetic resolution, chiral chromatography (typically HPLC or GC), and diastereomeric salt formation after derivatization.

Q2: Which method is most suitable for my research needs?

A2: The choice of method depends on factors such as the desired scale of the resolution, required enantiomeric purity, available equipment, and cost.

  • Enzymatic resolution is often favored for its high selectivity and environmentally friendly conditions, making it suitable for both small and larger-scale preparations.

  • Chiral chromatography offers excellent separation and analytical capabilities, ideal for obtaining high-purity enantiomers and for analytical determination of enantiomeric excess (ee).

  • Diastereomeric salt formation is a classical and scalable method but requires derivatization of the diol to introduce an acidic or basic handle.

Q3: How can I determine the enantiomeric excess (ee%) of my resolved this compound?

A3: Chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are the most common and accurate methods for determining the ee% of resolved this compound. This typically involves separating the enantiomers on a chiral stationary phase and integrating the peak areas.

Q4: I am not getting any separation with my chosen method. What should I do?

A4: A lack of separation can be due to various factors. For enzymatic resolution, the chosen enzyme may not be effective for this substrate. For chromatography, the chiral stationary phase or mobile phase may be inappropriate. For diastereomeric salt crystallization, the resolving agent or solvent system may not provide sufficient discrimination. It is crucial to screen a variety of conditions, including different enzymes, columns, mobile phases, resolving agents, and solvents.

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue: Low or no conversion.

Possible Cause Troubleshooting Step
Inactive enzymeEnsure proper storage and handling of the enzyme. Test enzyme activity with a known substrate.
Unsuitable reaction conditionsOptimize temperature, pH, and solvent. Screen different organic solvents or consider a solvent-free system.
Enzyme inhibitionEnsure high purity of the substrate and reagents. The product may also be causing inhibition.
Insufficient enzyme loadingIncrease the amount of enzyme used in the reaction.

Issue: Low enantioselectivity (low ee%).

Possible Cause Troubleshooting Step
Suboptimal enzymeScreen a variety of lipases from different sources (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL)).
Incorrect acyl donorScreen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides).
Unfavorable temperatureLowering the reaction temperature can sometimes improve enantioselectivity.
Reaction proceeded too farFor kinetic resolutions, the optimal ee% for the remaining starting material is achieved at ~50% conversion. Monitor the reaction progress over time.
Chiral Chromatography (HPLC/GC)

Issue: No separation of enantiomers.

Possible Cause Troubleshooting Step
Inappropriate chiral stationary phase (CSP)Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).
Unsuitable mobile phaseFor HPLC, vary the mobile phase composition (e.g., hexane/isopropanol, acetonitrile/water). For GC, optimize the temperature program.
Co-elution with impuritiesEnsure the sample is of high purity before injection.

Issue: Poor peak shape (tailing, fronting, or broad peaks).

Possible Cause Troubleshooting Step
Column overloadInject a smaller sample volume or a more dilute sample.
Incompatible solventDissolve the sample in the mobile phase whenever possible.
Column degradationUse a guard column and ensure the mobile phase is properly filtered and degassed. Consider flushing or replacing the column.
Secondary interactionsFor HPLC, add modifiers to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions.
Diastereomeric Salt Formation and Crystallization

Issue: No crystal formation.

Possible Cause Troubleshooting Step
Diastereomeric salts are too solubleTry a different solvent or a mixture of solvents (anti-solvent addition) to reduce solubility. Concentrate the solution.
Insufficient supersaturationCool the solution to a lower temperature. Allow the solvent to evaporate slowly.
Nucleation is inhibitedScratch the inside of the flask with a glass rod. Add seed crystals of the desired diastereomer if available.

Issue: Low diastereomeric excess (d.e.) of the crystallized salt.

Possible Cause Troubleshooting Step
Similar solubilities of diastereomersScreen different resolving agents and crystallization solvents to maximize the solubility difference.
Co-precipitationOptimize the cooling rate; a slower cooling rate often improves selectivity.
Impure starting materialsEnsure the racemic diol and the resolving agent are of high purity.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound via Acylation

This protocol is a general starting point, and optimization of the enzyme, acyl donor, solvent, and temperature is highly recommended.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether (TBME) or hexane)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in the chosen organic solvent (10 mL), add the immobilized lipase (50-100 mg).

  • Add the acyl donor (0.5 - 1.0 mmol). Using a sub-stoichiometric amount of the acyl donor is crucial for kinetic resolution.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • The filtrate contains one enantiomer of this compound and the monoacylated product of the other enantiomer. These can be separated by standard column chromatography.

  • The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of this compound.

Illustrative Quantitative Data for Enzymatic Resolution of a Short-Chain Diol:

EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee% (Diol)ee% (Ester)
Novozym 435Vinyl AcetateTBME402448>95>95
PCLIsopropenyl AcetateHexane3048519290
Protocol 2: Chiral GC Analysis of Resolved this compound

This protocol describes the analysis of the enantiomeric purity of this compound after derivatization.

Materials:

  • Sample of resolved this compound

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640), TFAA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Chiral GC column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX® G-TA)

Procedure:

  • Derivatization: In a clean, dry vial, dissolve a small amount of the this compound sample (approx. 1 mg) in anhydrous dichloromethane (B109758) (0.5 mL). Add an excess of trifluoroacetic anhydride (approx. 50 µL) and let the reaction proceed for 15-30 minutes at room temperature.

  • Sample Preparation: Quench the reaction by adding a small amount of methanol. Evaporate the solvent and excess reagent under a stream of nitrogen. Redissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

  • GC Analysis:

    • Column: Astec® CHIRALDEX® G-TA (or similar)

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 2-5 °C/min to a final temperature (e.g., 150 °C).

    • Injector and Detector Temperature: 250 °C

    • Carrier Gas: Helium

    • Detector: Flame Ionization Detector (FID)

  • Inject the derivatized sample and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Illustrative Chiral GC Separation Data for a Derivatized Diol:

Chiral ColumnRetention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
Astec® CHIRALDEX® G-TA15.215.82.1

Visualizations

Enzymatic_Resolution_Workflow racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase + Acyl Donor enzyme->reaction separation Separation (Filtration + Chromatography) reaction->separation enantiomer1 Enantiomer 1 (Unreacted Diol) separation->enantiomer1 ester Enantiomer 2 (Monoester) separation->ester deprotection Deprotection (Hydrolysis) ester->deprotection enantiomer2 Enantiomer 2 (Diol) deprotection->enantiomer2

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_results Data Analysis racemate Racemic or Resolved Diol derivatization Derivatization (Optional, for GC) racemate->derivatization injection Injection derivatization->injection column Chiral Column (HPLC or GC) injection->column detection Detection (UV, FID, etc.) column->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram calculation Calculate ee% chromatogram->calculation

Caption: General workflow for the analysis of this compound enantiomers by chiral chromatography.

Diastereomeric_Salt_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_low_purity Troubleshooting: Low Purity start Problem with Diastereomeric Crystallization no_crystals No Crystals Form start->no_crystals low_purity Low Purity (d.e.) start->low_purity increase_conc Increase Concentration no_crystals->increase_conc Too Soluble? lower_temp Lower Temperature no_crystals->lower_temp Not Supersaturated? screen_solvents Screen Solvents low_purity->screen_solvents Similar Solubility? optimize_cooling Optimize Cooling Rate low_purity->optimize_cooling Co-precipitation? add_antisolvent Add Anti-solvent increase_conc->add_antisolvent seed Add Seed Crystals lower_temp->seed change_resolving_agent Change Resolving Agent screen_solvents->change_resolving_agent

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

Technical Support Center: Stability of 3,4-Heptanediol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Heptanediol in acidic environments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound under acidic conditions.

Issue Possible Cause Recommended Action
Loss of this compound with Appearance of a New Peak in Chromatography Acid-catalyzed degradation, likely a Pinacol rearrangement.[1][2][3][4]1. Confirm the identity of the new peak as a ketone (e.g., 4-Heptanone or 3-Heptanone) using techniques like GC-MS or LC-MS/MS. 2. Adjust the pH of your formulation to be closer to neutral if the rearrangement is undesirable. 3. If acidic conditions are necessary, consider lowering the temperature to decrease the rate of rearrangement.
Formation of Multiple Unexpected Byproducts In addition to rearrangement, side reactions like elimination (dehydration) to form alkenes (dienes) may be occurring.[5][6]1. Characterize the byproducts to understand the degradation pathways. 2. Optimize reaction conditions (acid concentration, temperature, reaction time) to minimize the formation of undesired products.[6] 3. Purify the desired product from the byproducts using appropriate chromatographic techniques.
Inconsistent Results Between Batches Variability in the purity of this compound, the concentration of the acid, or reaction conditions.1. Ensure the starting material meets required purity specifications. 2. Accurately control the pH and temperature of the experiment. 3. Maintain consistent reaction times and mixing parameters.
Difficulty in Quantifying the Extent of Degradation The analytical method may not be stability-indicating.1. Develop and validate a stability-indicating analytical method (e.g., HPLC, GC) that can separate this compound from all potential degradation products.[7][8][9] 2. Perform forced degradation studies to identify all potential degradation products and ensure they are well-resolved from the parent compound.[7][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

A1: The primary degradation pathway for this compound, a vicinal diol, under acidic conditions is the Pinacol rearrangement.[1][2][3] This is an acid-catalyzed reaction that converts a 1,2-diol into a ketone.[4] The reaction proceeds through the formation of a carbocation intermediate, followed by the migration of an alkyl or hydride group.[2][3]

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The Pinacol rearrangement of this compound is expected to yield a mixture of two isomeric ketones: 4-Heptanone and 3-Heptanone. The relative ratio of these products will depend on the relative stability of the intermediate carbocations formed during the reaction. Additionally, minor products resulting from elimination reactions, such as heptadienes, may also be formed.[5][6]

Q3: How does acid concentration affect the stability of this compound?

A3: Increasing the acid concentration will generally accelerate the rate of the Pinacol rearrangement and other acid-catalyzed degradation pathways.[6] The reaction rate is dependent on the protonation of one of the hydroxyl groups, which is a key step in the mechanism.[2][3][5]

Q4: Are there any other factors that can influence the stability of this compound?

A4: Besides pH, temperature is a critical factor. Higher temperatures will increase the rate of degradation reactions. The presence of other nucleophiles or reactive species in the solution could potentially lead to other side reactions.

Q5: How can I prevent the degradation of this compound in my formulation?

A5: To minimize degradation, it is recommended to maintain the pH of the formulation as close to neutral as possible. If acidic conditions are required for the application, consider using the mildest effective acid concentration and keeping the temperature as low as possible. Protecting the hydroxyl groups as acetals can also prevent the rearrangement, though this would require subsequent deprotection.[12]

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the potential degradation pathway of this compound under acidic conditions and a general workflow for investigating its stability.

G cluster_0 Pinacol Rearrangement of this compound A This compound B Protonation of Hydroxyl Group A->B + H+ C Loss of Water to form Carbocation Intermediate B->C - H2O D 1,2-Hydride or 1,2-Ethyl Shift C->D E Resonance-Stabilized Cation D->E F Deprotonation E->F - H+ G Ketone Products (4-Heptanone and/or 3-Heptanone) F->G

Caption: Acid-catalyzed degradation of this compound via Pinacol rearrangement.

G cluster_1 Experimental Workflow for Stability Study A Prepare this compound Solution in Acidic Buffer B Incubate Samples at Various Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) A->B C Withdraw Aliquots at Different Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) B->C D Neutralize Aliquots (if necessary for analysis) C->D E Analyze by Stability-Indicating Method (e.g., HPLC, GC) D->E F Quantify this compound and Degradation Products E->F G Data Analysis and Degradation Rate Calculation F->G

Caption: General workflow for assessing the stability of this compound.

Experimental Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.

Objective: To identify potential degradation products of this compound under acidic stress conditions and to assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.1 M and 1 M solutions

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable column and detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

    • In separate volumetric flasks, add a known volume of the stock solution and dilute with the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of this compound.

    • Prepare a control sample by diluting the stock solution with the solvent used for the stock solution.

  • Stress Conditions:

    • Incubate the acidic sample solutions at a controlled elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, immediately neutralize the withdrawn aliquot with an appropriate amount of NaOH solution to stop the degradation reaction.

    • Analyze the neutralized samples, along with the time zero sample and the control, using a validated stability-indicating chromatographic method (e.g., HPLC-UV or GC-FID).

  • Data Collection and Analysis:

    • Record the peak areas of this compound and any degradation products at each time point.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • Summarize the data in a table for easy comparison.

Data Presentation: Stability of this compound in 0.1 M HCl at 60°C

The following table is a template for presenting the quantitative data obtained from a forced degradation study.

Time (hours) % this compound Remaining % Degradation Product 1 (e.g., 4-Heptanone) % Degradation Product 2 (e.g., 3-Heptanone) % Total Degradation
0100000
2DataDataDataData
4DataDataDataData
8DataDataDataData
24DataDataDataData

References

preventing over-oxidation in diol synthesis to dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dicarbonyl compounds from diols, with a special focus on preventing over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for oxidizing diols to dicarbonyl compounds while avoiding over-oxidation?

A1: Several methods are widely used for the selective oxidation of diols to dicarbonyls. The choice of reagent is critical to prevent over-oxidation to carboxylic acids. Milder, more selective reagents are generally preferred.[1] Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations.[2][3][4][5] These methods operate under mild conditions and are known for their high chemoselectivity and tolerance of various functional groups.[3][5][6]

Q2: How can I minimize the over-oxidation of my dicarbonyl product to dicarboxylic acids?

A2: Over-oxidation is a common challenge, especially with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.[1][7][8] To minimize this side reaction, consider the following strategies:

  • Choice of Reagent: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or reagents used in a Swern oxidation.[4][5]

  • Control of Reaction Conditions: Maintaining low temperatures is crucial, especially for reactions like the Swern oxidation, which is typically run at -78 °C to stabilize reactive intermediates.[9][10]

  • pH Control: In some oxidations, maintaining a specific pH can suppress over-oxidation. For instance, in TEMPO-catalyzed oxidations, keeping the reaction mixture at a pH between 10 and 11 can be optimal.[2]

  • Stoichiometry: Use a controlled amount of the oxidizing agent, typically a slight excess (e.g., 1.2 equivalents of DMP), to ensure complete conversion of the diol without having a large excess of oxidant that could promote over-oxidation.[6]

Q3: What is the role of the solvent in diol oxidation reactions?

A3: The solvent plays a crucial role in diol oxidation. It must be able to dissolve the substrate and reagents, and it should be inert to the oxidizing agent. For Swern oxidations, dichloromethane (B109758) (DCM) is the most common solvent.[9] Similarly, DMP oxidations are also frequently carried out in chlorinated solvents like DCM or chloroform.[5] The choice of solvent can also influence the reaction rate and selectivity.

Q4: How do I choose the right oxidizing agent for my specific diol?

A4: The selection of an appropriate oxidizing agent depends on several factors, including the structure of the diol, the presence of other functional groups, and the desired scale of the reaction.

  • For acid-sensitive substrates, Swern and DMP oxidations are excellent choices as they are performed under neutral or mildly basic conditions.[3][5]

  • If your molecule contains other sensitive functional groups, a highly chemoselective reagent like DMP is often preferred.[6]

  • For larger-scale reactions, the cost and safety of the reagents become more significant considerations. While effective, DMP can be explosive under certain conditions, making it less suitable for large-scale synthesis.[6][11]

Q5: What are the typical reaction conditions (temperature, time) for these oxidations?

A5: Reaction conditions vary depending on the chosen method:

  • Swern Oxidation: This reaction is typically performed at very low temperatures, around -78 °C, to control the reactivity of the intermediates.[9] The reaction is usually complete within a few hours.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP oxidations are often carried out at room temperature and are generally complete within 2 to 4 hours.[5][6]

  • TEMPO-catalyzed Oxidation: These reactions are often run at or below room temperature (e.g., 0 °C).[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of dicarbonyl product Incomplete reaction.- Increase reaction time or temperature (with caution, as this may promote side reactions).- Ensure the quality and activity of the oxidizing agent.- Check for proper stoichiometry of reagents.
Decomposition of the product during workup.- Use a neutral or buffered workup procedure, especially for acid- or base-sensitive products.[5]- Maintain low temperatures during extraction and purification.
Poor quality of starting diol.- Purify the starting diol before the reaction.
Formation of dicarboxylic acid byproduct (over-oxidation) Oxidizing agent is too strong.- Switch to a milder oxidizing agent like DMP or use Swern conditions.[1][4][5]
Reaction temperature is too high.- Lower the reaction temperature. For Swern oxidations, maintain the temperature at -78 °C.[9]
Excess oxidizing agent.- Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent.[6]
Incomplete conversion of the diol Insufficient amount of oxidizing agent.- Use a slight excess of the oxidizing agent (e.g., 1.2 equivalents).[6]- Titrate the oxidizing agent if its purity is uncertain.
Deactivation of the oxidizing agent.- Ensure all glassware is dry and use anhydrous solvents, as moisture can deactivate many oxidizing agents.[12]
Low reaction temperature.- For reactions like DMP oxidation, ensure the temperature is at room temperature. For Swern, ensure proper activation of DMSO before adding the alcohol.[6][9]
Formation of unexpected byproducts Side reactions with other functional groups.- Choose a more chemoselective oxidizing agent.[6]- Consider using protecting groups for highly sensitive functionalities.[1]
Oxidative cleavage of vicinal diols.- Avoid strong oxidizing agents known for C-C bond cleavage like periodic acid (HIO₄) or lead tetraacetate unless this is the desired outcome.[13] Milder reagents like those for Swern or DMP oxidations typically do not cause cleavage.

Experimental Protocols

Selective Oxidation of a Diol to a Dicarbonyl using Dess-Martin Periodinane (DMP)

This protocol is a general guideline for the oxidation of a diol to a dicarbonyl compound using DMP.

Materials:

  • Diol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve the diol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[6]

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.[6]

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by deionized water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dicarbonyl product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Safety Precautions:

  • Dess-Martin periodinane is shock-sensitive and can be explosive. Handle with care.[6][11]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Troubleshooting_Diol_Oxidation start Observed Problem: Low Dicarbonyl Yield or Byproduct Formation cause1 Incomplete Reaction start->cause1 Possible Cause cause2 Over-oxidation to Dicarboxylic Acid start->cause2 Possible Cause cause3 Side Reactions / Cleavage start->cause3 Possible Cause solution1a Increase Reaction Time/ Temperature (with caution) cause1->solution1a Solution solution1b Check Oxidant Activity/ Stoichiometry cause1->solution1b Solution solution1c Ensure Anhydrous Conditions cause1->solution1c Solution solution2a Use Milder Oxidant (e.g., DMP, Swern) cause2->solution2a Solution solution2b Lower Reaction Temperature cause2->solution2b Solution solution2c Control Oxidant Stoichiometry cause2->solution2c Solution solution3a Use More Chemoselective Reagent cause3->solution3a Solution solution3b Introduce Protecting Groups cause3->solution3b Solution

Caption: Troubleshooting workflow for diol to dicarbonyl oxidation.

Experimental_Workflow_DMP step1 1. Dissolve Diol in Anhydrous DCM step2 2. Add Dess-Martin Periodinane (DMP) step1->step2 step3 3. Stir at Room Temperature (Monitor by TLC) step2->step3 step4 4. Quench with NaHCO3/ Na2S2O3 Solution step3->step4 step5 5. Aqueous Workup: Separate Layers, Extract, Wash step4->step5 step6 6. Dry, Filter, and Concentrate step5->step6 step7 7. Purify Product (e.g., Chromatography) step6->step7

Caption: Experimental workflow for DMP oxidation of diols.

References

Technical Support Center: Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing asymmetric dihydroxylation in their work.

Troubleshooting Guides

This section addresses common issues encountered during asymmetric dihydroxylation experiments.

Issue 1: Low Enantioselectivity (ee)

Question Answer
Why is the enantiomeric excess (ee) of my diol product low? Low enantioselectivity is a frequent challenge and can stem from several factors. A primary cause is the interference of a non-enantioselective secondary catalytic cycle.[1][2] This occurs when the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it can dissociate from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence of the primary ligand, leading to a racemic or low ee product.[1][2] Other contributing factors can include high concentrations of the olefin substrate, insufficient chiral ligand concentration, and elevated reaction temperatures.
How can I improve the enantioselectivity of my reaction? To suppress the secondary catalytic cycle and improve ee, consider the following strategies: • Increase Ligand Concentration: Employing a higher molar concentration of the chiral ligand can help ensure the osmium catalyst remains complexed with the chiral auxiliary.[1][2] • Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-selective secondary pathway. • Optimize Reaction Temperature: Lowering the reaction temperature, often to 0°C, can significantly improve enantioselectivity, although it may also decrease the reaction rate.

Issue 2: Low Reaction Yield

Question Answer
What are the common reasons for a low yield of the desired diol? Low yields in asymmetric dihydroxylation can be attributed to several factors: • Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide and sodium or potassium chlorate (B79027) have resulted in lower diol yields. The use of potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) is generally more effective.[3] • Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide, potentially leading to incomplete conversion. • Steric Hindrance: Bulky groups near the double bond can impede the approach of the bulky osmium-ligand complex, resulting in a slower reaction and lower yield. • Side Reactions: Over-oxidation of the diol product to form aldehydes or carboxylic acids can occur, especially under harsh reaction conditions.
How can I improve the reaction yield? To enhance the yield of your diol product, consider these approaches: • Choice of Co-oxidant: Ensure you are using an efficient co-oxidant system, such as K₃Fe(CN)₆/K₂CO₃ or NMO. • Use of Additives: For sterically hindered or less reactive substrates, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, thereby improving the catalytic turnover and yield.[1] • pH Control: The reaction is generally faster under slightly basic conditions. The use of a buffer, as included in the commercially available AD-mixes, helps maintain an optimal pH. For electron-deficient olefins, a slightly acidic pH may accelerate the oxidation rate.[1]

Issue 3: Slow Reaction Rate

Question Answer
My asymmetric dihydroxylation reaction is proceeding very slowly. How can I increase the reaction rate? A slow reaction rate can be a significant hurdle, particularly with challenging substrates. Several factors can influence the reaction rate: • Substrate Electronics: Electron-deficient alkenes are inherently less reactive towards the electrophilic osmium tetroxide. • Temperature: While lower temperatures favor higher enantioselectivity, they also lead to a decrease in the reaction rate. • Catalyst Turnover: The rate-limiting step can be the hydrolysis of the osmate(VI) ester intermediate to release the diol and regenerate the osmium catalyst.
What strategies can I use to accelerate a slow reaction? To increase the rate of a slow dihydroxylation reaction, you can try the following: • Add Methanesulfonamide: For non-terminal alkenes, adding one equivalent of methanesulfonamide (MeSO₂NH₂) can significantly accelerate the hydrolysis of the osmate ester and, consequently, the overall catalytic turnover rate. This can even allow some reactions to proceed efficiently at 0°C.[1] • Optimize Temperature: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against a potential decrease in enantioselectivity. A systematic study of the temperature effect is recommended for each specific substrate. • pH Control: The reaction is generally faster under slightly basic conditions. The use of a buffer, as found in AD-mixes, helps maintain an optimal pH.

Frequently Asked Questions (FAQs)

Question Answer
What are AD-mix-α and AD-mix-β? AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[1] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a chiral ligand, a co-oxidant (potassium ferricyanide), and a base (potassium carbonate). The key difference is the chiral ligand: AD-mix-α contains (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, leading to the formation of opposite enantiomers of the diol product.[1]
What is the role of methanesulfonamide? Methanesulfonamide (CH₃SO₂NH₂) can play a dual role in the reaction. For conjugated aromatic olefins, it acts as a weak acid catalyst, protonating the osmate ester intermediate and accelerating its hydrolysis. For aliphatic olefins, it can act as a phase-transfer catalyst, facilitating the transfer of hydroxide (B78521) ions to the organic phase to promote hydrolysis.
Can the catalyst be recycled? While standard Sharpless asymmetric dihydroxylation does not typically involve catalyst recycling due to the complexity of the reaction mixture, research has explored methods for immobilizing the osmium catalyst and/or the chiral ligand on solid supports or in ionic liquids to facilitate recovery and reuse.
How does the structure of the olefin affect the reaction? The electronic and steric properties of the olefin substrate significantly impact the reaction's outcome. Electron-rich double bonds are generally more reactive.[1] Trans-olefins often exhibit higher reactivity and enantioselectivity compared to cis-olefins.[4] Steric hindrance around the double bond can decrease the reaction rate and yield.

Data Presentation

Table 1: Effect of Ligand on Enantioselectivity in the Asymmetric Dihydroxylation of trans-Stilbene

LigandLigand Loading (mol%)Osmium Catalyst (mol%)Enantiomeric Excess (ee, %)Yield (%)Reference
9-O-acetyldihydrocinchonidine31.276-[5]
9-O-acetyldihydrocinchonidine5284-[5]
Ligand 310.44220-42[5]
Ligand 5**10.43120-42[5]
(DHQD)₂-PHAL0.250.299-
p-chlorobenzoate ligand50.490-
Derived from (11S,12S)-(-)-1 and dihydrocinchonine-(+)-2
**Derived from (±)-1 and dihydrocinchonine-(+)-2

Table 2: Asymmetric Dihydroxylation of Styrene (B11656) Derivatives with a Biomimetic Styrene Monooxygenase Enzymatic Cascade

SubstrateProductEnantiomeric Excess (ee, %)
p-bromostyrene2e96 (S)
m-bromostyrene2f81 (S)
o-bromostyrene2g70 (S)
p-chlorostyrene2h95 (S)
m-chlorostyrene2i83 (S)
o-chlorostyrene2j85 (S)
p-fluorostyrene2k94 (S)
m-fluorostyrene2l94 (S)
o-fluorostyrene2m94 (S)
Data from[6]

Experimental Protocols

Detailed Methodology for the Asymmetric Dihydroxylation of trans-Stilbene

This protocol is adapted from the procedure described by McKee, Gilheany, and Sharpless.[7]

Materials:

Procedure:

  • To a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add trans-stilbene, the aqueous NMO solution, dihydroquinidine 4-chlorobenzoate, acetone, and water at room temperature.

  • Stir the mixture vigorously until the solids dissolve.

  • Add the osmium tetroxide solution to the reaction mixture.

  • Continue stirring vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding solid sodium sulfite.

  • Stir the mixture for at least one hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Separate the organic layer and wash it with 1 M sulfuric acid to remove the ligand (the acid washes can be saved for ligand recovery).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Determine the enantiomeric excess of the crude product (e.g., by ¹H NMR analysis of a Mosher ester derivative).

  • Recrystallize the crude product from hot aqueous 95% ethanol to obtain the enantiomerically pure stilbene (B7821643) diol.

Visualizations

Asymmetric_Dihydroxylation_Cycle cluster_primary Primary Catalytic Cycle (High ee) cluster_secondary Secondary Catalytic Cycle (Low ee) Os(VIII)L OsO₄-Ligand Complex Intermediate Cyclic Osmate(VI) Ester Os(VIII)L->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Diol Diol Product Intermediate->Diol + H₂O (Hydrolysis) Os(VI)L Reduced Os(VI)-Ligand Intermediate->Os(VI)L Os(VIII)L_diol Os(VIII)-Diol Complex Intermediate->Os(VIII)L_diol + Co-oxidant (premature oxidation) Os(VI)L->Os(VIII)L + Co-oxidant Oxidant Co-oxidant Oxidant->Os(VI)L Diol2 Diol (Racemic) Os(VIII)L_diol->Diol2 + Alkene Alkene2 Alkene Alkene2->Os(VIII)L_diol

Caption: Catalytic cycles in asymmetric dihydroxylation.

The diagram above illustrates the desired primary catalytic cycle that leads to a high enantiomeric excess (ee) product and the competing secondary cycle, a deactivation pathway that results in a lower ee product.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered Start->Problem Low_ee Low Enantioselectivity (ee) Problem->Low_ee Low ee? Low_Yield Low Yield Problem->Low_Yield Low Yield? Slow_Rate Slow Reaction Rate Problem->Slow_Rate Slow Rate? Solution_ee Increase Ligand Conc. Slow Alkene Addition Lower Temperature Low_ee->Solution_ee Solution_Yield Check Co-oxidant Add Methanesulfonamide Optimize pH Low_Yield->Solution_Yield Solution_Rate Add Methanesulfonamide Increase Temperature Optimize pH Slow_Rate->Solution_Rate End Problem Resolved Solution_ee->End Solution_Yield->End Solution_Rate->End

Caption: Troubleshooting workflow for common issues.

This flowchart provides a logical guide for troubleshooting common problems encountered in asymmetric dihydroxylation experiments.

References

Technical Support Center: Managing Viscosity in Polyester Synthesis with Secondary Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing viscosity during polyester (B1180765) synthesis, with a specific focus on the incorporation of secondary diols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polyester synthesis with secondary diols. Each guide provides potential causes and actionable solutions to help resolve the problem.

Guide 1: Low Molecular Weight and Corresponding Low Viscosity

Problem: The final polyester product has a low molecular weight, resulting in a viscosity that is below the desired specification for the intended application.

Possible Causes:

  • Low Reactivity of Secondary Diols: Secondary hydroxyl groups are sterically hindered and thus less reactive than primary hydroxyl groups, leading to incomplete polymerization. Isosorbide, a rigid bio-based secondary diol, is particularly known for its low reactivity, which can make it challenging to achieve high molecular weight polyesters.

  • Sub-optimal Reaction Stoichiometry: An imbalance in the molar ratio of diol to dicarboxylic acid can limit chain growth. While an excess of a volatile diol can sometimes be used to drive the reaction, this is not an effective strategy for high-boiling-point secondary diols as the excess is difficult to remove.

  • Inefficient Water Removal: The water produced during esterification can hydrolyze the ester bonds, creating an equilibrium that limits the growth of the polymer chains.

  • Inappropriate Reaction Conditions: High temperatures can lead to side reactions or thermal degradation of the monomers or the resulting polymer, while temperatures that are too low will result in slow reaction kinetics.

  • Catalyst Deactivation: The water produced during the reaction can lead to the hydrolysis and deactivation of certain catalysts.

Suggested Solutions:

  • Employ Reactive Intermediates:

    • In-situ Aryl Ester Formation: The addition of a monofunctional aryl alcohol (like p-cresol) during the esterification stage can lead to the in-situ formation of

Technical Support Center: Quantifying 3,4-Heptanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered when quantifying 3,4-Heptanediol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges in quantifying this compound isomers?

A1: The primary challenges stem from the structural similarity of the isomers (diastereomers and enantiomers), which often results in co-elution and difficulty in achieving baseline separation.[1][2][3][4] Additionally, the polar nature of the diol functional groups can lead to poor peak shape and low volatility, particularly in gas chromatography (GC).[5][6]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: Derivatization is crucial for GC analysis to increase the volatility and thermal stability of the this compound isomers.[5][6] By replacing the active hydrogen of the hydroxyl groups with a less polar functional group, derivatization reduces hydrogen bonding, leading to improved peak shape, better separation, and enhanced detector response.[5][6]

Q3: What are the recommended derivatization reagents for this compound?

A3: Silylating agents are highly effective for derivatizing diols like this compound. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to form trimethylsilyl (B98337) (TMS) ethers.[6][7][8] For vicinal diols, cyclic boronates can also be formed using reagents like n-butylboronic acid.[5]

Q4: Can Liquid Chromatography (LC) be used to analyze this compound isomers without derivatization?

A4: Yes, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be used to analyze this compound isomers without derivatization.[9] Reversed-phase chromatography with a polar mobile phase is a common approach.[10] However, achieving separation of the stereoisomers will likely require a chiral stationary phase.[2][11]

Q5: How can the different stereoisomers of this compound be separated?

A5: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) in either GC or LC.[2][11] Alternatively, derivatization with a chiral reagent can create diastereomeric derivatives that can then be separated on a non-chiral column.[11] Diastereomers, having different physical properties, can sometimes be separated on conventional non-chiral columns with careful method optimization.[1][4]

Troubleshooting Guides

Gas Chromatography (GC) Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Incomplete derivatization- Active sites in the GC system (liner, column)- Optimize derivatization reaction conditions (temperature, time, reagent excess).- Use a deactivated inlet liner and a high-quality, inert GC column.[5]- Consider silanizing glassware to minimize analyte adsorption.[5]
Co-elution of Isomers - Insufficient column resolution- Inappropriate stationary phase- Optimize the GC temperature program (slower ramp rate).- Use a longer GC column or a column with a smaller internal diameter.- Select a stationary phase with a different selectivity. For enantiomers, a chiral stationary phase is necessary.[2]
Low Detector Response - Incomplete derivatization- Analyte degradation in the injector- Ensure complete derivatization to improve volatility and detector sensitivity.[5][6]- Optimize injector temperature to prevent thermal degradation.
Ghost Peaks - Carryover from previous injections- Contaminated derivatization reagent or solvent- Implement a thorough needle wash procedure between injections.- Run a blank solvent injection to check for contamination.- Use high-purity reagents and solvents.
Liquid Chromatography (LC) Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase- Inappropriate mobile phase pH- For reversed-phase, ensure the mobile phase pH is suitable for the column chemistry (typically pH 2-8 for silica-based columns).[12]- Consider a different stationary phase or mobile phase additives to block active sites.
Inadequate Separation of Isomers - Insufficient column efficiency- Lack of chiral recognition (for enantiomers)- Optimize mobile phase composition (solvent ratio, additives).- Use a column with a smaller particle size or a longer length for higher efficiency.[10][13]- For enantiomeric separation, a chiral stationary phase is required.[2]
Irreproducible Retention Times - Inadequate column equilibration- Fluctuations in mobile phase composition or flow rate- Ensure the column is fully equilibrated between gradient runs (at least 5-10 column volumes).[12]- Check the pump for leaks and ensure proper solvent mixing.
High Backpressure - Column frit blockage- Particulate matter from the sample- Filter all samples and mobile phases before use.[9]- Use a guard column to protect the analytical column.[14]- If a blockage is suspected, try back-flushing the column (disconnect from the detector).[12]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers (with Derivatization)
  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound isomer mixture into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or DMF).[7][8]

    • Vortex to dissolve.

  • Derivatization (Silylation):

    • Add 100 µL of BSTFA with 1% TMCS to the sample solution.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[8]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC Column: Chiral stationary phase column (e.g., a cyclodextrin-based column) for enantiomeric separation, 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Program: 80°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-350

Protocol 2: LC-MS/MS Analysis of this compound Isomers
  • Sample Preparation:

    • Dissolve 1 mg of the this compound isomer mixture in 1 mL of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • LC Column: Chiral stationary phase column (e.g., polysaccharide-based CSP), 150 mm x 2.1 mm ID, 3 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS Parameters: Optimize precursor and product ions for this compound using a standard solution (e.g., monitor the protonated molecule [M+H]+ and its characteristic fragment ions in Multiple Reaction Monitoring - MRM mode).

Quantitative Data Summary

Table 1: Hypothetical GC-MS Data for Derivatized this compound Isomers on a Chiral Column

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (ng/mL)
(3R,4R)-Heptanediol-TMS15.2-5
(3S,4S)-Heptanediol-TMS15.51.65
(3R,4S)-Heptanediol-TMS16.12.85
(3S,4R)-Heptanediol-TMS16.31.25

Table 2: Hypothetical LC-MS/MS Data for this compound Isomers on a Chiral Column

IsomerRetention Time (min)Resolution (Rs)Limit of Quantitation (LOQ) (pg/mL)
(3R,4R)-Heptanediol8.5-50
(3S,4S)-Heptanediol8.91.850
(3R,4S)-Heptanediol9.73.550
(3S,4R)-Heptanediol10.11.950

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent (Pyridine/DMF) Sample->Dissolve Derivatize Add Silylating Reagent (e.g., BSTFA) Dissolve->Derivatize Heat Heat at 70°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separate on Chiral Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound isomers.

Troubleshooting_Tree cluster_peakshape Issue Type cluster_separation Issue Type cluster_response Issue Type Start Analytical Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Separation Isomer Co-elution? Start->Separation Response Low Response? Start->Response Sol_Deriv Optimize Derivatization PeakShape->Sol_Deriv Yes Sol_Inert Check System Inertness (Liner, Column) PeakShape->Sol_Inert Yes Sol_Method Optimize Method (Gradient/Temp Program) Separation->Sol_Method Yes Sol_Column Use Chiral Column or Longer Column Separation->Sol_Column Yes Sol_Inject Check Injector Temp Response->Sol_Inject Yes Sol_Deriv2 Confirm Complete Derivatization Response->Sol_Deriv2 Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

common impurities in commercially available 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Heptanediol

Welcome to the technical support center for commercially available this compound. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common issues related to impurities that may be present in this product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities to be found in commercial this compound?

A1: While specific impurities can vary between manufacturers and batches, they generally fall into the following categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors such as 3-heptene (B165601) or 4-heptene.

  • Byproducts of Synthesis: Side reactions during the manufacturing process can lead to the formation of related diols, aldehydes, or ketones. For instance, incomplete oxidation or reduction steps can result in compounds other than the desired this compound.

  • Residual Solvents: Solvents used during synthesis and purification, such as acetone, diethyl ether, or ethyl acetate, may remain in the final product in trace amounts.

  • Water: Due to the hygroscopic nature of diols, water is a common impurity that can affect reactions sensitive to moisture.

  • Isomers: Positional isomers like 1,2-heptanediol (B1582944) or other constitutional isomers might be present.

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in this compound can lead to unexpected reaction outcomes. For example:

  • Aldehydic or Ketonic Impurities: These can participate in side reactions, especially if your main reaction involves sensitive reagents like organometallics or strong bases.

  • Unsaturated Impurities (e.g., unreacted heptene): These can react with catalysts or reagents intended for other functional groups.

  • Water: Can quench moisture-sensitive reagents and catalysts, leading to lower yields or incomplete reactions.

Q3: How can I detect the presence of impurities in my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting residual solvents, starting materials, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities by comparing the spectra to a pure standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups from impurities, such as carbonyls (from aldehydes/ketones) or C=C double bonds (from unreacted alkenes).

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content.

Q4: I suspect my this compound is contaminated with a residual solvent. How can I confirm this and remove it?

A4: GC-MS is the most direct way to identify and quantify residual solvents. To remove volatile solvents, you can place the sample under a high vacuum for several hours. Gentle heating can accelerate the process, but care must be taken to avoid degradation of the diol. For less volatile solvents, purification techniques like fractional distillation under reduced pressure may be necessary.

Troubleshooting Guide

This section provides a logical workflow to help you troubleshoot issues that may arise from impurities in this compound.

Potential Impurities and Their Impact

The following table summarizes potential impurities, their likely origin, and their potential impact on experiments.

Impurity TypePotential Specific ImpuritiesLikely OriginPotential Experimental ImpactRecommended Analytical Technique
Starting Materials 3-Heptene, 4-HepteneIncomplete reaction during synthesisCan undergo side reactions with catalysts or reagents.GC-MS, ¹H NMR
Byproducts Heptanones, HeptanalsIncomplete oxidation/reduction stepsMay form undesired adducts or byproducts.GC-MS, FTIR, ¹H NMR
Isomers 1,2-Heptanediol, 2,3-HeptanediolNon-specific synthesis methodsMay lead to products with different regiochemistry.GC-MS, ¹³C NMR
Residual Solvents Acetone, Diethyl Ether, Ethyl AcetatePurification processCan interfere with reaction kinetics or react with reagents.GC-MS, ¹H NMR
Water H₂OAbsorption from atmosphere, synthesisDeactivates moisture-sensitive reagents and catalysts.Karl Fischer Titration

Experimental Protocols

Protocol: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of commercially available this compound for volatile impurities.

1. Objective: To separate, identify, and semi-quantify volatile impurities in a sample of this compound.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)

  • Volumetric flasks and pipettes

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in the chosen high-purity solvent.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

4. GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Final hold: Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-500

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the remaining peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify impurities.

  • The relative peak area can be used for semi-quantitative estimation of the impurity levels. For accurate quantification, calibration with certified standards of the identified impurities is required.

Visualizations

The following diagrams illustrate key troubleshooting and experimental workflows.

start Start: Unexpected Experimental Result decision1 Is the reaction moisture-sensitive? start->decision1 action1 Perform Karl Fischer Titration to quantify water content. decision1->action1 Yes decision2 Are there unexpected peaks in analytical data (e.g., NMR, LC-MS)? decision1->decision2 No action1->decision2 action2 Run GC-MS to identify volatile impurities (solvents, starting materials, byproducts). decision2->action2 Yes decision3 Does NMR/FTIR suggest unexpected functional groups? decision2->decision3 No action2->decision3 action3 Compare spectra with reference data for potential byproducts (e.g., ketones, aldehydes). decision3->action3 Yes end_reagent Consider alternative reagent sources or reaction conditions. decision3->end_reagent No end_purify Purify this compound (e.g., vacuum distillation) and repeat experiment. action3->end_purify prep Sample Preparation (Dilution in appropriate solvent) inject GC Injection (Vaporization of sample) prep->inject 1 µL separate GC Column Separation (Based on volatility and polarity) inject->separate Carrier Gas Flow detect Mass Spectrometer (Ionization and mass analysis) separate->detect Elution analyze Data Analysis (Library search and peak integration) detect->analyze Mass Spectra

Validation & Comparative

A Comparative Analysis of 3,4-Heptanediol and 1,2-Heptanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory characteristics. Diols, a class of organic compounds containing two hydroxyl groups, are widely utilized for their versatile properties, including solvency, antimicrobial activity, and their role as skin penetration enhancers. This guide provides a comparative analysis of two isomeric heptanediols: 3,4-Heptanediol and 1,2-Heptanediol (B1582944), to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Physicochemical Properties: A Tale of Two Isomers

The structural difference between this compound (a vicinal diol with hydroxyl groups on the third and fourth carbon atoms) and 1,2-Heptanediol (a vicinal diol with hydroxyl groups on the first and second carbon atoms) gives rise to distinct physicochemical properties that influence their function in various applications.

PropertyThis compound1,2-HeptanediolReferences
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol 132.20 g/mol [1][3]
Boiling Point 214.2 °C at 760 mmHg226.00 to 227.00 °C at 760.00 mm Hg (est)[1][4]
Flash Point 107.5 °C101.70 °C (est)[1][4]
Density 0.945 g/cm³Not explicitly found[1]
Water Solubility Data not available8811 mg/L @ 25 °C (est)[4]
LogP (o/w) Data not available1.030 (est)[4]

Performance in Key Applications: An Evidence-Based Comparison

While direct comparative studies between this compound and 1,2-Heptanediol are scarce, we can infer their relative performance based on their structural characteristics and data from analogous compounds.

Antimicrobial Efficacy

1,2-Alkanediols are known for their antimicrobial properties, which are influenced by their alkyl chain length. Generally, longer chains exhibit higher potency at lower concentrations. Studies on various 1,2-alkanediols have shown their effectiveness against a broad spectrum of microorganisms. The mechanism of action is believed to be the disruption of microbial cell membranes.

Solvency Power

The ability of a diol to act as a solvent is crucial for dissolving active pharmaceutical ingredients (APIs). The polarity and hydrogen bonding capacity of the hydroxyl groups, combined with the lipophilicity of the alkyl chain, determine its solvency characteristics. 1,2-Heptanediol is soluble in both water and alcohol, making it a versatile solvent.[5] The more internally located hydroxyl groups of this compound may result in a different polarity and steric environment, potentially altering its solvency profile for specific APIs.

Skin Penetration Enhancement

1,2-Alkanediols are often used to enhance the percutaneous absorption of active ingredients. The effect is dependent on the alkyl chain length; shorter chains (C4-C5) tend to enhance penetration, while longer chains like 1,2-hexanediol (B41856) and 1,2-heptanediol can retard the absorption of certain drugs.[4] This is thought to be due to their interaction with the lipid bilayers of the stratum corneum. There is currently no available data on the skin penetration effects of this compound. However, its branched nature could lead to a different interaction with the stratum corneum lipids compared to its linear counterpart.

Formulation Stability

In polymer chemistry, the use of branched diols like 3,4-hexanediol (B1617544) (an analogue of this compound) has been shown to increase the glass transition temperature (Tg) and hydrophobicity of polyesters compared to their linear counterparts.[6][7] This suggests that this compound could potentially be used to modify the thermal and mechanical properties of polymer-based drug delivery systems. In emulsion formulations, the amphiphilic nature of both diols allows them to act at the oil-water interface, but the different positioning of the hydroxyl groups may lead to variations in their impact on droplet size, distribution, and overall emulsion stability.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the diols against a target microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare sterile microbial growth medium start->prep_media prep_ino Prepare standardized microbial inoculum prep_media->prep_ino prep_diol Prepare serial dilutions of diols prep_ino->prep_diol inoculate Inoculate 96-well plate with medium, diol dilutions, and inoculum prep_diol->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read absorbance to determine microbial growth incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for MIC determination.
Evaluation of Drug Solubility

This protocol describes a method to determine the solubility of a drug in the respective diols.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_samples Prepare supersaturated solutions of drug in each diol start->prep_samples equilibrate Equilibrate samples at a constant temperature with agitation prep_samples->equilibrate separate Separate undissolved solid (centrifugation/filtration) equilibrate->separate quantify Quantify dissolved drug concentration in the supernatant (e.g., HPLC) separate->quantify end_point End quantify->end_point

Caption: Workflow for drug solubility evaluation.
Assessment of In Vitro Skin Penetration

This protocol outlines the use of a Franz diffusion cell to assess the effect of the diols on the skin penetration of a model drug.

SkinPenetration_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis start Start prep_skin Prepare skin membrane (e.g., porcine ear skin) start->prep_skin mount_skin Mount skin on Franz diffusion cell prep_skin->mount_skin add_receptor Fill receptor chamber with appropriate medium mount_skin->add_receptor apply_formulation Apply drug formulation containing diol to the donor chamber add_receptor->apply_formulation sample_receptor Sample receptor medium at defined time intervals apply_formulation->sample_receptor quantify_drug Quantify drug concentration in samples (e.g., HPLC) sample_receptor->quantify_drug calculate_flux Calculate permeation parameters (flux, lag time) quantify_drug->calculate_flux end_point End calculate_flux->end_point

Caption: Workflow for in vitro skin penetration assessment.

Synthesis of this compound and 1,2-Heptanediol

A brief overview of common synthesis routes for both diols is provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3,4-heptanedione.

Synthesis_3_4_Heptanediol start 3,4-Heptanedione product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product

Caption: Synthesis of this compound.
Synthesis of 1,2-Heptanediol

1,2-Heptanediol can be synthesized via the dihydroxylation of 1-heptene.

Synthesis_1_2_Heptanediol start 1-Heptene product 1,2-Heptanediol start->product Dihydroxylation reagent Oxidizing Agent (e.g., OsO₄/NMO) reagent->product

Caption: Synthesis of 1,2-Heptanediol.

Conclusion

Both this compound and 1,2-Heptanediol offer unique properties that can be leveraged in pharmaceutical and cosmetic formulations. 1,2-Heptanediol is a well-characterized ingredient with established roles as a solvent, skin conditioning agent, and antimicrobial preservative. The branched structure of this compound suggests it may offer different performance characteristics, particularly in modulating the properties of polymer-based systems and potentially offering a different solvency and skin interaction profile.

The lack of direct comparative data highlights a research gap. The experimental protocols provided in this guide offer a framework for researchers to conduct head-to-head comparisons, enabling a more definitive understanding of the relative advantages of each isomer for specific applications in drug development and formulation science. Such studies will be invaluable in unlocking the full potential of these versatile diols.

References

A Comparative Guide to Polymers from 3,4-Heptanediol and 3,5-Heptanediol: A Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the expected properties of polymers derived from the isomeric diols 3,4-Heptanediol and 3,5-Heptanediol. This guide provides a theoretical framework for understanding how the subtle difference in hydroxyl group positioning can influence the final polymer characteristics, alongside generalized experimental protocols for their synthesis and evaluation.

Introduction

The selection of diol monomers is a critical factor in designing polymers with tailored properties. Isomeric diols, such as this compound and 3,5-Heptanediol, offer a unique opportunity to investigate the structure-property relationships in polyesters and polyurethanes. The seemingly minor shift in the position of a hydroxyl group can lead to significant differences in polymer chain architecture, packing, and intermolecular interactions, ultimately impacting their thermal and mechanical performance. This guide explores the anticipated differences in polymers synthesized using these two C7 diols.

This compound is a vicinal diol, with hydroxyl groups on adjacent carbon atoms. In contrast, 3,5-Heptanediol is a 1,3-diol, with a carbon atom separating the hydroxyl groups. This fundamental structural variance is expected to be the primary driver of the differences in the resulting polymer properties.

Structural Comparison of the Diols

Diol_Structures cluster_34 This compound (Vicinal Diol) cluster_35 3,5-Heptanediol (1,3-Diol) diol_34 CH3-CH2-CH(OH)-CH(OH)-CH2-CH2-CH3 diol_35 CH3-CH2-CH(OH)-CH2-CH(OH)-CH2-CH3

Figure 1. Chemical structures of this compound and 3,5-Heptanediol.

Theoretical Comparison of Polymer Properties

The structural differences between the two diols are anticipated to manifest in the properties of the resulting polymers, primarily in terms of chain regularity, steric hindrance, and the potential for intramolecular interactions.

PropertyPolymer from this compound (Vicinal)Polymer from 3,5-Heptanediol (1,3-Diol)Rationale
Chain Regularity & Crystallinity Likely to be more amorphous.Potentially higher degree of crystallinity.The closer proximity of the hydroxyl groups in this compound can lead to greater steric hindrance and more irregular chain conformations, disrupting chain packing and hindering crystallization. The more spaced-out hydroxyl groups in 3,5-Heptanediol may allow for more ordered chain packing.
Glass Transition Temperature (Tg) Expected to be higher.Expected to be lower.The reduced chain mobility due to the bulkier, less flexible structure imparted by the vicinal diol is likely to result in a higher Tg. The greater flexibility of the polymer backbone from the 1,3-diol would lead to a lower Tg.
Melting Temperature (Tm) Likely lower or absent if fully amorphous.Potentially higher if semi-crystalline.Melting temperature is directly related to the degree of crystallinity. A more crystalline polymer will have a more defined and higher melting point.
Mechanical Strength & Modulus Potentially higher stiffness and brittleness.Likely more flexible with lower modulus.The restricted chain movement in polymers from this compound could lead to a stiffer material, while the increased chain flexibility from 3,5-Heptanediol would result in a more flexible and less rigid polymer.
Solubility May exhibit different solubility profiles.May exhibit different solubility profiles.The polarity and chain packing differences could influence the solubility of the polymers in various organic solvents.
Thermal Stability Potentially lower thermal stability.Potentially higher thermal stability.Vicinal diols can sometimes be more susceptible to certain thermal degradation pathways, such as dehydration, compared to 1,3-diols.

Experimental Protocols

While specific protocols for these diols are not available, the following are generalized procedures for the synthesis and characterization of polyesters and polyurethanes that can be adapted.

Polyester (B1180765) Synthesis (Melt Polycondensation)

This method involves the direct reaction of a diol with a dicarboxylic acid at elevated temperatures, with the removal of water as a byproduct.

Polyester_Synthesis cluster_workflow Polyester Synthesis Workflow start Reactants: Diol + Dicarboxylic Acid esterification Esterification (e.g., 180-220°C, N2 atmosphere) start->esterification polycondensation Polycondensation (e.g., 220-250°C, Vacuum) esterification->polycondensation purification Purification (e.g., Precipitation) polycondensation->purification characterization Characterization purification->characterization end Polyester Product characterization->end

Figure 2. Generalized workflow for polyester synthesis.

Methodology:

  • Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of the diol (this compound or 3,5-Heptanediol) and a dicarboxylic acid (e.g., adipic acid or terephthalic acid). A catalyst, such as titanium (IV) butoxide or antimony trioxide, can be added (typically 0.01-0.1 mol%).

  • Esterification: The mixture is heated to 180-220°C under a slow stream of nitrogen. Water is continuously removed by distillation. This stage is typically continued for 2-4 hours.

  • Polycondensation: The temperature is gradually increased to 220-250°C, and a vacuum (typically <1 mmHg) is applied to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. This stage can last for several hours.

  • Purification: The resulting polyester is cooled, dissolved in a suitable solvent (e.g., chloroform (B151607) or THF), and precipitated in a non-solvent (e.g., methanol (B129727) or ethanol) to remove unreacted monomers and oligomers.

  • Drying: The purified polymer is dried in a vacuum oven until a constant weight is achieved.

Polyurethane Synthesis (Two-Step Prepolymer Method)

This common method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended with a diol.

Polyurethane_Synthesis cluster_workflow Polyurethane Synthesis Workflow start Reactants: Polyol + Diisocyanate (excess) prepolymer Prepolymer Formation (e.g., 80°C, N2 atmosphere) start->prepolymer chain_extension Chain Extension with Diol (3,4- or 3,5-Heptanediol) prepolymer->chain_extension curing Curing (e.g., 100°C) chain_extension->curing characterization Characterization curing->characterization end Polyurethane Product characterization->end

Figure 3. Generalized workflow for polyurethane synthesis.

Methodology:

  • Prepolymer Synthesis: A polyol (e.g., polytetrahydrofuran, polycarbonate diol) is charged into a moisture-free reactor and heated (e.g., to 80°C) under a nitrogen atmosphere. A diisocyanate (e.g., MDI, HDI) is then added in a molar excess (typically a 2:1 ratio of NCO:OH groups). The reaction is allowed to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: The chosen heptanediol isomer (3,4- or 3,5-Heptanediol) is then added to the prepolymer. The amount of diol is calculated to react with the remaining isocyanate groups. A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can be added to control the reaction rate.

  • Curing: The resulting viscous liquid is poured into a mold and cured in an oven at a specific temperature (e.g., 100°C) for several hours to complete the polymerization.

  • Characterization: The cured polyurethane is then subjected to various characterization techniques.

Key Characterization Techniques

To experimentally validate the theoretical predictions, the following characterization techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and composition of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or urethane (B1682113) linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.

  • Tensile Testing: To measure mechanical properties such as Young's modulus, tensile strength, and elongation at break.

  • X-ray Diffraction (XRD): To assess the degree of crystallinity of the polymers.

Conclusion

While a direct experimental comparison of polymers derived from this compound and 3,5-Heptanediol is currently lacking in the scientific literature, a theoretical analysis based on fundamental principles of polymer chemistry provides valuable insights into their expected properties. The position of the hydroxyl groups is predicted to significantly influence chain regularity, flexibility, and ultimately, the thermal and mechanical behavior of the resulting polyesters and polyurethanes. Polymers from this compound are anticipated to be more amorphous and rigid, with higher glass transition temperatures, whereas those from 3,5-Heptanediol are expected to be more flexible and potentially semi-crystalline. Further experimental investigation is warranted to validate these hypotheses and unlock the potential of these isomeric diols in the design of novel polymeric materials.

A Comparative Guide to the Synthesis of 3,4-Heptanediol: OsO4 vs. KMnO4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of vicinal diols is a critical transformation in the construction of complex molecular architectures. This guide provides an in-depth comparison of two common reagents for the syn-dihydroxylation of 3-heptene (B165601) to produce 3,4-heptanediol: osmium tetroxide (OsO4) and potassium permanganate (B83412) (KMnO4). We will delve into their performance, providing supporting experimental data and detailed protocols to inform your synthetic strategy.

The conversion of alkenes to 1,2-diols is a fundamental reaction in organic synthesis. Both osmium tetroxide and potassium permanganate are capable of achieving syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. This stereochemical outcome is the result of a concerted mechanism involving the formation of a cyclic intermediate. However, the two reagents differ significantly in terms of efficiency, selectivity, cost, and safety, making the choice between them highly dependent on the specific requirements of the synthesis.

Performance Comparison at a Glance

ParameterOsmium Tetroxide (OsO4)Potassium Permanganate (KMnO4)
Typical Yield High to excellent (often >90%)[1]Variable, often moderate to low (can be improved with specific conditions)
Stereoselectivity Excellent for syn-dihydroxylation.[1]Good for syn-dihydroxylation, but side reactions can occur.
Reaction Conditions Mild; catalytic amounts with a co-oxidant (Upjohn conditions).[2][3][4]Requires careful control; typically cold, dilute, and basic to prevent over-oxidation.[5]
Substrate Scope Broad, tolerates many functional groups.Less tolerant of sensitive functional groups.
Key Advantages High yields, high selectivity, reliable.Low cost, readily available.
Key Disadvantages Highly toxic, volatile, and expensive.[1]Strong oxidizing agent leading to potential over-oxidation and lower yields; reactions can be less clean.[5]
Safety Requires stringent safety precautions due to high toxicity.Strong oxidant, handle with care.

Reaction Mechanisms and Stereochemistry

Both OsO4 and KMnO4 react with alkenes via a concerted [3+2] cycloaddition mechanism to form a cyclic intermediate.[5] For OsO4, this intermediate is a cyclic osmate ester, while for KMnO4, it is a cyclic manganate (B1198562) ester. These intermediates are then hydrolyzed to yield the cis-diol. This mechanistic pathway ensures the observed syn-stereoselectivity.

For the dihydroxylation of 3-heptene, the stereochemical outcome depends on the geometry of the starting alkene:

  • (Z) -3-Heptene will yield the meso-3,4-heptanediol.

  • (E) -3-Heptene will yield a racemic mixture of the two enantiomers of threo-3,4-heptanediol.

Reaction Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Heptene 3-Heptene OsO4 OsO4 / NMO 3-Heptene->OsO4 KMnO4 Cold, dilute KMnO4 / OH- 3-Heptene->KMnO4 Cyclic Ester Cyclic Osmate/Manganate Ester OsO4->Cyclic Ester KMnO4->Cyclic Ester This compound syn-3,4-Heptanediol Cyclic Ester->this compound Hydrolysis

Caption: General workflow for the syn-dihydroxylation of 3-heptene.

Experimental Protocols

Osmium Tetroxide Dihydroxylation (Upjohn Conditions)

The use of catalytic amounts of OsO4 with a stoichiometric co-oxidant, such as N-methylmorpholine-N-oxide (NMO), is the preferred method for laboratory-scale synthesis due to the high cost and toxicity of osmium tetroxide. This procedure is known as the Upjohn dihydroxylation.[2][3][4]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-heptene (1.0 eq) in a 10:1 mixture of acetone and water.

  • Add N-methylmorpholine-N-oxide (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Upjohn Dihydroxylation

G OsO4 OsO4 (OsVIII) OsmateEster Cyclic Osmate Ester (OsVI) OsO4->OsmateEster + Alkene Alkene 3-Heptene OsmateEster->OsO4 + NMO - NMM Diol This compound OsmateEster->Diol + 2 H2O NMO NMO NMM N-methylmorpholine

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Potassium Permanganate Dihydroxylation

The dihydroxylation of alkenes with potassium permanganate requires carefully controlled conditions to prevent over-oxidation of the resulting diol. The reaction is typically carried out at low temperatures in a basic solution.

Materials:

  • 3-Heptene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Ice

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a solution of 3-heptene (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of potassium permanganate (1.0 eq) and sodium hydroxide (1.2 eq) in water.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the cold potassium permanganate solution to the stirred solution of 3-heptene over a period of 1-2 hours, maintaining the temperature at or below 5 °C. A brown precipitate of manganese dioxide (MnO2) will form.

  • Continue stirring at 0 °C for an additional 1-2 hours after the addition is complete, monitoring the reaction by TLC.

  • Quench the reaction by adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown precipitate dissolves.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel.

Conclusion

The choice between osmium tetroxide and potassium permanganate for the synthesis of this compound is a classic example of the trade-off between cost and performance in chemical synthesis.

  • Osmium tetroxide , particularly when used catalytically in the Upjohn dihydroxylation, offers a reliable and high-yielding route to syn-diols with excellent stereocontrol. For complex syntheses where yield and selectivity are paramount, OsO4 is generally the superior reagent, despite its high cost and toxicity.

  • Potassium permanganate provides a much more economical alternative. However, its powerful oxidizing nature necessitates strict control of reaction conditions to avoid cleavage of the newly formed diol, often resulting in lower and more variable yields. For large-scale syntheses or when cost is a primary concern, KMnO4 can be a viable option, provided the potential for lower yields is acceptable. Recent developments, such as the use of phase-transfer catalysts, have shown promise in improving the yields and practicality of permanganate-mediated dihydroxylations.[6]

Ultimately, the optimal reagent will depend on the specific goals of the research or development program, balancing the need for efficiency and purity with economic and safety considerations.

References

A Comparative Guide to the Validation of a New Analytical Method for Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method for the quantification of vicinal diols, Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry (LC-PCD-DPIS-MS), with established analytical techniques. The performance of this new method is evaluated against traditional oxidative cleavage and pre-column derivatization methods, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Executive Summary

The analysis of vicinal diols, compounds with hydroxyl groups on adjacent carbon atoms, is critical in various fields, including drug development and biomarker discovery. A novel method, LC-PCD-DPIS-MS, demonstrates significant advantages in selectivity and sensitivity for profiling vicinal diols.[1][2] This guide presents a detailed comparison of this new method with two conventional techniques: periodate (B1199274) cleavage with spectrophotometric detection and pre-column derivatization coupled with liquid chromatography-mass spectrometry (LC-MS).

Method Comparison

The selection of an appropriate analytical method for vicinal diols depends on factors such as required sensitivity, selectivity, sample complexity, and the need for quantification versus profiling. The following table summarizes the key performance characteristics of the new LC-PCD-DPIS-MS method and the traditional methods.

ParameterLC-PCD-DPIS-MS (New Method)Periodate Cleavage with Spectrophotometry (Traditional)Pre-column Derivatization LC-MS (Traditional)
Principle Post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA) followed by double precursor ion scanning mass spectrometry.[1]Oxidative cleavage of the C-C bond of the vicinal diol by periodate, followed by spectrophotometric determination of the consumed periodate or the resulting aldehydes.[3]Derivatization of the vicinal diol with a boronic acid reagent prior to LC-MS analysis.[1]
Limit of Detection (LOD) As low as 25 nM.[1][2]Indirectly, as low as 0.010 µg/mL for periodate.[4] Determination range for specific diols like mannitol (B672) is 0.4-14 µg.[5]Varies with analyte and derivatizing agent; representative linearity of 0.99-19.95 µg/mL for valiolamine (B116395).[6]
Selectivity High, due to specific derivatization and characteristic isotopic pattern of the derivative.[1]Moderate, can be susceptible to interference from other oxidizable substances.High, dependent on the selectivity of the derivatizing agent and the specificity of MS detection.
Throughput High, amenable to automation.Lower, often requires manual sample preparation and reaction steps.Moderate to high, depending on the complexity of the derivatization procedure.
Primary Application Profiling and sensitive detection of vicinal diols in complex matrices.[1]Quantitative analysis of vicinal diols in simpler matrices.[3][7]Quantitative analysis of specific vicinal diols.

Experimental Protocols

LC-PCD-DPIS-MS (New Method)

This method utilizes an online post-column derivatization strategy that enhances the selectivity and sensitivity of vicinal diol detection.

a. Sample Preparation: Biological samples are extracted using appropriate organic solvents to isolate the vicinal diols. The extract is then evaporated and reconstituted in a solvent suitable for LC injection.

b. Liquid Chromatography (LC): The separation of vicinal diols is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

c. Post-Column Derivatization: After separation by LC, the eluent is mixed with a solution of 6-bromo-3-pyridinylboronic acid (BPBA) in a reaction coil. The BPBA reacts selectively with the vicinal diol functional group.

d. Mass Spectrometry (MS): The derivatized analytes are introduced into a triple quadrupole mass spectrometer. The instrument is operated in double precursor ion scan mode, monitoring for the characteristic fragment ions of the BPBA-vicinal diol esters, which exhibit a unique isotopic pattern due to the presence of bromine (m/z 200 and 202).[1]

experimental_workflow_new_method cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (C18) Evaporation->LC PCD Post-Column Derivatization (BPBA) LC->PCD MS Tandem Mass Spectrometry (DPIS) PCD->MS Data Vicinal Diol Profile MS->Data

Workflow of the LC-PCD-DPIS-MS method for vicinal diol analysis.
Periodate Cleavage with Spectrophotometric Detection (Traditional Method)

This classic method relies on the specific oxidative cleavage of vicinal diols by periodate, a reaction known as the Malaprade reaction.[3][8]

a. Sample Preparation: A known amount of the sample containing the vicinal diol is dissolved in a suitable solvent.

b. Oxidation Reaction: A standardized solution of sodium periodate (NaIO4) is added to the sample solution. The reaction is allowed to proceed for a specific time in the dark to ensure complete oxidation of the vicinal diol.[7]

c. Measurement: The concentration of the vicinal diol is determined indirectly by measuring the amount of periodate consumed. This can be done spectrophotometrically by measuring the absorbance of the remaining periodate at a specific wavelength or by reacting the excess periodate with a chromogenic reagent.[3] Alternatively, the aldehydes formed from the cleavage can be quantified.

Pre-column Derivatization LC-MS (Traditional Method)

This widely used technique involves derivatizing the vicinal diols before their separation and detection to improve their chromatographic behavior and ionization efficiency in the mass spectrometer.

a. Derivatization: The sample containing vicinal diols is reacted with a boronic acid-containing derivatizing agent, such as phenylboronic acid, to form stable cyclic boronate esters.[1]

b. Sample Cleanup: After the derivatization reaction, a solid-phase extraction (SPE) step may be necessary to remove excess derivatizing reagent and other matrix components.

c. LC-MS Analysis: The derivatized sample is injected into an LC-MS system. The separation is typically performed on a reversed-phase column, and the detection is achieved using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

Method Comparison Workflow

The following diagram illustrates the comparative workflows of the new LC-PCD-DPIS-MS method and the traditional pre-column derivatization LC-MS method.

comparison_workflow cluster_new_method New Method: LC-PCD-DPIS-MS cluster_traditional_method Traditional Method: Pre-column Derivatization LC-MS New_Sample Sample Injection New_LC LC Separation New_Sample->New_LC New_PCD Post-Column Derivatization New_LC->New_PCD New_MS MS Detection New_PCD->New_MS Trad_Deriv Pre-column Derivatization Trad_Cleanup Sample Cleanup (SPE) Trad_Deriv->Trad_Cleanup Trad_Sample Sample Injection Trad_Cleanup->Trad_Sample Trad_LC LC Separation Trad_Sample->Trad_LC Trad_MS MS Detection Trad_LC->Trad_MS

Comparison of the new and traditional LC-MS based workflows.

Conclusion

The new LC-PCD-DPIS-MS method offers a highly sensitive and selective approach for the profiling of vicinal diols, particularly in complex biological matrices.[1][2] Its online derivatization simplifies the workflow and is well-suited for high-throughput screening and biomarker discovery. Traditional methods, such as periodate cleavage and pre-column derivatization LC-MS, remain valuable for quantitative applications, especially when high sensitivity is not the primary requirement or when analyzing less complex samples. The choice of method should be guided by the specific analytical needs of the research, including the nature of the sample, the required level of sensitivity and selectivity, and the desired throughput.

References

spectroscopic comparison of heptanediol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these compounds. This guide provides a detailed analysis of heptanediol isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is a compilation from various spectral databases and scientific literature.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for various heptanediol isomers. It is important to note that obtaining a complete and directly comparable experimental dataset for all isomers is challenging. Therefore, some of the presented data is based on typical values and predictions for analogous compounds.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.

IsomerOH Protons (δ, ppm)CH-O Protons (δ, ppm)Other Characteristic Signals (δ, ppm)
1,2-Heptanediol Broad singlet, ~2-4Multiplet, ~3.4-3.80.9 (t, CH₃), 1.2-1.6 (m, CH₂)
1,3-Heptanediol Broad singlet, ~2-4Multiplet, ~3.6-4.00.9 (t, CH₃), 1.2-1.7 (m, CH₂)
1,4-Heptanediol Broad singlet, ~2-4Multiplet, ~3.5-3.90.9 (t, CH₃), 1.3-1.8 (m, CH₂)
1,5-Heptanediol Broad singlet, ~2-4Multiplet, ~3.5-3.80.9 (t, CH₃), 1.3-1.7 (m, CH₂)
1,6-Heptanediol Broad singlet, ~2-4Multiplet, ~3.5-3.80.9 (t, CH₃), 1.3-1.7 (m, CH₂)
1,7-Heptanediol Broad singlet, ~2-4Triplet, ~3.61.3-1.6 (m, CH₂)
2,3-Heptanediol Broad singlet, ~2-4Multiplets, ~3.4-3.90.9 (t, CH₃), 1.1 (d, CH₃), 1.2-1.6 (m, CH₂)
2,4-Heptanediol Broad singlet, ~2-4Multiplets, ~3.8-4.20.9 (t, CH₃), 1.2 (d, CH₃), 1.3-1.7 (m, CH₂)
2,5-Heptanediol Broad singlet, ~2-4Multiplets, ~3.7-4.10.9 (t, CH₃), 1.2 (d, CH₃), 1.4-1.8 (m, CH₂)
2,6-Heptanediol Broad singlet, ~2-4Multiplets, ~3.7-4.01.2 (d, CH₃)
3,4-Heptanediol Broad singlet, ~2-4Multiplets, ~3.3-3.70.9 (t, CH₃), 1.3-1.7 (m, CH₂)
3,5-Heptanediol Broad singlet, ~2-4Multiplet, ~3.9-4.10.9 (t, CH₃), 1.3-1.6 (m, CH₂)
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their local environment.

IsomerC-O Carbons (δ, ppm)Other Characteristic Signals (δ, ppm)
1,2-Heptanediol ~65-75~14 (CH₃), ~23-32 (CH₂)
1,3-Heptanediol ~62-72~14 (CH₃), ~23-43 (CH₂)
1,4-Heptanediol ~68-72~14 (CH₃), ~23-39 (CH₂)
1,5-Heptanediol ~62-72~14 (CH₃), ~23-43 (CH₂)
1,6-Heptanediol ~62-72~14 (CH₃), ~23-43 (CH₂)
1,7-Heptanediol ~63~26-33 (CH₂)
2,3-Heptanediol ~71-78~10-23 (CH₃), ~28-35 (CH₂)
2,4-Heptanediol ~65-73~14-24 (CH₃), ~28-45 (CH₂)
2,5-Heptanediol ~67-71~14-24 (CH₃), ~28-45 (CH₂)
2,6-Heptanediol ~68~23-44 (CH₂)
This compound ~74-76~10-14 (CH₃), ~23-35 (CH₂)
3,5-Heptanediol ~73~10 (CH₃), ~29-43 (CH₂)
IR Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Alcohols show characteristic broad O-H stretching and C-O stretching vibrations.[1][2][3]

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
All Heptanediol Isomers 3200-3600 (broad, strong)[1]1000-1300 (strong)[1]2850-3000 (strong)

The exact position and shape of the O-H and C-O bands can vary slightly between isomers due to differences in hydrogen bonding and steric hindrance.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[4][5]

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
All Heptanediol Isomers 132Vary depending on isomerAlpha-cleavage, Dehydration
1,x-Heptanediols 132[M-H₂O]⁺ (114), fragments from C-C cleavageDehydration, Alpha-cleavage
2,x-Heptanediols 132[M-H₂O]⁺ (114), fragments from C-C cleavageDehydration, Alpha-cleavage
3,x-Heptanediols 132[M-H₂O]⁺ (114), fragments from C-C cleavageDehydration, Alpha-cleavage

The specific fragmentation pattern is highly dependent on the position of the hydroxyl groups and can be used to differentiate between isomers.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the heptanediol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 s.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2 s.

    • Spectral width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the liquid heptanediol isomer directly onto the ATR crystal.

  • For solid isomers, press a small amount of the solid firmly onto the crystal.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the heptanediol isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrument: GC-MS system with an EI source.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C).

  • MS Parameters:

    • Ionization mode: Electron Ionization (70 eV).

    • Mass range: m/z 40-400.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the .

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Heptanediol_Isomers Heptanediol Isomers NMR NMR Spectroscopy (¹H and ¹³C) Heptanediol_Isomers->NMR IR IR Spectroscopy Heptanediol_Isomers->IR MS Mass Spectrometry Heptanediol_Isomers->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Data_Comparison Comparative Analysis Data_Processing->Data_Comparison Structure_Elucidation Structure Elucidation Data_Comparison->Structure_Elucidation

Caption: Workflow for Spectroscopic Comparison.

References

Performance of Aliphatic Diol-Based Polymers: A Comparative Guide to Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists for polymers specifically derived from 3,4-Heptanediol, limiting a direct performance comparison with established commercial polymers. However, by examining polymers derived from structurally similar and commercially relevant aliphatic diols, we can construct a valuable comparative guide for researchers and drug development professionals. This guide will focus on polyesters synthesized from common linear aliphatic diols and compare their performance characteristics to leading biopolymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL).

Aliphatic polyesters are a cornerstone of innovation in biomaterials, prized for their biocompatibility and biodegradability, which are critical for applications ranging from controlled drug delivery to tissue engineering scaffolds.[1] The choice of monomer, particularly the diol component, significantly influences the physicochemical, mechanical, and degradation properties of the resulting polymer.[2][3] This guide provides an objective comparison of these properties, supported by experimental data, to inform material selection for specific research and development applications.

Quantitative Performance Analysis

The selection of an appropriate aliphatic polyester (B1180765) is contingent on its material properties. The following tables summarize key quantitative data for polyesters derived from representative aliphatic diols and compare them with PLA and PCL to facilitate a direct comparison.

Table 1: Thermal Properties of Selected Aliphatic Polyesters vs. Commercial Alternatives

PropertyPoly(butylene succinate) (PBS)Poly(hexamethylene succinate) (PHS)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Glass Transition Temperature (Tg)-32 °C-45 °C60-65 °C-60 °CASTM D3418
Melting Temperature (Tm)115 °C65-70 °C173-178 °C59-64 °CASTM D3418
Decomposition Temperature (Td, 5% weight loss)~350 °C~340 °C~350 °C~350 °CASTM E1131

Table 2: Mechanical Properties of Selected Aliphatic Polyesters vs. Commercial Alternatives

PropertyPoly(butylene succinate) (PBS)Poly(hexamethylene succinate) (PHS)Polylactic Acid (PLA)Polycaprolactone (PCL)Test Method
Tensile Strength30-40 MPa20-30 MPa50-70 MPa20-40 MPaASTM D638
Young's Modulus0.5-1.0 GPa0.3-0.6 GPa2.5-3.5 GPa0.2-0.4 GPaASTM D638
Elongation at Break200-400%300-500%2-6%300-1000%ASTM D638

Table 3: Biocompatibility and Degradation Properties

PropertyPoly(butylene succinate) (PBS)Poly(hexamethylene succinate) (PHS)Polylactic Acid (PLA)Polycaprolactone (PCL)Key Factors
BiocompatibilityGenerally GoodGenerally GoodExcellentExcellentLow inflammatory response, non-toxic degradation products[1][4]
In Vitro Degradation (6 months)Low to ModerateLow to ModerateModerate to HighVery LowHydrolytic cleavage of ester bonds, enzymatic degradation[3][4]
Primary Degradation ProductsSuccinic acid, 1,4-butanediolSuccinic acid, 1,6-hexanediolLactic acid6-hydroxycaproic acidMetabolizable by natural pathways[4]

Experimental Protocols

To ensure the reproducibility of the data presented, this section details the methodologies for key experiments cited in this comparative guide.

Polymer Synthesis: Two-Step Melt Polycondensation

A common method for synthesizing aliphatic polyesters involves a two-step process of esterification and polycondensation.[2]

  • Esterification: The aliphatic diol (e.g., 1,4-butanediol) and a dicarboxylic acid (e.g., succinic acid) are charged into a reaction vessel in a specific molar ratio (e.g., 1.2:1 diol to diacid). A catalyst, such as titanium(IV) isopropoxide, is added. The mixture is heated under a nitrogen atmosphere, typically from 150°C to 190°C, to drive off water as a byproduct.

  • Polycondensation: The temperature is gradually increased (e.g., to 220-240°C) and a vacuum is applied to remove the excess diol and facilitate the increase in polymer molecular weight. This stage is continued until the desired melt viscosity is achieved.

G cluster_synthesis Polymer Synthesis Workflow Monomers Diol & Dicarboxylic Acid (e.g., 1,4-Butanediol & Succinic Acid) Catalyst Catalyst Addition (e.g., Ti(IV) isopropoxide) Monomers->Catalyst Charge into Reactor Esterification Esterification (150-190°C, N2 atmosphere) Catalyst->Esterification Heat Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Polymer Resulting Aliphatic Polyester Polycondensation->Polymer

Fig. 1: Workflow for two-step melt polycondensation.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program. A typical cycle involves heating from room temperature to a temperature above the expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase thermal history. The sample is then cooled at a controlled rate (e.g., 10°C/min) and subsequently reheated at the same rate.[5]

  • Data Analysis: The Tg is identified as a step change in the heat flow, and the Tm is determined from the peak of the melting endotherm during the second heating scan.

Mechanical Testing: Tensile Test (ASTM D638)

This test measures the tensile strength, Young's modulus, and elongation at break of a material.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the polymer by injection molding or by cutting from a compression-molded sheet, following the dimensions specified in the standard.

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[6]

  • Data Acquisition: The applied force and the elongation of the specimen are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This assay evaluates the potential of a material to cause a toxic response in cells.

  • Extract Preparation: The polymer material is incubated in a cell culture medium for a specified time (e.g., 24-72 hours) at 37°C. The ratio of the material surface area to the medium volume is standardized.[7]

  • Cell Culture: A standard cell line, such as L929 mouse fibroblasts, is cultured in multi-well plates.[7]

  • Exposure: The culture medium is replaced with the prepared material extracts. Control groups include cells exposed to fresh medium (negative control) and a cytotoxic material (positive control).

  • Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells. The absorbance is read using a microplate reader, and the viability is expressed as a percentage relative to the negative control.

Factors Influencing Polymer Performance and Biodegradability

The performance and degradation profile of aliphatic polyesters are governed by a complex interplay of structural and environmental factors. Understanding these relationships is crucial for designing polymers for specific biomedical applications.

G cluster_factors Influencing Factors cluster_properties Resulting Properties Performance Polymer Performance & Biodegradability MW Molecular Weight Mech Mechanical Strength MW->Mech increases Degrad Degradation Rate MW->Degrad decreases Crystallinity Crystallinity Crystallinity->Mech increases Crystallinity->Degrad decreases Hydrophobicity Hydrophobicity Hydrophobicity->Degrad decreases Backbone Chemical Structure (e.g., Diol Chain Length) Backbone->Crystallinity Backbone->Hydrophobicity Mech->Performance Thermal Thermal Stability Thermal->Performance Degrad->Performance

Fig. 2: Key factors influencing polymer properties.

As illustrated, higher molecular weight and crystallinity generally lead to increased mechanical strength and thermal stability but a slower degradation rate.[8][9] The chemical structure, such as the length of the diol's carbon chain, directly impacts crystallinity and hydrophobicity. Longer, more flexible diol chains can disrupt chain packing, leading to lower crystallinity and faster degradation.[3] These relationships allow for the rational design of polymers with tailored properties for advanced drug delivery systems and other biomedical applications.

References

Determining Enantiomeric Excess in Asymmetric Diol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of enantiomerically pure diols is a cornerstone of modern asymmetric synthesis, with applications ranging from pharmaceutical intermediates to chiral ligands. A critical aspect of this process is the accurate determination of the enantiomeric excess (ee), which defines the degree of stereoselectivity achieved. This guide provides a comprehensive comparison of the most common analytical techniques for determining the ee of asymmetric diols, offering insights into their principles, performance, and practical application for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Techniques

The choice of method for determining enantiomeric excess is dictated by several factors, including the physicochemical properties of the diol, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the principal techniques.[1]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1][3]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1][4]
Applicability Broad applicability to a wide range of diols.Limited to volatile and thermally stable diols or their derivatives.[3]Applicable to a wide range of diols, often requiring derivatization.
Resolution High to excellent.Excellent.[1]Variable, dependent on the chiral auxiliary and magnetic field strength.
Sensitivity High (UV, MS detection).Very high (FID, MS detection).Lower compared to chromatographic methods.[1][4]
Analysis Time Moderate, can be longer than SFC.[1]Fast.Relatively fast for individual samples.[4]
Solvent Consumption Higher organic solvent consumption.[1]Low.Low.
Derivatization Often not required for direct methods.[4]May be required to increase volatility.Often required to form diastereomers.[4][5]
Key Advantages Versatile, robust, and well-established technique.[1][4]High resolution and sensitivity for suitable analytes.[1]Provides structural information; no need for standard curves.[6]
Potential Limitations Method development can be time-consuming; requires specialized chiral columns.[4]Limited to volatile and thermally stable compounds.[1][3]Lower sensitivity; may require chiral auxiliaries; potential for kinetic resolution during derivatization.[1][5]

Experimental Protocols

Detailed methodologies are essential for achieving accurate and reproducible results. The following are representative experimental protocols for the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective technique for determining the enantiomeric excess of chiral compounds, including diols.[2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[2]

Protocol for (S)-Spinol Enantiomeric Excess Determination: [2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, containing amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector.[2]

  • Mobile Phase: n-Hexane/Isopropanol (IPA) 90:10 (v/v). The exact ratio may need optimization for baseline separation.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.[7]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic diol to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[2]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.[1][3] It offers high resolution and sensitivity.

General Protocol for Chiral Diol ee Determination:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXse).[8]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

  • Sample Preparation: The diol may need to be derivatized (e.g., acylation) to increase its volatility and thermal stability.

  • Procedure:

    • Inject a small volume of the prepared sample into the GC.

    • Run the temperature program.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (% ee): The ee is calculated from the peak areas of the two enantiomers using the same formula as for HPLC.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[4][10][11] This results in distinct signals for each diastereomer in the NMR spectrum, which can be integrated for quantification.[4]

Protocol using a Chiral Derivatizing Agent (CDA): [5]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]

  • Chiral Derivatizing Agent: A common CDA for diols is 2-formylphenylboronic acid used in a three-component system with an enantiopure amine like (R)-methylbenzylamine.[5] This forms diastereoisomeric iminoboronate esters.[5]

  • Sample Preparation:

    • In an NMR tube, dissolve the diol sample (1.0 equiv), 2-formylphenylboronic acid (1.0 equiv), and the enantiopure amine (1.0 equiv) in a suitable deuterated solvent (e.g., CDCl₃).[5]

    • Allow the reaction to proceed to completion, which is often rapid at room temperature.[5]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the two diastereomers (e.g., imine protons or diol benzylic protons).[5]

    • Integrate the distinct signals for each diastereomer.

  • Calculation of Enantiomeric Excess (% ee): ee (%) = [ |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) ] * 100.[4]

Visualizing the Workflow and Decision-Making Process

To further clarify the process of ee determination, the following diagrams illustrate the general experimental workflow and a logical guide for selecting the appropriate analytical method.

G cluster_workflow General Workflow for ee Determination start Asymmetric Diol Synthesis product Crude Diol Product start->product purification Purification (e.g., Chromatography, Recrystallization) product->purification pure_diol Purified Diol purification->pure_diol method_selection Select Appropriate ee Determination Method pure_diol->method_selection analysis Perform Analysis (HPLC, GC, or NMR) method_selection->analysis data Acquire and Process Data (e.g., Integrate Peaks) analysis->data calculation Calculate Enantiomeric Excess data->calculation result Final ee Value calculation->result

Caption: General experimental workflow for determining enantiomeric excess.

G cluster_decision Method Selection for ee Determination start Is the diol volatile and thermally stable? gc Consider Chiral GC start->gc Yes hplc_or_nmr Consider Chiral HPLC or NMR start->hplc_or_nmr No derivatization_gc Derivatization may be needed gc->derivatization_gc high_sensitivity Is very high sensitivity required? hplc_or_nmr->high_sensitivity hplc Chiral HPLC is a good choice high_sensitivity->hplc Yes structural_info Is structural confirmation also needed? high_sensitivity->structural_info No nmr NMR with a chiral auxiliary is suitable structural_info->hplc No structural_info->nmr Yes

Caption: Decision tree for selecting an ee determination method.

References

A Comparative Guide to the Synthesis of 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic protocols for 3,4-Heptanediol, a valuable chiral building block in organic synthesis. The document outlines four principal methodologies: catalytic hydrogenation of 3,4-heptanedione (B89301), diastereoselective dihydroxylation of 3-heptene (B165601), Grignard reaction of propanal with butylmagnesium bromide, and an enantioselective approach from the chiral pool. Each method is evaluated based on potential yield, stereoselectivity, and operational complexity, supported by adapted experimental protocols and data from analogous reactions.

Comparison of Synthesis Protocols

The selection of an appropriate synthetic route for this compound is contingent upon the desired stereochemical outcome, required purity, and scalability of the reaction. The following table summarizes the key performance indicators for the discussed protocols.

Synthesis ProtocolStarting MaterialsExpected YieldStereoselectivityKey AdvantagesPotential Challenges
Catalytic Hydrogenation 3,4-Heptanedione, H₂HighSubstrate-dependent; can be high with chiral catalystsPotentially high yielding and atom-economical.Requires specialized high-pressure equipment; catalyst selection is crucial for stereoselectivity.
Dihydroxylation (E)- or (Z)-3-HepteneModerate to HighHigh (Diastereoselective)Well-established and reliable for controlling diastereoselectivity.Osmium tetroxide is toxic and expensive; requires stoichiometric oxidants.
Grignard Reaction Propanal, Butylmagnesium BromideModerateLow (typically produces a mixture of diastereomers)Readily available starting materials; straightforward procedure.Lack of stereocontrol; requires strictly anhydrous conditions.
Chiral Pool Synthesis e.g., Diethyl L-tartrateModerateHigh (Enantioselective)Access to enantiomerically pure products.Multi-step synthesis can be lengthy and may result in lower overall yields.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound. It is important to note that where specific data for this compound was unavailable, protocols have been adapted from closely related and well-documented syntheses of analogous compounds.

Catalytic Hydrogenation of 3,4-Heptanedione

This protocol is adapted from the hydrogenation of 3,4-hexanedione (B1216349) and is expected to produce a mixture of diastereomers of this compound.[1] The use of a chiral catalyst could induce enantioselectivity.

Materials:

  • 3,4-Heptanedione

  • Ethanol (B145695) (solvent)

  • Platinum on Carbon (Pt/C, 5% w/w) or other suitable hydrogenation catalyst

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 3,4-heptanedione (1 equivalent) in ethanol is prepared.

  • The Pt/C catalyst (typically 1-5 mol%) is added to the solution.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

  • The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred vigorously at a set temperature (e.g., 25-80 °C) and the reaction progress is monitored by techniques such as TLC or GC.

  • Upon completion, the autoclave is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Diastereoselective Dihydroxylation of 3-Heptene

This method allows for the synthesis of specific diastereomers of this compound depending on the geometry of the starting alkene. Syn-dihydroxylation of (Z)-3-heptene will yield erythro-3,4-Heptanediol, while syn-dihydroxylation of (E)-3-heptene will yield threo-3,4-Heptanediol. The following is a general procedure for syn-dihydroxylation using osmium tetroxide.

Materials:

  • (E)- or (Z)-3-Heptene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (catalytic amount)

  • Acetone (B3395972)/water solvent mixture

  • Sodium bisulfite

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the 3-heptene isomer (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v) at 0 °C, N-methylmorpholine N-oxide (NMO) (1.2 equivalents) is added.

  • A catalytic amount of osmium tetroxide solution (e.g., 2.5 mol%) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite and stirred for 30 minutes.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the corresponding diastereomer of this compound.

Grignard Reaction of Propanal with Butylmagnesium Bromide

This classic organometallic reaction provides a straightforward route to a diastereomeric mixture of this compound.

Materials:

Procedure:

  • Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromobutane (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary and then maintained at a gentle reflux until most of the magnesium is consumed.

  • Reaction with Propanal: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of propanal (1 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by distillation or column chromatography.

Enantioselective Synthesis from Diethyl L-Tartrate (Chiral Pool Approach)

This conceptual pathway outlines a multi-step synthesis to obtain an enantiomerically pure form of this compound, starting from the readily available chiral building block, diethyl L-tartrate. This would be expected to produce (3S,4S)-3,4-Heptanediol.

Conceptual Steps:

  • Protection of Diols: The two hydroxyl groups of diethyl L-tartrate are protected, for example, as an acetonide.

  • Reduction of Esters: The two ester groups are reduced to primary alcohols using a suitable reducing agent like lithium aluminum hydride.

  • Oxidative Cleavage: The resulting diol is subjected to oxidative cleavage (e.g., using sodium periodate) to yield a chiral aldehyde.

  • Wittig Reaction: The aldehyde undergoes a Wittig reaction with an appropriate ylide (e.g., propylidenetriphenylphosphorane) to form an alkene with the desired carbon chain length.

  • Deprotection and Reduction: The protecting group is removed, and the double bond is hydrogenated to yield the chiral diol.

This represents a more complex synthetic route requiring careful planning and execution of multiple steps.

Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Pathways cluster_hydrogenation Catalytic Hydrogenation cluster_dihydroxylation Diastereoselective Dihydroxylation cluster_grignard Grignard Reaction cluster_chiral_pool Chiral Pool Synthesis Heptanedione 3,4-Heptanedione H2_cat H₂ / Catalyst Heptanedione->H2_cat Heptanediol_H This compound H2_cat->Heptanediol_H Heptene (E)- or (Z)-3-Heptene OsO4_NMO OsO₄ (cat.), NMO Heptene->OsO4_NMO Heptanediol_D threo- or erythro- This compound OsO4_NMO->Heptanediol_D Propanal Propanal BuMgBr Butylmagnesium Bromide Propanal->BuMgBr Heptanediol_G This compound (diastereomeric mixture) BuMgBr->Heptanediol_G Tartrate Diethyl L-tartrate Multi_step Multi-step Sequence Tartrate->Multi_step Heptanediol_C (3S,4S)-3,4-Heptanediol Multi_step->Heptanediol_C

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials Reaction_Setup Reaction Setup (e.g., inert atmosphere, cooling) Start->Reaction_Setup Reagents Reagents & Solvents Reagents->Reaction_Setup Addition Addition of Reagents Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, GC) Addition->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for chemical synthesis.

References

A Comparative Guide to Catalysts for Vicinal Diol Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vicinal diols, or 1,2-diols, is a cornerstone transformation in organic chemistry, providing critical structural motifs found in numerous natural products and pharmaceutical agents. The catalytic asymmetric dihydroxylation of alkenes represents the most direct and atom-economical route to these valuable chiral building blocks. This guide provides an objective comparison of prominent catalytic systems, supported by performance data and detailed experimental protocols, to aid researchers in selecting the optimal catalyst for their specific application.

Overview of Catalytic Systems

Catalytic systems for vicinal diol formation can be broadly categorized into two main groups: osmium-based catalysts and osmium-free catalysts. For decades, osmium tetroxide (OsO₄)-based systems, particularly the Sharpless Asymmetric Dihydroxylation (AD), have been the gold standard due to their exceptional reliability, high efficiency, and predictable stereoselectivity across a wide range of olefin substrates.[1][2] However, the high cost, volatility, and extreme toxicity of osmium have driven significant research into developing more sustainable and benign alternatives.[3]

Recent years have seen the emergence of promising osmium-free systems utilizing more earth-abundant and less toxic metals such as iron, manganese, and molybdenum.[4][5] Additionally, metal-free approaches have been developed, offering environmentally friendly options for this key transformation.[3][6] This guide will compare these systems based on their performance, substrate scope, and operational considerations.

Comparative Performance Data

The following table summarizes the performance of representative catalysts for the syn-dihydroxylation of various alkene substrates. The data highlights the yield and enantioselectivity (ee), which are critical metrics for evaluating catalyst efficacy, particularly in the synthesis of chiral molecules.

Catalyst SystemOxidantSubstrateYield (%)ee (%)StereochemistryRef.
Osmium-Based Catalysts
OsO₄ (cat.), (DHQD)₂PHAL (AD-mix-β)K₃Fe(CN)₆ / K₂CO₃Styrene (B11656)8097syn[7][8]
OsO₄ (cat.), (DHQD)₂PHAL (AD-mix-β)K₃Fe(CN)₆ / K₂CO₃Methyl Cinnamate6896syn[7][8]
OsO₄ (cat.), (DHQ)₂PHAL (AD-mix-α)NMO1-Decene~9094syn[2]
Iron-Based Catalysts
[Fe(II)(L¹)(OTf)₂]H₂O₂(E)-1-Phenylpropene8199.8cis (syn)[9][10]
[Fe(II)(L¹)(OTf)₂]H₂O₂1-Octene7591cis (syn)[10]
Iron Complex (Bipyrrolidine ligand)H₂O₂trans-StilbeneHigh>90syn[3]
Manganese-Based Catalysts
Mn Complex (chiral N₄ ligand)OxoneChalcone9596cis (syn)[5]
Mn(OAc)₂ / Chiral Carboxylic AcidH₂O₂2,2-DimethylchromeneModerate55syn[3]
Metal-Free Catalysts
Resin-supported Sulfonic Acid (Nafion NR50)H₂O₂Cyclohexene98N/Aanti[6][11]
H₂O₂ / Acetic AcidH₂O₂ (in situ PAA)Cyclohexene90N/Aanti[11]

L¹ = N,N'-dimethyl-N,N'-bis(2-methyl-8-quinolyl)-cyclohexane-1,2-diamine NMO = N-methylmorpholine N-oxide PAA = Peroxyacetic acid

Key Catalyst Systems: A Deeper Look

3.1. Osmium-Catalyzed Asymmetric Dihydroxylation (Sharpless AD)

The Sharpless Asymmetric Dihydroxylation is the most reliable and widely used method for the enantioselective syn-dihydroxylation of alkenes.[1] The reaction utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO).[2] The enantioselectivity is induced by a chiral ligand, usually a dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivative.[1][2]

Advantages:

  • Excellent yields and high enantioselectivities for a broad range of substrates.[7]

  • Highly predictable facial selectivity based on the choice of chiral ligand (e.g., AD-mix-α vs. AD-mix-β).[12]

  • Commercially available as pre-formulated "AD-mix" reagents, simplifying experimental setup.[12]

Disadvantages:

  • Osmium tetroxide is highly toxic, volatile, and expensive, requiring careful handling and disposal.[3][13]

  • Generates significant inorganic waste from the stoichiometric co-oxidant.[3]

Sharpless_AD_Cycle cluster_main Catalytic Cycle Os(VIII)L OsO₄-Ligand (Active Catalyst) Intermediate Osmate(VI) Ester Intermediate Os(VIII)L->Intermediate Alkene Alkene (R-CH=CH-R') Alkene->Intermediate [3+2] Cycloaddition Os(VI)L Os(VI)-Ligand (Reduced) Intermediate->Os(VI)L Hydrolysis Diol syn-Diol Product Intermediate->Diol Os(VI)L->Os(VIII)L Reoxidation Oxidized Reduced Co-oxidant Os(VI)L->Oxidized Oxidant Co-oxidant (e.g., K₃Fe(CN)₆) Oxidant->Os(VI)L

Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

3.2. Iron-Catalyzed Asymmetric Dihydroxylation

As a green and cost-effective alternative to osmium, iron-based catalysts have shown remarkable progress.[4] These systems typically use hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces only water as a byproduct.[10] By employing carefully designed chiral N-ligands, these iron catalysts can achieve excellent levels of enantioselectivity, rivaling those of osmium for certain substrates.[9][10]

Advantages:

  • Utilizes an earth-abundant, inexpensive, and non-toxic metal.[3]

  • Employs H₂O₂ as a green oxidant.[10]

  • Can achieve exceptionally high enantioselectivity (up to 99.8% ee).[10]

Disadvantages:

  • Substrate scope may be narrower compared to osmium catalysts.

  • Reaction conditions can require careful optimization to suppress side reactions like epoxide formation.[3]

3.3. Metal-Free anti-Dihydroxylation

For applications requiring anti-diols, metal-free systems provide a valuable alternative. One common method involves the in situ generation of a peroxy acid (e.g., peroxyacetic acid from H₂O₂ and acetic acid) which first forms an epoxide, followed by acid-catalyzed ring-opening to yield the anti-diol.[11] Another approach uses heterogeneous acid catalysts, such as resin-supported sulfonic acids, which are easily recoverable and recyclable.[6]

Advantages:

  • Avoids the use of toxic and expensive transition metals.[11]

  • Provides access to anti-diols, complementary to the syn-selective metal-based methods.[14]

  • Heterogeneous catalysts can be easily separated and reused.[6]

Disadvantages:

  • Generally not enantioselective unless a chiral acid or catalyst is employed.

  • May require higher temperatures or longer reaction times compared to metal-catalyzed systems.[11]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene (using AD-mix-β)

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.0 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (50 mL each) at room temperature. Stir until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.0 g of methanesulfonamide to the stirring mixture.

  • Add 1.04 g (10 mmol) of styrene to the reaction mixture dropwise.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours, indicated by a color change from dark red-brown to a lighter orange-yellow.

  • Once the reaction is complete, add solid sodium sulfite (15.0 g) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with 2M NaOH, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenylethane-1,2-diol.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Iron-Catalyzed Asymmetric cis-Dihydroxylation of (E)-1-Phenylpropene [10]

Materials:

  • [Fe(II)(L¹)(OTf)₂] catalyst (L¹ = N,N'-dimethyl-N,N'-bis(2-methyl-8-quinolyl)-cyclohexane-1,2-diamine)

  • (E)-1-Phenylpropene

  • Acetone (B3395972)

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of (E)-1-phenylpropene (0.2 mmol, 1.0 equiv) in 1.0 mL of acetone at -25 °C, add the iron catalyst (0.004 mmol, 2 mol%).

  • Add 0.1 mL of deionized water.

  • Slowly add 30% H₂O₂ (0.4 mmol, 2.0 equiv) via syringe pump over a period of 1 hour.

  • Continue stirring the reaction at -25 °C for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cis-diol. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow and Catalyst Selection

The choice of catalyst depends heavily on the specific synthetic goal, including desired stereochemistry, substrate tolerance, cost, and scalability.

Experimental_Workflow start Start: Alkene Substrate decision Desired Stereochemistry? start->decision syn_path Select syn-selective Catalyst (Os, Fe, Mn) decision->syn_path syn anti_path Select anti-selective Method (e.g., H₂O₂/Acid) decision->anti_path anti reaction Run Catalytic Dihydroxylation syn_path->reaction anti_path->reaction workup Reaction Quench & Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee%) purification->analysis product Final Diol Product analysis->product

Caption: General experimental workflow for catalytic dihydroxylation.

For syntheses where high enantioselectivity and broad applicability are paramount, the Sharpless AD remains a superior, albeit hazardous, choice. For greener, more cost-effective processes, especially at industrial scale, the rapidly advancing iron-catalyzed systems present a highly attractive alternative. When the anti-diol is the desired product, metal-free methods are the most direct route. This guide serves as a starting point for navigating these choices, with the provided data and protocols offering a practical foundation for implementation in the laboratory.

References

Navigating Stereochemistry: A Comparative Guide to the Potential Biological Activity of 3,4-Heptanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Chirality in Biological Systems

Biological systems, including enzymes and receptors, are inherently chiral. This specificity means that they can interact differently with each enantiomer of a chiral molecule, much like a hand fitting into a specific glove.[1][2][3] These differential interactions can result in one enantiomer eliciting a desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.[1][3][4][5][6][7] The tragic case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development.[5]

The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, and excretion, collectively known as pharmacokinetics.[1][8] Furthermore, their interaction with biological targets, or pharmacodynamics, can also vary substantially.

A Case Study in Aliphatic Diols: The Pheromonal Activity of 4-Methyl-3-Heptanol (B77350) Stereoisomers

To illustrate the potential for stereospecific activity in a molecule structurally related to 3,4-Heptanediol, we can examine the case of 4-methyl-3-heptanol. This compound is a known insect pheromone, and its biological activity is highly dependent on its stereochemistry.[9][10][11][12]

A study on the almond bark beetle, Scolytus amygdali, revealed that only one of the four stereoisomers of 4-methyl-3-heptanol acts as an aggregation pheromone. Specifically, the (3S,4S)-4-methyl-3-heptanol was found to be the active attractant. In contrast, the (3R,4S) and (3R,4R) stereoisomers were not only inactive but actually inhibitory to the beetle's response.[9][10] This demonstrates that subtle changes in the spatial orientation of the hydroxyl and methyl groups can completely alter the biological function of the molecule, from attraction to repulsion.

Stereoisomer of 4-Methyl-3-HeptanolBiological Activity in Scolytus amygdali
(3S,4S)Attractant (Aggregation Pheromone)
(3R,4S)Inhibitory
(3R,4R)Inhibitory
(3S,4R)Not specified as inhibitory, but inactive

Table 1: Differential Biological Activity of 4-Methyl-3-Heptanol Stereoisomers. Data sourced from studies on the almond bark beetle.[9][10]

Hypothetical Biological Activity Profile of this compound Enantiomers

Based on the principles of stereoisomerism and the compelling example of 4-methyl-3-heptanol, it is highly probable that the enantiomers of this compound will also exhibit distinct biological activities. The presence of two chiral centers at the C3 and C4 positions results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

The following table presents a hypothetical comparison of the potential biological activities of these enantiomers. This is a predictive framework intended to guide future research and is not based on experimental data for this compound.

Property(3R,4R)-3,4-Heptanediol(3S,4S)-3,4-Heptanediol(3R,4S)-3,4-Heptanediol (meso)(3S,4R)-3,4-Heptanediol (meso)
Receptor Binding Affinity Potentially HighPotentially Low or High (different receptor)Potentially Inactive or Different AffinityPotentially Inactive or Different Affinity
Enzymatic Metabolism Rate Potentially Different from (3S,4S)Potentially Different from (3R,4R)Potentially Different from enantiomersPotentially Different from enantiomers
Predicted Biological Effect e.g., Agoniste.g., Antagonist or Inactivee.g., Inactive or Different Effecte.g., Inactive or Different Effect
Potential Toxicity PossiblePossible (may differ from (3R,4R))Possible (may differ from enantiomers)Possible (may differ from enantiomers)

Table 2: Hypothetical Comparison of the Potential Biological Activities of this compound Stereoisomers.

Experimental Protocols

To experimentally determine the biological activities of this compound enantiomers, a systematic approach involving enantioselective synthesis and subsequent biological evaluation is necessary.

Enantioselective Synthesis of Vicinal Diols

The synthesis of individual stereoisomers of vicinal diols like this compound can be achieved through various established methods in organic chemistry.

1. Sharpless Asymmetric Dihydroxylation: This powerful method allows for the conversion of an alkene (in this case, 3-heptene) into a chiral diol with high enantioselectivity. The choice of the chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine) determines which enantiomer of the diol is formed.

2. Enzymatic Resolution: A racemic mixture of this compound can be resolved using enzymes, such as lipases, that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

3. Chiral Pool Synthesis: Starting from a readily available chiral molecule (the chiral pool), a synthetic route can be designed to produce the desired stereoisomer of this compound.

G General Workflow for Synthesis and Evaluation cluster_synthesis Enantioselective Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Starting Material 3-Heptene or other precursor Intermediate Chiral Intermediate Starting Material->Intermediate Enantiomer A (3R,4R)-3,4-Heptanediol Intermediate->Enantiomer A Enantiomer B (3S,4S)-3,4-Heptanediol Intermediate->Enantiomer B In Vitro Assays Receptor Binding, Enzyme Inhibition, Cell Viability Enantiomer A->In Vitro Assays Enantiomer B->In Vitro Assays In Vivo Studies Animal Models of Disease In Vitro Assays->In Vivo Studies Compare Activity Compare Potency, Efficacy, and Toxicity In Vivo Studies->Compare Activity

Caption: Workflow for Synthesis and Biological Evaluation of Enantiomers.

Biological Evaluation

Once the individual enantiomers of this compound are synthesized and purified, their biological activities can be assessed using a variety of assays.

1. In Vitro Assays:

  • Receptor Binding Assays: To determine the affinity of each enantiomer for specific biological targets.
  • Enzyme Inhibition Assays: To measure the ability of each enantiomer to inhibit the activity of a particular enzyme.
  • Cell-Based Assays: To evaluate the effect of each enantiomer on cellular processes such as proliferation, apoptosis, or signaling pathways.

2. In Vivo Studies:

  • Animal Models: To assess the therapeutic efficacy and potential toxicity of each enantiomer in a living organism.
  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.

"Enantiomer_A" [label="(3R,4R)-3,4-Heptanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enantiomer_B" [label="(3S,4S)-3,4-Heptanediol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Receptor" [label="Target Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; "Signaling_Cascade" [label="Signaling Cascade", fillcolor="#F1F3F4"]; "Biological_Response" [label="Biological Response", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Enantiomer_A" -> "Receptor" [label="Binds and Activates"]; "Enantiomer_B" -> "Receptor" [label="Binds but Inactivates", style=dashed]; "Receptor" -> "Signaling_Cascade"; "Signaling_Cascade" -> "Biological_Response"; }

Caption: Hypothetical Interaction of Enantiomers with a Signaling Pathway.

Conclusion

While the specific biological activities of this compound enantiomers remain to be elucidated, the fundamental principles of stereochemistry strongly suggest that they will exhibit different pharmacological profiles. The case of 4-methyl-3-heptanol provides a compelling analogue, where stereoisomers display a spectrum of activities from potent attraction to inhibition. For researchers and drug development professionals, the key takeaway is the imperative to synthesize and evaluate individual enantiomers of any chiral compound of interest. Such studies are essential for identifying the most potent and safest therapeutic candidates and for gaining a deeper understanding of the molecular interactions that govern biological processes. Future research into the enantiomers of this compound could uncover novel biological functions and potential therapeutic applications.

References

A Comparative Guide to the Esterification Reactivity of Primary vs. Secondary Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective esterification of diols is a critical transformation in the synthesis of pharmaceuticals, polymers, and fine chemicals. The differential reactivity of primary and secondary hydroxyl groups within the same molecule presents both a challenge and an opportunity for synthetic chemists. This guide provides an objective comparison of the reactivity of primary versus secondary diols in esterification, supported by experimental data from both chemical and enzymatic catalysis. Detailed experimental protocols and a discussion of the underlying principles governing selectivity are included to aid in the design and execution of synthetic strategies.

Factors Influencing Diol Esterification Reactivity

The preference for the esterification of a primary hydroxyl group over a secondary one is primarily governed by steric and electronic factors. Primary alcohols are less sterically hindered, allowing for easier access of the acylating agent to the hydroxyl group. Electronically, primary alcohols are generally more nucleophilic than secondary alcohols, further favoring their reaction. The choice of catalyst and reaction conditions can be strategically employed to enhance this inherent selectivity.

G Factors Influencing Diol Esterification Selectivity cluster_reactivity Reactivity Determinants cluster_outcomes Reaction Outcomes Steric Hindrance Steric Hindrance Primary Ester Primary Ester Steric Hindrance->Primary Ester Favors (less hindered) Secondary Ester Secondary Ester Steric Hindrance->Secondary Ester Disfavors (more hindered) Electronic Effects Electronic Effects Electronic Effects->Primary Ester Favors (more nucleophilic) Catalyst Choice Catalyst Choice Catalyst Choice->Primary Ester Can enhance selectivity Reaction Conditions Reaction Conditions Reaction Conditions->Primary Ester Can influence selectivity

Caption: Key factors determining the selectivity of diol esterification.

Quantitative Comparison of Reactivity

The following table summarizes the quantitative data from a study on the selective esterification of diols using a chemical catalyst and provides a qualitative comparison with enzymatic catalysis.

DiolCatalyst/EnzymeCarboxylic AcidTotal Yield of Monoesters (%)Ratio of Primary Ester : Secondary EsterReference
1,3-ButanediolHfCl₄·(THF)₂Heptanoic Acid3772 : 28[1]
1,4-PentanediolHfCl₄·(THF)₂Heptanoic Acid7995 : 5[1]
1,5-HexanediolHfCl₄·(THF)₂Heptanoic Acid94>99 : 1[1]
Generic DiolCandida antarctica lipase (B570770) B (CALB)VariousHighHigh selectivity for primary OH[2]

Experimental Protocols

Chemical Catalysis: Hafnium(IV) Chloride-Catalyzed Selective Esterification

This protocol is adapted from the work of Ishihara, et al., and describes a method for the selective esterification of the primary hydroxyl group in a diol.[1]

Materials:

  • Diol (e.g., 1,4-Pentanediol)

  • Carboxylic Acid (e.g., Heptanoic Acid)

  • Hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl₄·(THF)₂)

  • Toluene (B28343) (anhydrous)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the diol (1.0 mmol), the carboxylic acid (1.0 mmol), and anhydrous toluene (5 mL).

  • Add the Hafnium(IV) chloride tetrahydrofuran complex catalyst (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the primary and secondary monoesters.

  • Characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to determine the yield and the ratio of primary to secondary esterification.

G Workflow for HfCl₄-Catalyzed Selective Esterification Reaction Setup Reaction Setup Addition of Reactants Addition of Reactants Reaction Setup->Addition of Reactants Catalyst Addition Catalyst Addition Addition of Reactants->Catalyst Addition Reflux and Water Removal Reflux and Water Removal Catalyst Addition->Reflux and Water Removal Reaction Monitoring Reaction Monitoring Reflux and Water Removal->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis

Caption: Experimental workflow for chemical-catalyzed selective esterification.

Enzymatic Catalysis: Candida antarctica Lipase B-Catalyzed Monoesterification

This generalized protocol is based on established procedures for the highly regioselective monoesterification of diols using immobilized Candida antarctica lipase B (often commercially available as Novozym 435).[2]

Materials:

  • Diol

  • Acyl donor (e.g., a fatty acid or an activated ester like vinyl acetate)

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

  • Organic solvent (e.g., toluene, tert-butanol, or solvent-free)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a flask, dissolve the diol (1.0 mmol) and the acyl donor (1.0-1.2 mmol) in the chosen organic solvent (e.g., 10 mL). For solvent-free conditions, omit the solvent.

  • Add the immobilized CALB (typically 10-20% by weight of the substrates).

  • If using a carboxylic acid as the acyl donor, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product. This is not necessary when using an activated acyl donor like vinyl acetate.

  • Incubate the mixture at a controlled temperature (typically 30-60 °C) with constant agitation (e.g., on an orbital shaker at 150-200 rpm).

  • Monitor the reaction progress by TLC or GC.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by silica gel column chromatography to isolate the monoester. Due to the high selectivity of the enzyme, the product is often predominantly the primary monoester.

  • Characterize the product to confirm its structure and purity.

G Workflow for Enzymatic Monoesterification Substrate Dissolution Substrate Dissolution Enzyme Addition Enzyme Addition Substrate Dissolution->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation Reaction Monitoring Reaction Monitoring Incubation->Reaction Monitoring Enzyme Removal Enzyme Removal Reaction Monitoring->Enzyme Removal Solvent Evaporation Solvent Evaporation Enzyme Removal->Solvent Evaporation Purification Purification Solvent Evaporation->Purification Product Analysis Product Analysis Purification->Product Analysis

Caption: Experimental workflow for enzyme-catalyzed selective esterification.

Conclusion

Both chemical and enzymatic methods offer effective means for the selective esterification of primary diols. Chemical catalysis with reagents like HfCl₄·(THF)₂ provides a robust method with predictable selectivity that can be tuned by the steric properties of the substrates. Enzymatic catalysis, particularly with Candida antarctica lipase B, offers exceptional regioselectivity for the primary hydroxyl group under mild reaction conditions, aligning with the principles of green chemistry. The choice between these methods will depend on the specific requirements of the synthesis, including substrate scope, desired level of selectivity, and process sustainability considerations.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chiral molecules like 3,4-Heptanediol is a critical aspect of the discovery and manufacturing process. The selection of a synthetic route is a multifaceted decision, balancing factors such as cost, yield, stereoselectivity, safety, and environmental impact. This guide provides a detailed comparison of three primary synthetic routes to this compound: syn-dihydroxylation of 3-heptene (B165601), reduction of 3,4-heptanedione (B89301), and a Grignard-based approach.

Executive Summary

The synthesis of this compound can be approached through several distinct methodologies, each with inherent advantages and disadvantages.

  • Syn-dihydroxylation of 3-heptene offers a direct method to produce the diol with predictable stereochemistry from the corresponding alkene. However, the high cost and toxicity of reagents like osmium tetroxide are significant drawbacks.

  • Reduction of 3,4-heptanedione provides a straightforward route from a readily available precursor. The choice of reducing agent significantly impacts the cost, safety, and selectivity of this method.

  • Grignard synthesis allows for the construction of the carbon skeleton and subsequent formation of the diol. While versatile, this multi-step approach can be more complex and may result in lower overall yields.

This analysis will delve into the quantitative and qualitative aspects of each route to provide a comprehensive guide for selecting the most suitable method for your specific research or development needs.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for a comparative cost-benefit analysis of the three synthetic routes to this compound. Prices are estimates based on commercially available reagent listings and may vary based on supplier and purity.

Parameter Route 1: Syn-dihydroxylation of 3-Heptene Route 2: Reduction of 3,4-Heptanedione Route 3: Grignard Synthesis
Starting Material(s) (Z)- or (E)-3-Heptene3,4-HeptanedionePropyl bromide, Magnesium, Ethyl formate (B1220265)
Key Reagents OsO₄/NMO or KMnO₄NaBH₄, LiAlH₄, or H₂/Pt on C-
Estimated Reagent Cost per Mole of Product High (OsO₄) to Low (KMnO₄)Low (NaBH₄) to Moderate (LiAlH₄, Pt/C)Moderate
Typical Yield 70-95%85-98%60-80% (multi-step)
Reaction Time 4-24 hours1-12 hours6-18 hours
Reaction Temperature 0°C to room temperature0°C to reflux0°C to reflux
Pressure Atmospheric (OsO₄/KMnO₄), High (Catalytic Hydrogenation)Atmospheric (NaBH₄, LiAlH₄), High (Catalytic Hydrogenation)Atmospheric
Purification Method Chromatography or RecrystallizationDistillation or RecrystallizationExtraction and Chromatography/Distillation
Safety Concerns High (OsO₄ is highly toxic), Moderate (KMnO₄ is a strong oxidizer)High (LiAlH₄ is pyrophoric), Moderate (H₂ gas)Moderate (Grignard reagents are water-sensitive)
Environmental Impact High (Heavy metal waste with OsO₄)Low to Moderate (Depends on solvent and reducing agent)Moderate (Solvent waste)

Experimental Protocols

Route 1: Syn-dihydroxylation of (Z)-3-Heptene

Materials:

  • (Z)-3-Heptene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Sodium bisulfite

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

  • To a stirred solution of (Z)-3-heptene (1 equivalent) in a mixture of acetone and water (10:1) at 0°C, add N-methylmorpholine N-oxide (1.2 equivalents).

  • Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford meso-3,4-Heptanediol.

Route 2: Reduction of 3,4-Heptanedione with Sodium Borohydride (B1222165)

Materials:

  • 3,4-Heptanedione

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,4-heptanedione (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

Route 3: Grignard Synthesis of this compound

Materials:

  • Propyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl formate

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

Procedure: Step A: Preparation of Propylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of propyl bromide (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step B: Synthesis of 4-Heptanone (B92745)

  • Cool the Grignard solution to 0°C.

  • Add a solution of ethyl formate (0.5 equivalents) in anhydrous diethyl ether dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully pouring it over a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-heptanone.

Step C: Synthesis of this compound

  • To a fresh solution of propylmagnesium bromide (1.1 equivalents), add a solution of 4-heptanone (1 equivalent) in anhydrous diethyl ether dropwise at 0°C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography or distillation.

Visualizing the Analysis Workflow

The logical flow of the cost-benefit analysis for selecting a synthetic route can be visualized as follows:

CostBenefitAnalysis DefineTarget Define Target: This compound IdentifyRoutes Identify Potential Synthetic Routes DefineTarget->IdentifyRoutes Route1 Route 1: Syn-dihydroxylation IdentifyRoutes->Route1 Route2 Route 2: Reduction of Diketone IdentifyRoutes->Route2 Route3 Route 3: Grignard Synthesis IdentifyRoutes->Route3 DataCollection Data Collection (Yield, Cost, Time, Safety) Route1->DataCollection Route2->DataCollection Route3->DataCollection Analysis Cost-Benefit Analysis DataCollection->Analysis Recommendation Select Optimal Route Analysis->Recommendation

Cost-Benefit Analysis Workflow

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific constraints and goals of the project.

  • For small-scale research applications where stereochemical control is paramount and cost is a secondary concern, the syn-dihydroxylation of a stereochemically pure 3-heptene isomer using a catalytic amount of osmium tetroxide is a superior choice due to its high yield and predictable outcome.

  • For larger-scale synthesis or when cost is a primary driver , the reduction of 3,4-heptanedione with sodium borohydride presents the most economically viable option. This route benefits from a lower-cost starting material and a safe, effective reducing agent, typically providing high yields. Catalytic hydrogenation is also a cost-effective and scalable alternative, though it requires specialized high-pressure equipment.

  • The Grignard synthesis is a classic and versatile method for C-C bond formation, but for the synthesis of this compound, it is a more convoluted route with potentially lower overall yields compared to the other two methods. It may be considered if the specific precursors are readily available or if a modular approach to analog synthesis is desired.

Ultimately, researchers and drug development professionals must weigh the trade-offs between reagent cost, operational complexity, yield, and safety to select the synthetic strategy that best aligns with their objectives.

A Researcher's Guide to Predicting Heptanediol Isomer Reactivity Using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical synthesis, understanding the relative reactivity of isomers is paramount for predicting reaction outcomes, designing synthetic pathways, and anticipating metabolic fate. Density Functional Theory (DFT) has emerged as a powerful computational tool to forecast the chemical behavior of molecules with a high degree of accuracy. This guide provides a comparative overview of using DFT calculations to predict the reactivity of various heptanediol isomers, supported by established computational methodologies.

Comparing the Predicted Reactivity of Heptanediol Isomers

The reactivity of heptanediol isomers, particularly towards oxidation, is heavily influenced by the position of the hydroxyl groups. DFT calculations can quantify these differences by calculating various electronic and energetic properties. The following table summarizes key reactivity descriptors for a selection of heptanediol isomers, based on principles established in computational studies of diol oxidation.[1] Lower activation energies and smaller HOMO-LUMO gaps are indicative of higher reactivity.

IsomerHydroxyl Group PositionsPredicted Activation Energy for Oxidation (kcal/mol)†HOMO-LUMO Gap (eV)†Predicted Relative Reactivity
1,2-Heptanediol Primary & Secondary18.57.8High
1,7-Heptanediol Primary & Primary20.18.2Moderate
2,4-Heptanediol Secondary & Secondary19.27.9Moderate-High
2,6-Heptanediol Secondary & Secondary19.88.1Moderate
4,4-Dimethyl-1,2-pentanediol Primary & Secondary (Sterically Hindered)22.58.5Low

†Note: The values presented are illustrative and representative of trends observed in DFT studies of diol reactivity. Actual values will vary based on the specific reaction, catalyst, and computational methodology.

The data indicates that isomers with less sterically hindered hydroxyl groups and those with a combination of primary and secondary alcohols, such as 1,2-heptanediol, are predicted to be more reactive. Conversely, increased steric hindrance around the hydroxyl groups, as seen in the hypothetical 4,4-dimethyl-1,2-pentanediol, leads to a higher predicted activation energy and thus, lower reactivity.

Computational Workflow for Predicting Reactivity

The process of using DFT to predict the reactivity of heptanediol isomers follows a structured workflow, from initial structure preparation to the final analysis of reactivity descriptors.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis start Select Heptanediol Isomers geom Generate 3D Conformations start->geom opt Geometry Optimization & Frequency Analysis geom->opt ts Transition State Search (for a model reaction, e.g., oxidation) opt->ts sp Single-Point Energy Calculations opt->sp mo Frontier Molecular Orbital (HOMO/LUMO) Calculation opt->mo reactivity Calculate Reactivity Descriptors (Activation Energy, HOMO-LUMO Gap) ts->reactivity sp->reactivity mo->reactivity comparison Compare Isomer Reactivity reactivity->comparison

Caption: A flowchart of the computational workflow for predicting diol isomer reactivity using DFT.

Experimental Protocols

The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The protocols outlined below are based on methods reported in the literature for studying alcohol and diol reactivity.[1][2][3]

1. Geometry Optimization and Frequency Analysis:

  • Software: Gaussian 09 or a similar quantum chemistry package is typically used.[3][4]

  • Method: The geometry of each heptanediol isomer is optimized using a functional such as B3LYP or M06-2X.[2][5]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[3]

  • Solvent Model: To simulate reactions in solution, a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM) can be used to account for solvent effects.[2][4]

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

2. Calculation of Reactivity Descriptors:

  • Activation Energy (Ea): For a model reaction, such as hydrogen abstraction by a radical or oxidation, a transition state (TS) search is performed. The activation energy is then calculated as the energy difference between the TS and the ground state of the reactants.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized ground-state structures. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3] A smaller gap generally implies higher reactivity.

  • Other Reactivity Descriptors: Global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can also be calculated from the HOMO and LUMO energies to provide further insights into the relative stability and reactivity of the isomers.[6]

3. Experimental Validation:

  • Competition Experiments: To validate the computational predictions, competition experiments can be performed.[1] In such an experiment, a mixture of two different diol isomers is subjected to oxidation with a limited amount of an oxidizing agent. The relative consumption of the diols is then measured using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their relative reactivity.

By combining robust DFT calculations with experimental validation, researchers can confidently predict the reactivity of heptanediol isomers, facilitating more efficient and predictable chemical research and development.

References

Assessing the Biodegradability of Novel Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of sustainable polymer development, understanding the biodegradability of novel materials is paramount. This guide provides a framework for assessing the biodegradability of new polyesters, such as those that could be derived from 3,4-Heptanediol, by comparing them against well-established biodegradable alternatives: Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyhydroxybutyrate (PHB).

Currently, there is a notable absence of published data specifically detailing the biodegradability of polyesters derived from this compound. Therefore, this guide utilizes data from existing research on widely studied aliphatic polyesters to establish a benchmark for comparison. The methodologies and comparative data presented here will be invaluable for researchers venturing into the synthesis and evaluation of new bio-based polymers.

Comparative Biodegradability of Common Polyesters

The rate and extent of biodegradation of polyesters are influenced by a variety of factors including their chemical structure, crystallinity, molecular weight, and the surrounding environmental conditions such as temperature, humidity, and microbial activity.[1] Aliphatic polyesters are a significant class of biodegradable polymers because their ester linkages are susceptible to hydrolytic and enzymatic cleavage, breaking them down into smaller, metabolizable molecules.[2]

Below is a summary of the biodegradability of three common polyesters, which can serve as a reference for evaluating new polymers.

Polymer Monomer(s) Biodegradation Rate Key Degrading Microorganisms/Enzymes Typical Applications
Polylactic Acid (PLA) Lactic AcidSlower than PCL and PHB in many environments; requires industrial composting conditions (high temperature and humidity).[3][4][5]Primarily by hydrolysis at elevated temperatures, followed by microbial attack. Some bacteria and fungi.[4][6]Packaging, disposable tableware, 3D printing filaments, medical implants.[7]
Polycaprolactone (PCL) ε-caprolactoneGenerally faster than PLA and PHB in various environments, including soil and water.[1][3]A wide range of microorganisms, particularly those producing lipases and esterases.[1][8]Drug delivery systems, tissue engineering scaffolds, long-term implants.[2]
Polyhydroxybutyrate (PHB) 3-hydroxybutyrateReadily biodegradable in soil, compost, and marine environments.[3][9]Various bacteria and fungi produce specific PHB depolymerases.Packaging, agricultural films, medical devices.

Experimental Protocols for Assessing Biodegradability

To ensure accurate and reproducible assessment of biodegradability, standardized testing methods are crucial.[10][11] The following is a generalized protocol based on common international standards such as ASTM D5338 and ISO 14855, which measure biodegradability based on the amount of carbon dioxide evolved.[12][13]

Standard Test Method for Determining Aerobic Biodegradation Under Controlled Composting Conditions

1. Sample Preparation:

  • The test polymer is ground or cut into a fine powder or small pieces to maximize the surface area available for microbial attack.

  • The material is mixed with a mature compost inoculum. A reference material with known biodegradability, such as cellulose, is also prepared in the same manner. A blank control with only the compost is run in parallel.

2. Test Setup:

  • The polymer-compost mixture is placed in a sealed bioreactor vessel.

  • The temperature is maintained at a constant thermophilic condition, typically around 58°C.

  • A controlled flow of carbon dioxide-free air is passed through the compost mixture to ensure aerobic conditions.

3. Data Collection:

  • The effluent gas from the bioreactor is bubbled through a carbon dioxide trap (e.g., a solution of barium hydroxide (B78521) or sodium hydroxide).

  • The amount of CO2 produced is determined periodically by titration of the trapping solution or by using an infrared CO2 analyzer.[12]

4. Calculation of Biodegradation:

  • The cumulative amount of CO2 evolved from each sample is measured over time.

  • The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the test sample to the theoretical maximum amount of CO2 that can be produced from the carbon content of the sample.

5. Validation:

  • The test is considered valid if the reference material shows a known and expected level of biodegradation within a specified timeframe.

Visualizing the Process

To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis polymer Test Polymer bioreactor Bioreactor (58°C, Aerobic) polymer->bioreactor compost Compost Inoculum compost->bioreactor reference Reference Material reference->bioreactor co2_trap CO2 Trap bioreactor->co2_trap Evolved Gas titration Titration / IR Analysis co2_trap->titration calculation Calculate % Biodegradation titration->calculation

Caption: Experimental workflow for assessing aerobic biodegradability.

The enzymatic degradation of polyesters is a key mechanism of their biodegradation. Microorganisms secrete enzymes that break down the polymer chains into smaller, assimilable molecules.

enzymatic_degradation cluster_environment Environment cluster_process Degradation Process microorganism Microorganism enzyme Extracellular Enzymes (e.g., Lipase, Esterase) microorganism->enzyme secretes metabolism Microbial Metabolism microorganism->metabolism polymer Polyester Chain oligomers Oligomers & Monomers polymer->oligomers breaks down into enzyme->polymer hydrolyzes oligomers->microorganism assimilates end_products CO2 + H2O + Biomass metabolism->end_products

Caption: General pathway for enzymatic degradation of polyesters.

By following standardized protocols and comparing results against established biodegradable polymers, researchers can effectively assess the environmental fate of novel polyesters, such as those potentially derived from this compound. This systematic approach is crucial for the development of the next generation of sustainable materials.

References

A Comparative Guide to Upjohn and Sharpless Dihydroxylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of vicinal diols from alkenes is a critical transformation. Two of the most prominent methods for achieving this are the Upjohn and Sharpless dihydroxylation reactions. While both methods utilize osmium tetroxide as a catalyst, they differ significantly in their stereochemical control, reaction conditions, and overall applicability. This guide provides an objective comparison of these two powerful synthetic tools, supported by experimental data, detailed protocols, and visualizations of the catalytic cycles.

At a Glance: Upjohn vs. Sharpless Dihydroxylation

FeatureUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Stereochemistry Racemic (produces a mixture of enantiomers)Enantioselective (produces one enantiomer in excess)
Key Reagents OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) (stoichiometric co-oxidant)OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), K₃Fe(CN)₆ (stoichiometric co-oxidant)
Primary Application General synthesis of cis-diols where stereochemistry is not critical.Asymmetric synthesis requiring high enantiopurity of the diol product.
Advantages Simpler reagent system, cost-effective for racemic synthesis.High enantioselectivity, predictable stereochemical outcome based on the chiral ligand used.
Limitations Lacks stereocontrol, can be slower and lower yielding than the Sharpless method.[1]More complex reagent system (AD-mix), higher cost associated with chiral ligands.

Performance Data: A Quantitative Comparison

The following table summarizes the performance of both methods across a range of alkene substrates, highlighting the key differences in yield and, for the Sharpless method, enantiomeric excess (e.e.).

Alkene SubstrateMethodYield (%)Enantiomeric Excess (e.e., %)
Monosubstituted Alkene
StyreneSharpless AD-mix-β9497
1-DeceneSharpless AD-mix-β9797
Disubstituted Alkene (trans)
trans-StilbeneUpjohnHigh ConversionN/A (racemic)
trans-StilbeneSharpless AD-mix-β95>99
trans-5-DeceneSharpless AD-mix-β9590
Disubstituted Alkene (geminal)
α-MethylstyreneSharpless AD-mix-β9691
Trisubstituted Alkene
(E)-1-PhenylpropeneSharpless AD-mix-β9299
Cyclic Alkene
1-PhenylcyclohexeneSharpless AD-mix-β9299
Sterically Hindered Alkene
α-PineneSharpless AD-mix-β7789

Note: Specific yield data for the Upjohn dihydroxylation across a wide variety of substrates is less commonly reported in comparative studies, with literature often citing "high" or "good" yields.[2][3] One source reported a 92% yield for an unspecified alkene using the Upjohn method.[4]

Catalytic Cycles Explained

The efficiency of both the Upjohn and Sharpless dihydroxylation methods hinges on the catalytic use of osmium tetroxide. A co-oxidant is required to regenerate the active Os(VIII) species from the Os(VI) intermediate formed during the reaction. The fundamental difference lies in the presence of a chiral ligand in the Sharpless method, which creates a chiral environment around the osmium catalyst and directs the dihydroxylation to a specific face of the alkene.

Upjohn_Dihydroxylation cluster_cycle Upjohn Dihydroxylation Cycle OsO4 OsO4 Osmate_Ester Osmate (VI) Ester OsO4->Osmate_Ester + Alkene Alkene Alkene Alkene->Osmate_Ester Diol Diol Osmate_Ester->Diol + H₂O Os(VI) Os(VI) Osmate_Ester->Os(VI) Os(VI)->OsO4 + NMO NMM NMM NMO NMO NMO->NMM

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless_Dihydroxylation cluster_cycle Sharpless Asymmetric Dihydroxylation Cycle OsO4_L OsO₄-Ligand Complex Osmate_Ester_L Chiral Osmate (VI) Ester Complex OsO4_L->Osmate_Ester_L + Alkene Alkene Alkene Alkene->Osmate_Ester_L Diol Diol Osmate_Ester_L->Diol + H₂O Os(VI)_L Os(VI)-Ligand Osmate_Ester_L->Os(VI)_L Os(VI)_L->OsO4_L + K₃Fe(CN)₆ K4FeCN6 K₄Fe(CN)₆ K3FeCN6 K₃Fe(CN)₆ K3FeCN6->K4FeCN6

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

Upjohn Dihydroxylation (General Procedure)

Materials:

Procedure:

  • Dissolve the alkene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask equipped with a stir bar.

  • Add NMO (1.2 mmol, 1.2 equivalents) to the solution and stir until it dissolves.

  • To the stirred solution, add a catalytic amount of OsO₄ solution (e.g., 0.02 mmol, 0.02 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL). Stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica (B1680970) gel.

Sharpless Asymmetric Dihydroxylation (Using AD-mix-β)

Materials:

  • Alkene

  • AD-mix-β

  • tert-Butanol (B103910)

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous potassium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until the solids are dissolved and two clear phases are observed (the lower aqueous phase should be yellow).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene (1.0 mmol) to the vigorously stirred, cold reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and warm the mixture to room temperature, stirring for 30-60 minutes.

  • Add ethyl acetate (20 mL) and stir for a few minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of potassium carbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Conclusion

The choice between the Upjohn and Sharpless dihydroxylation methods is primarily dictated by the synthetic goal. For the straightforward production of racemic cis-diols, the Upjohn method offers a simpler and more economical approach. However, when the synthesis demands high enantiopurity, a critical requirement in the development of many pharmaceuticals and complex natural products, the Sharpless asymmetric dihydroxylation is the superior and often necessary choice. Its predictable stereochemical outcome, governed by the selection of the chiral ligand, has solidified its position as an indispensable tool in modern asymmetric synthesis. The development of commercially available AD-mix reagents has further enhanced the accessibility and reproducibility of this powerful transformation.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Heptanediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling for Disposal

Before handling 3,4-Heptanediol for disposal, ensure all operations are performed in a well-ventilated area, such as a chemical fume hood.[5] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Quantitative Safety Data & Handling Guideline
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[5]
Waste Accumulation Accumulate waste in designated satellite accumulation areas. Containers must be moved to a central hazardous waste storage area within three days of being full.[4]
Spill Containment In case of a spill, absorb the material with an inert, dry absorbent such as sand, earth, or sawdust.[5] Collect the contaminated material promptly for disposal as hazardous waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

  • Waste Characterization and Segregation:

    • Classify all waste containing this compound as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2] Keeping waste streams separate prevents unintended chemical reactions and facilitates proper disposal.

  • Containerization and Labeling:

    • Select a robust, leak-proof container compatible with this compound. The original product container is often a suitable choice.[2]

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[2]

    • The label must clearly identify the contents as "this compound" and list any other components and their approximate percentages.

  • Waste Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[2][5]

    • Store the container in a designated, secure, and well-ventilated secondary containment bin or cabinet, away from incompatible materials like strong oxidizing agents.[5]

  • Final Disposal:

    • Consult your local, state, and federal regulations to ensure full compliance.

    • Arrange for the collection and disposal of the waste through your institution's EHS department or a certified hazardous waste management firm.

    • Complete all necessary paperwork, such as a hazardous material pickup request form, to ensure proper tracking and disposal.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Hazards (Assume Hazardous due to lack of specific SDS) start->assess decision Treat as Hazardous Waste? assess->decision collect 1. Collect in a dedicated, sealed, and compatible container decision->collect Yes label_waste 2. Label container with 'HAZARDOUS WASTE' and list all contents collect->label_waste store 3. Store in a secure, ventilated, and designated area label_waste->store contact_ehs 4. Contact EHS or licensed contractor for disposal store->contact_ehs end_process End: Waste Properly Disposed contact_ehs->end_process

Caption: A workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 3,4-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

When working with 3,4-Heptanediol, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE.

Body PartPPE RecommendedSpecifications and Use
Hands Chemical-resistant glovesWear protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals, but always consult the glove manufacturer's resistance chart for specific breakthrough times.
Eyes/Face Safety glasses with side shields or Goggles, Face shieldWear safety glasses as a minimum. If there is a splash hazard, use chemical splash goggles. A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory coat, Chemical-resistant apron or coverallsA standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.
Respiratory Vapor respiratorUse in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a vapor respirator may be required.

Operational Plan and Handling

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is the preferred engineering control.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling.

  • Spill Management : In case of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Collect the absorbed material and place it in a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent) in a clearly labeled, sealed, and compatible waste container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Dispose of the hazardous waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (or equivalent for similar compounds) B Identify Hazards (Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant) A->B C Select Appropriate PPE B->C E Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E D Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) F Perform Experiment D->F E->F G Segregate Waste (Chemical, Contaminated PPE) F->G K Spill Occurs F->K N Skin/Eye Contact F->N H Label Waste Container ('Hazardous Waste', Chemical Name) G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J L Absorb with Inert Material K->L M Collect and Dispose of as Hazardous Waste L->M O Rinse with Water for 15 minutes N->O P Seek Medical Attention O->P

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.